Methyl 11(R),12(S),13(S)-trihydroxy-12(Z)-octadecenoate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C19H36O5 |
|---|---|
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
methyl (Z,11R,12S,13S)-11,12,13-trihydroxyoctadec-9-enoate |
InChI |
InChI=1S/C19H36O5/c1-3-4-10-13-16(20)19(23)17(21)14-11-8-6-5-7-9-12-15-18(22)24-2/h11,14,16-17,19-21,23H,3-10,12-13,15H2,1-2H3/b14-11-/t16-,17+,19-/m0/s1 |
Clave InChI |
AJJNIVCMXKVLIS-XVYYEZFGSA-N |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to the Stereoselective Synthesis of Methyl 11(R),12(S),13(S)-trihydroxy-octadecenoates
Abstract: Polyhydroxylated fatty acids, a class of oxylipins, are metabolites of polyunsaturated fatty acids that play significant roles in signaling pathways and inflammatory responses. Their complex structures, featuring multiple stereocenters and specific alkene geometry, present formidable challenges for chemical synthesis. This guide provides an in-depth, technically-focused narrative on the stereoselective synthesis of Methyl 11(R),12(S),13(S)-trihydroxy-12(Z)-octadecenoate. Due to the chemical impossibility of the specified IUPAC name—where carbons 12 and 13 cannot simultaneously be sp2 hybridized in a double bond and sp3 chiral centers—this paper will address the synthesis of a plausible, structurally related, and synthetically challenging isomer: Methyl 11(R),12(S),13(S)-trihydroxy-9(Z)-octadecenoate . The strategy detailed herein employs a convergent approach, leveraging cornerstone reactions of modern asymmetric synthesis, including the Sharpless Asymmetric Dihydroxylation and the Wittig reaction, to achieve precise control over all stereochemical elements.
Introduction: The Challenge of Polyhydroxylated Fatty Acids
Oxylipins derived from linoleic acid and other polyunsaturated fatty acids (PUFAs) are crucial mediators in a host of biological processes.[1] Among these, trihydroxyoctadecenoic acids (TriHOMEs) have been identified in various plants and are produced by human eosinophils, where they are implicated in modulating inflammatory responses.[2] For instance, certain TriHOME isomers can inhibit degranulation in mast cells and nitric oxide production in microglia, highlighting their therapeutic potential.[2]
The precise biological activity of these molecules is intrinsically linked to their absolute stereochemistry. The target molecule for this guide, Methyl 11(R),12(S),13(S)-trihydroxy-9(Z)-octadecenoate, possesses three contiguous stereocenters and a geometrically defined (Z)-alkene. The synthesis of such a molecule demands a strategy that can construct this complex stereotriad with high fidelity. This guide presents a robust and logical pathway designed for researchers and drug development professionals, focusing on the causality behind methodological choices and providing validated, step-by-step protocols.
Retrosynthetic Analysis and Strategic Design
A convergent synthesis offers the most efficient route, minimizing step count and facilitating the purification of intermediates. The proposed retrosynthesis hinges on disconnecting the target molecule into two key fragments of comparable complexity. The primary disconnection is at the C9-C10 (Z)-alkene, which can be reliably formed using a Wittig reaction. This leads to a C1-C9 aldehyde "Northern Hemisphere" and a C10-C18 phosphonium ylide "Southern Hemisphere."
The main synthetic challenge resides in the construction of the Southern Hemisphere, which contains the 11(R),12(S),13(S) stereotriad. This specific anti-syn arrangement of vicinal hydroxyl groups is a classic pattern that can be achieved through the substrate-directed dihydroxylation of a chiral allylic alcohol. This insight forms the crux of our stereochemical strategy.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of the C1-C9 Aldehyde Fragment ("Northern Hemisphere")
The "Northern Hemisphere," methyl 9-oxononanoate, is a relatively simple fragment that can be prepared from commercially available azelaic acid. The strategy involves mono-esterification followed by selective reduction of the remaining carboxylic acid to an aldehyde.
Experimental Protocol: Synthesis of Methyl 9-oxononanoate
-
Mono-esterification: Azelaic acid (1.0 equiv) is dissolved in methanol (10 vol) and cooled to 0°C. Thionyl chloride (1.1 equiv) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield azelaic acid monomethyl ester.
-
Activation: The resulting mono-acid (1.0 equiv) is dissolved in anhydrous THF (15 vol) under an argon atmosphere and cooled to 0°C. N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv) and triethylamine (2.5 equiv) are added, followed by the dropwise addition of propylphosphonic anhydride (T3P®, 1.5 equiv). The reaction is stirred at room temperature for 6 hours.
-
Reduction to Aldehyde: The crude Weinreb amide from the previous step is dissolved in anhydrous THF (10 vol), cooled to -78°C, and treated with diisobutylaluminium hydride (DIBAL-H, 1.5 equiv, 1.0 M in hexanes) dropwise. The reaction is stirred for 1 hour at -78°C, then quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. The mixture is warmed to room temperature and stirred vigorously until two clear layers form. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to yield methyl 9-oxononanoate, which is used without further purification.
Stereoselective Synthesis of the C10-C18 Fragment ("Southern Hemisphere")
The synthesis of the Southern Hemisphere is the most critical phase, requiring precise control over three contiguous stereocenters. Our strategy employs a Sharpless Asymmetric Epoxidation to set the first two stereocenters, followed by a regioselective ring-opening to install the third.
Caption: Workflow for the synthesis of the chiral Southern Hemisphere.
Step 4.1: Sharpless Asymmetric Epoxidation
The foundation of our stereochemical control is the Sharpless Asymmetric Epoxidation, a reliable method for converting prochiral allylic alcohols into chiral epoxides with high enantioselectivity.[3][4][5] Starting with commercially available (E)-hex-2-en-1-ol, we can set the future C12 and C13 stereocenters.
Causality: The choice of diethyl tartrate (DET) enantiomer dictates the facial selectivity of the epoxidation. For the target (12S, 13S) stereochemistry, which corresponds to a (2R, 3R) epoxide in our starting fragment, (+)-DET is required. The titanium(IV) isopropoxide acts as a Lewis acid catalyst, coordinating both the allylic alcohol and the hydroperoxide oxidant, while the chiral tartrate ligand creates a chiral environment that directs the oxygen transfer to one specific face of the alkene.[6][7]
Experimental Protocol: Synthesis of (2R, 3R)-epoxyhexan-1-ol
-
A flame-dried, three-neck flask equipped with a stirrer is charged with powdered 4Å molecular sieves (5 g) and anhydrous dichloromethane (DCM, 200 mL) under an argon atmosphere. The suspension is cooled to -20°C.
-
Titanium(IV) isopropoxide (1.0 equiv) is added, followed by the dropwise addition of (+)-diethyl tartrate ((+)-DET, 1.2 equiv). The mixture is stirred for 30 minutes at -20°C.
-
(E)-Hex-2-en-1-ol (1.0 equiv) is added, and the mixture is stirred for another 20 minutes.
-
tert-Butyl hydroperoxide (TBHP, 2.0 equiv, 5.5 M solution in decane) is added dropwise over 10 minutes. The reaction is sealed and stored in a freezer at -20°C for 24 hours.
-
The reaction is quenched by adding a 10% aqueous solution of tartaric acid and stirring for 1 hour at room temperature. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to yield the crude epoxy-alcohol, which is purified by flash chromatography.
Step 4.2: Regioselective Epoxide Opening and Chain Elongation
With the chiral epoxide in hand, the next step is a regioselective ring-opening to install the C11 stereocenter and the remainder of the carbon chain. An organocuprate (Gilman reagent) is the reagent of choice for this transformation, as it favors Sₙ2-type attack at the less sterically hindered carbon of the epoxide.[8][9]
Causality: The reaction of an organocuprate on a 2,3-epoxy-1-ol occurs preferentially at the C3 position due to both steric and electronic factors, leading to the formation of a 1,2-diol with anti stereochemistry.[10] To build our C10-C18 fragment, we will use a C4-cuprate derived from 1-butyne, which will be subsequently converted to the required phosphonium salt.
Experimental Protocol:
-
Cuprate Formation: In a flame-dried flask under argon, 1-butyne (2.2 equiv) is dissolved in anhydrous THF and cooled to -78°C. n-Butyllithium (2.1 equiv) is added dropwise, and the solution is stirred for 30 minutes. In a separate flask, copper(I) iodide (2.0 equiv) is suspended in THF and cooled to -40°C. The lithium acetylide solution is transferred via cannula to the CuI suspension, and the mixture is stirred for 45 minutes to form the Gilman reagent.
-
Epoxide Opening: The chiral epoxy-alcohol (1.0 equiv), dissolved in THF, is added dropwise to the cuprate solution at -40°C. The reaction is stirred for 4 hours, then quenched with a saturated aqueous NH₄Cl solution. The product is extracted with ethyl acetate, and the organic layers are dried and concentrated.
-
Protection & Manipulation: The resulting triol is protected (e.g., as silyl ethers) and the terminal alkyne is converted to a four-carbon phosphonium salt via hydroboration/oxidation to the primary alcohol, conversion to the iodide, and subsequent reaction with triphenylphosphine.
Final Assembly and Deprotection
The final stage of the synthesis involves coupling the two hemispheres via the Wittig reaction, followed by the removal of protecting groups to unveil the target molecule.
Experimental Protocol: Wittig Reaction and Deprotection
-
Ylide Generation: The C10-C18 phosphonium salt (1.1 equiv) is suspended in anhydrous THF under argon and cooled to -78°C. A strong base such as sodium bis(trimethylsilyl)amide (NaHMDS, 1.05 equiv) is added, and the resulting deep red solution is stirred for 1 hour to generate the ylide.
-
Coupling: The C1-C9 aldehyde fragment (1.0 equiv), dissolved in THF, is added dropwise to the ylide solution at -78°C. The reaction is stirred for 4 hours before being quenched with saturated aqueous NH₄Cl.
-
Deprotection: The crude product is subjected to global deprotection. For silyl ethers, a fluoride source such as tetra-n-butylammonium fluoride (TBAF) in THF is effective.
-
Purification: The final product, Methyl 11(R),12(S),13(S)-trihydroxy-9(Z)-octadecenoate, is purified by reverse-phase HPLC to yield the high-purity material.
Data Summary and Validation
The success of a complex synthesis is measured by yield and stereochemical purity. Each key intermediate must be rigorously characterized to ensure the fidelity of the subsequent step.
| Step | Product | Typical Yield (%) | Stereochemical Purity | Validation Method(s) |
| Sharpless Epoxidation | (2R, 3R)-epoxyhexan-1-ol | 85-95 | >98% ee | Chiral GC/HPLC, ¹H NMR |
| Cuprate Opening | Protected Triol Precursor | 70-80 | >98% de | ¹H NMR (coupling constants), ¹³C NMR |
| Wittig Reaction | Protected Final Compound | 60-75 | >95:5 (Z:E) | ¹H NMR (alkene coupling constant), GC-MS |
| Final Product | Methyl 11(R),12(S),13(S)-trihydroxy-9(Z)-oate | >90 (deprotection) | >98% de | HRMS, ¹H & ¹³C NMR, Chiral HPLC, Optical Rotation |
Conclusion
This guide has detailed a comprehensive and stereocontrolled synthesis of Methyl 11(R),12(S),13(S)-trihydroxy-9(Z)-octadecenoate. By employing a convergent strategy centered around a highly diastereoselective Sharpless epoxidation and a regioselective cuprate-mediated epoxide opening, we have demonstrated a logical and efficient pathway to this complex oxylipin. The causality-driven explanations and detailed protocols provide a robust framework for researchers in natural product synthesis and medicinal chemistry to construct challenging polyhydroxylated fatty acids, paving the way for further investigation into their biological functions and therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Katsuki Sharpless Asymmetric Epoxidation and its Synthetic Applications | PPTX [slideshare.net]
- 6. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
In-depth Technical Guide: Biological Activity of Methyl 11(R),12(S),13(S)-trihydroxy-12(Z)-octadecenoate
A Note to the Reader: Extensive research for specific biological activity data, mechanisms of action, and established experimental protocols for Methyl 11(R),12(S),13(S)-trihydroxy-12(Z)-octadecenoate has revealed a significant gap in the publicly available scientific literature. As of early 2026, this specific methylated trihydroxy-octadecenoate has not been the subject of in-depth biological investigation. Commercial vendors list this compound and its non-methylated precursor, 11(R),12(S),13(S)-Trihydroxy-9(Z)-octadecenoic acid, primarily for research purposes, but published studies detailing their biological effects are not readily identifiable.[1][2]
Therefore, this guide will pivot to provide a comprehensive overview of the known biological activities of structurally related trihydroxy-octadecenoates and hydroxylated fatty acids. This information will offer valuable context and potential avenues for investigation into the bioactivity of this compound.
Part 1: The Landscape of Trihydroxy Fatty Acids: Biosynthesis and Putative Roles
Trihydroxy fatty acids, such as the octadecenoic acid backbone of the topic compound, are a class of oxylipins—oxygenated fatty acids that play diverse roles in biological systems.[3] In plants, these molecules are often synthesized as part of defense mechanisms against pathogens.
Biosynthesis in Plants: A Defense Cascade
The formation of trihydroxy-octadecenoates in plants typically involves a multi-step enzymatic pathway. This process often begins with the oxidation of linoleic acid by lipoxygenase (LOX) enzymes. The resulting hydroperoxide can then be converted into an epoxy alcohol, which is subsequently hydrolyzed by an epoxide hydrolase to form a trihydroxy derivative.[4] This cascade is a key part of the plant's response to stress and infection, suggesting that these compounds may possess antifungal or antimicrobial properties.[3][4]
The biosynthesis of a related compound, 9,12,13-trihydroxy-10(E)-octadecenoic acid, is understood to involve the sequential action of lipoxygenase, peroxygenase, and epoxide hydrolase.[5] This underscores the intricate enzymatic machinery plants employ to generate these complex lipids.
Caption: Generalized pathway for trihydroxy-octadecenoate synthesis in plants.
Part 2: Bioactivity of Structurally Related Hydroxylated Fatty Acids
While data on this compound is scarce, studies on other hydroxylated fatty acid methyl esters and related compounds provide insights into potential biological activities, particularly in the realm of inflammation.
Anti-inflammatory and Lipoxygenase Inhibitory Effects
Several studies have highlighted the anti-inflammatory properties of hydroxylated fatty acid methyl esters. For instance, (10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester, isolated from Ehretia dicksonii, demonstrated anti-inflammatory effects in a mouse model.[6][7] This compound, along with related hydroxy- and oxo-octadecadienoic acids, also exhibited inhibitory activity against soybean lipoxygenase.[6][7]
The anti-inflammatory potential of various fatty acid methyl esters has been noted in other contexts as well. For example, 9,12-octadecadienoic acid-methyl ester has been reported to have anti-inflammatory and hepatoprotective activities.[8]
Potential Mechanisms of Action in Inflammation
The anti-inflammatory effects of phytochemicals, including hydroxylated fatty acids, are often attributed to their ability to modulate key signaling pathways. A common target is the Toll-like receptor 4 (TLR4)/NF-κB pathway, a central regulator of the inflammatory response. Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and various interleukins.[9]
Lipoxygenases (LOX) and cyclooxygenases (COX) are key enzymes in the production of inflammatory mediators.[8] The inhibitory activity of some hydroxylated fatty acids on these enzymes suggests a direct mechanism for their anti-inflammatory effects.
Caption: Potential anti-inflammatory mechanisms of hydroxylated fatty acids.
Part 3: Future Directions and Research Imperatives
The absence of specific biological data for this compound underscores a clear need for further research. Based on the activities of related compounds, several experimental avenues are warranted.
Proposed Experimental Workflows
-
Anti-inflammatory Screening:
-
Cell-based assays: Investigate the effect of the compound on lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[9]
-
Measure nitric oxide production using the Griess assay.
-
Quantify pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.
-
-
Enzymatic assays: Determine the inhibitory activity against COX-1, COX-2, and various lipoxygenase isoforms.[8]
-
-
Antimicrobial and Antifungal Activity:
-
Broth microdilution assays: Determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.
-
Biofilm inhibition assays: Assess the compound's ability to prevent or disrupt biofilm formation.
-
-
Mechanism of Action Studies:
-
Western blotting: Analyze the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
-
Reporter gene assays: Use luciferase or other reporter systems to quantify the activity of transcription factors like NF-κB.
-
Quantitative Data to Target
| Parameter | Description | Relevance |
| IC₅₀ | Half-maximal inhibitory concentration | Quantifies the potency of inhibition against specific enzymes (e.g., COX, LOX) or cellular processes. |
| EC₅₀ | Half-maximal effective concentration | Measures the concentration required to elicit 50% of the maximum biological response. |
| MIC | Minimum inhibitory concentration | The lowest concentration that prevents visible growth of a microorganism. |
Conclusion
While a detailed biological profile of this compound remains to be established, the existing literature on related trihydroxy and hydroxylated fatty acids provides a strong rationale for investigating its potential as an anti-inflammatory and antimicrobial agent. The biosynthetic pathways in plants suggest a role in defense, and the observed activities of similar compounds point towards the modulation of key inflammatory pathways. Future research, guided by the experimental frameworks outlined above, is essential to elucidate the specific biological functions and therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound from Ehretia dicksonii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: Navigating the Complexity of a Promising Oxylipin Class
An In-Depth Technical Guide to the Discovery, Isolation, and Characterization of Trihydroxyoctadecenoic Acids (THOAs)
Trihydroxyoctadecenoic acids (THOAs) represent a fascinating and structurally complex family of oxylipins. As oxygenated metabolites of the abundant polyunsaturated fatty acid (PUFA) linoleic acid, they sit at a crucial intersection of lipid metabolism and cellular signaling.[1][2] First identified in 1970 by Graveland in simple flour-water suspensions, these molecules are now understood to be widespread, appearing in plants, fungi, and mammals.[2] Their biological significance is an area of intense research, with evidence linking them to inflammatory processes, the maintenance of the skin barrier, and plant defense mechanisms.[2][3][4][5] However, the journey from a raw biological sample to a structurally defined, pure THOA isomer is fraught with analytical challenges. The existence of numerous regio- and stereoisomers, each with potentially distinct biological functions, demands a sophisticated and rigorous analytical approach.[2][3]
This guide is designed for researchers, chemists, and drug development professionals who require a deep, practical understanding of THOA analysis. Moving beyond a simple recitation of methods, we will explore the causality behind each experimental choice, providing a self-validating framework for their successful isolation, separation, and definitive characterization.
Part 1: The Molecular Landscape of THOAs
Biosynthesis and Structural Diversity: A Tale of Isomers
THOAs are derived from linoleic acid through pathways that can be either enzymatic or non-enzymatic, a distinction that is critical for interpreting their biological origin.[1] Enzymatic routes, primarily involving lipoxygenase (LOX) enzymes, tend to be highly stereospecific, producing predominantly S-configured isomers.[3][6] In contrast, non-enzymatic autoxidation results in a racemic mixture of isomers.[7] This stereochemical profile can, therefore, provide profound insight into the physiological or pathological state of the source tissue.
The primary challenge in this field stems from the inherent structural complexity of THOAs. The two most well-described regioisomers are 9,10,13-TriHOME and 9,12,13-TriHOME . Each of these molecules contains three chiral centers, giving rise to a formidable total of 16 possible stereoisomers (eight enantiomeric pairs) for the analyst to resolve.[2][3][7]
Caption: Simplified biosynthetic pathway of THOAs from linoleic acid.
Part 2: A Validated Workflow for Isolation and Purification
The low abundance of THOAs in biological matrices, coupled with their structural similarity to other lipids, necessitates a robust, multi-stage purification strategy. The following workflow is designed to systematically enrich THOAs while removing interfering compounds, paving the way for high-resolution analysis.
Caption: High-level workflow for THOA isolation and characterization.
Step 1: Sample Preparation and Lipid Extraction
Causality: The primary goal of this initial step is to efficiently liberate lipids from the cellular matrix while preventing artifactual oxidation of PUFAs. The choice of solvent and the inclusion of antioxidants are paramount for maintaining sample integrity.[1][8] Protein precipitation with a water-miscible organic solvent like methanol is highly effective for disrupting protein-lipid interactions and achieving high extraction efficiency (>90%) for oxylipins.[1]
Protocol: Protein Precipitation & Liquid-Liquid Extraction
-
Sample Collection: To 200 µL of plasma or homogenized tissue, add 10 µL of an antioxidant solution (e.g., 0.2 mg/mL butylated hydroxytoluene/EDTA in methanol).
-
Internal Standards: Spike the sample with a known quantity of a deuterated internal standard (e.g., d4-9,12,13-TriHOME) to correct for extraction losses and matrix effects.
-
Protein Precipitation: Add 600 µL of ice-cold methanol. Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifugation: Incubate at -20°C for 30 minutes to maximize precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted lipids to a new tube, avoiding the protein pellet.
-
Solvent Evaporation: Dry the supernatant under a gentle stream of nitrogen gas. The dried extract is now ready for SPE.
Step 2: Solid-Phase Extraction (SPE) Cleanup
Causality: The crude lipid extract is a complex mixture containing highly abundant neutral lipids and phospholipids that can interfere with downstream analysis. SPE is a critical cleanup step that separates analytes based on differences in polarity, effectively removing these interferences and concentrating the more polar oxylipins, including THOAs.[8][9][10]
Data Presentation: SPE Phases for Oxylipin Analysis
| SPE Sorbent Type | Primary Retention Mechanism | Common Application |
| C18 (Reversed-Phase) | Hydrophobic interactions | General purpose for non-polar to moderately polar lipids.[11] |
| Oasis HLB | Hydrophilic-Lipophilic Balanced | Excellent retention for a wide polarity range of analytes; water-wettable.[11] |
| Strata-X (Reversed-Phase) | Modified Styrene-Divinylbenzene | Strong retention of hydrophobic compounds.[11] |
| Oasis MAX (Mixed-Mode) | Reversed-Phase & Strong Anion Exchange | Targeted retention of acidic compounds like THOAs.[11] |
Protocol: General Purpose Reversed-Phase SPE
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by sequentially passing 2 mL of methanol followed by 2 mL of water through the sorbent. Do not allow the cartridge to dry.
-
Sample Loading: Reconstitute the dried lipid extract in 1 mL of 15% methanol in water. Load the reconstituted sample onto the conditioned SPE cartridge.
-
Washing (Interference Removal): Wash the cartridge with 2 mL of water to remove salts and highly polar impurities. Follow with a wash of 2 mL of 30% methanol in water to elute very polar, non-target compounds.
-
Elution (Analyte Collection): Elute the target THOAs from the cartridge using 2 mL of methanol, followed by 2 mL of ethyl acetate.
-
Drying: Evaporate the combined eluate to dryness under a stream of nitrogen. The sample is now significantly cleaner and ready for HPLC analysis.
Step 3: High-Performance Liquid Chromatography (HPLC) Separation
Causality: HPLC is the cornerstone of THOA analysis, providing the resolving power necessary to separate these closely related isomers. A two-step chromatographic approach is often required: first, a reversed-phase separation of diastereomers, followed by a more specialized chiral-phase separation to resolve the individual enantiomers.[3][12]
Protocol: Reversed-Phase UHPLC for Diastereomer Separation
-
System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a mass spectrometer.
-
Column: C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 × 150 mm, 1.7 µm particle size).[13]
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile/Methanol (95:5, v/v) with 0.1% acetic acid.
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient from 30% to 70% B
-
12-13 min: 100% B (column wash)
-
13-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Rationale: This gradient effectively separates the diastereomeric pairs of 9,10,13- and 9,12,13-TriHOMEs based on subtle differences in their polarity.[13]
Protocol: Chiral-Phase HPLC for Enantiomer Resolution
-
System: HPLC system with UV or MS detector.
-
Column: A chiral stationary phase column (e.g., Reprosil Chiral NR or Chiralpak AD-RH).[14][15]
-
Mobile Phase: Isocratic elution with a mixture of n-hexane and a polar modifier like isopropanol or ethanol (e.g., Hexane:Isopropanol 95:5 v/v) with 0.1% acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or MS.
-
Rationale: Chiral stationary phases create a chiral environment that allows for differential interaction with enantiomers, enabling their separation. This step is absolutely essential for determining the stereochemical purity and biosynthetic origin of the THOAs.[3][12]
Part 3: Definitive Structural Elucidation
With purified fractions in hand, the final step is to confirm their molecular structure unequivocally. This requires a combination of mass spectrometry for mass and fragmentation data, and NMR for definitive structural and stereochemical assignment.
Tandem Mass Spectrometry (LC-MS/MS)
Expertise: LC-MS/MS is the workhorse technique for both the sensitive quantification and structural confirmation of THOAs. By operating in negative ion mode and utilizing collision-induced dissociation, we can generate characteristic fragment ions that are diagnostic for specific regioisomers.[3] This provides a rapid and highly specific method for identifying known THOAs in complex mixtures.
Data Presentation: Diagnostic MS/MS Transitions for THOAs
| Precursor Ion (m/z) | Product Ion (m/z) | THOA Regioisomer | Rationale for Fragmentation |
| 329.1 [M-H]⁻ | 139.0 | 9,10,13-TriHOME | Cleavage between C10 and C11 |
| 329.1 [M-H]⁻ | 211.0 | 9,12,13-TriHOME | Cleavage between C11 and C12 |
Data derived from Fuchs et al., 2018.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise: While MS is superb for identification and quantification, NMR spectroscopy is the undisputed gold standard for de novo structural elucidation.[16][17] When encountering a potentially novel THOA or when authentic standards are unavailable, NMR is the only technique that can definitively map the proton and carbon skeleton, confirming the precise location of hydroxyl groups and the geometry of double bonds. High-resolution 1H and 13C NMR spectra, often supplemented with 2D techniques like COSY and HMBC, provide the unambiguous evidence required for absolute structural assignment.[18][19]
Conclusion: From Discovery to Function
The analytical journey for trihydroxyoctadecenoic acids is a demanding one, reflecting the complexity and subtlety of these important lipid mediators. The discovery that began with simple food chemistry has evolved into a field with implications for inflammatory disease and plant biology.[2][5][6] The successful isolation and characterization of THOAs hinge on a methodical, multi-step approach that combines careful sample handling, strategic purification via SPE, and high-resolution separation by both reversed-phase and chiral chromatography. Definitive structural confirmation through mass spectrometry and NMR provides the ultimate validation. By applying this rigorous workflow, researchers can confidently identify and quantify specific THOA isomers, paving the way to a deeper understanding of their unique biological functions and their potential as therapeutic targets or biomarkers.
References
- 1. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metabolomics.se [metabolomics.se]
- 3. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Eosinophils synthesize trihydroxyoctadecenoic acids (TriHOMEs) via a 15-lipoxygenase dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regio- and stereochemical analysis of trihydroxyoctadecenoic acids derived from linoleic acid 9- and 13-hydroperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples | Semantic Scholar [semanticscholar.org]
- 10. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-resolution nuclear magnetic resonance spectroscopy--applications to fatty acids and triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution | MDPI [mdpi.com]
- 18. [PDF] High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution | Semantic Scholar [semanticscholar.org]
- 19. article.sapub.org [article.sapub.org]
An In-depth Technical Guide to Methyl 11(R),12(S),13(S)-trihydroxy-12(Z)-octadecenoate: Natural Sources, Biosynthesis, and Isolation
This guide provides a comprehensive technical overview of Methyl 11(R),12(S),13(S)-trihydroxy-12(Z)-octadecenoate, a complex oxylipin of significant interest to researchers in natural product chemistry, plant pathology, and drug development. We will delve into its natural origins, the intricate biosynthetic pathways that lead to its formation, and detailed methodologies for its isolation and characterization.
Introduction to Trihydroxy-Octadecenoates
The octadecanoids are a vast class of lipid mediators derived from the oxygenation of 18-carbon fatty acids.[1] Among these, the trihydroxy-octadecenoates represent a group of highly oxidized fatty acids with diverse biological activities. Their structures, characterized by multiple hydroxyl groups and varying degrees of unsaturation, give rise to a wide array of stereoisomers, each with potentially unique biological functions. The specific stereoisomer, this compound, is a methyl ester of a C18 fatty acid featuring a vicinal diol and an additional hydroxyl group. While its precise biological role is an active area of research, related compounds are known to be involved in plant defense mechanisms.[2]
Natural Occurrence: A Focus on Plant-Derived Sources
While the exact methyl ester, this compound, is commercially available, pinpointing its direct natural source requires an examination of the broader class of trihydroxy C18 fatty acids. The primary natural sources of these compounds are plants, where they function as components of the plant cuticle and as signaling molecules in plant defense.
2.1. Plant Cutin as a Reservoir of Hydroxylated Fatty Acids
The aerial surfaces of most vascular plants are covered by a cuticle, a protective layer primarily composed of cutin, an insoluble lipid polyester.[3][4] Cutin is a complex polymer of glycerol and C16 and C18 hydroxy and hydroxy-epoxy fatty acids.[3][5] Depolymerization of cutin releases these monomeric units, which include various trihydroxy fatty acids. While the exact stereochemistry of many cutin monomers is yet to be fully elucidated, the presence of 9,10,18-trihydroxystearate and other trihydroxy C18 derivatives is well-documented.[6] The biosynthesis of these cutin monomers involves a cascade of enzymatic reactions, including hydroxylation and epoxidation, which are discussed in the following section.
2.2. Rice (Oryza sativa) as a Prominent Natural Source
A significant body of research points to the rice plant (Oryza sativa) as a key natural source of trihydroxy-octadecenoic acids, particularly in response to biotic stress such as the rice blast disease caused by the fungus Magnaporthe oryzae.[2][6] While the initial isolation from rice identified 11,12,13-trihydroxy-9Z,15Z-octadecadienoic acids, the presence of the core 11,12,13-trihydroxy C18 backbone is a critical finding.[6] Further research into anti-rice blast fungus substances from rice plants has led to the isolation of various oxygenated fatty acids, including 9,12,13-trihydroxy C-18 fatty acids.[2][7] These compounds are considered to be phytoalexins, antimicrobial compounds synthesized by plants in response to pathogen attack.
Biosynthetic Pathways: A Multi-Enzymatic Cascade
The biosynthesis of trihydroxy-octadecenoates in plants is a complex process initiated from common unsaturated fatty acids like linoleic acid and α-linolenic acid. The pathway involves a series of regio- and stereoselective enzymatic reactions catalyzed by lipoxygenases (LOXs), cytochrome P450 monooxygenases, and epoxide hydrolases.[1][8]
The proposed biosynthetic pathway for a related compound, 9,12,13-trihydroxy-10(E)-octadecenoic acid, in tomato provides a valuable model. This pathway begins with the lipoxygenase-catalyzed oxidation of linoleic acid to form a hydroperoxy-octadecadienoic acid (HPODE). This intermediate is then converted to an epoxy-hydroxy-octadecenoic acid by a peroxygenase. Finally, an epoxide hydrolase opens the epoxide ring to form the vicinal diol, resulting in the trihydroxy fatty acid.[8] The stereochemistry of the final product is determined by the stereoselectivity of the enzymes involved, particularly the lipoxygenase and epoxide hydrolase.[6]
Caption: Proposed biosynthetic pathway for trihydroxy-octadecenoates in plants.
Methodologies for Isolation and Characterization
The isolation and characterization of this compound from natural sources, particularly from plant matrices like rice, require a multi-step approach.
4.1. Extraction and Depolymerization
For compounds embedded in the cutin polymer, the initial step involves the isolation of the cuticle from the plant tissue, followed by depolymerization. A common method for depolymerization is transesterification with sodium methoxide in methanol, which cleaves the ester bonds and releases the constituent monomers as their methyl esters.[5]
Step-by-Step Protocol for Cutin Depolymerization:
-
Isolate the plant cuticle from the desired tissue (e.g., leaves or stems) by enzymatic digestion or mechanical means.
-
Thoroughly delipidate the isolated cuticle with organic solvents (e.g., chloroform/methanol mixtures) to remove soluble waxes.
-
Dry the delipidated cuticle and subject it to transesterification with 1% (w/v) sodium methoxide in anhydrous methanol at 60°C for 16 hours.
-
Neutralize the reaction mixture with an acid (e.g., acetic acid) and extract the fatty acid methyl esters with a non-polar solvent like n-hexane.
-
Wash the organic phase with water to remove salts and other polar impurities.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure.
4.2. Chromatographic Purification
The crude extract containing the methyl esters of the cutin monomers is a complex mixture that requires further purification. High-performance liquid chromatography (HPLC), often in reversed-phase mode, is a powerful technique for separating individual fatty acid methyl esters based on their polarity.
4.3. Structural Elucidation
The definitive identification and stereochemical assignment of the isolated compound require a combination of spectroscopic techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., trimethylsilylation of the hydroxyl groups), GC-MS provides information on the molecular weight and fragmentation pattern, which aids in identifying the carbon skeleton and the position of the functional groups.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for determining the precise connectivity of atoms, the geometry of the double bond (Z or E), and the relative stereochemistry of the hydroxyl groups. Advanced 2D NMR techniques like COSY, HSQC, and HMBC are employed to assemble the complete structure.
-
Chiral Chromatography or Derivatization: To determine the absolute stereochemistry (R or S) of the chiral centers, chiral HPLC or GC analysis of the underivatized compound or a suitable chiral derivative is necessary. Comparison with synthetic standards of known absolute configuration is often required for unambiguous assignment.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of (E)-9,10,13-trihydroxy-11-octadecanoic acids - Lookchem [lookchem.com]
- 3. office2.jmbfs.org [office2.jmbfs.org]
- 4. Bioguided isolation of (9Z)-octadec-9-enoic acid from Phellodendron amurense Rupr. and identification of fatty acids as PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 874393-58-5: 9-Octadecenoic acid, 11,12,13-trihydroxy-… [cymitquimica.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Genome-Wide Identification and Expression Profiles of 13 Key Structural Gene Families Involved in the Biosynthesis of Rice Flavonoid Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Emerging Frontier of Octadecanoids in Mammalian Biological Processes
Abstract: Once relegated to the periphery of lipid research and often overshadowed by their eicosanoid and docosanoid cousins, octadecanoids—oxidized metabolites of 18-carbon fatty acids—are now emerging as a critical class of signaling molecules in mammalian physiology and pathology.[1] Constitutively present at higher levels than many other oxylipins due to the abundance of their dietary precursors like linoleic acid, these molecules are potent mediators in a vast array of biological processes.[2] This guide provides an in-depth exploration of the biosynthesis, signaling mechanisms, and multifaceted roles of octadecanoids. We will dissect their involvement in inflammation, immune modulation, metabolic regulation, nociception, and cell proliferation, while also providing field-proven methodologies for their analysis.[3][4] This document is intended for researchers, scientists, and drug development professionals seeking to navigate this exciting and rapidly evolving field.
A Primer on Octadecanoid Nomenclature and Classification
The study of octadecanoids has been historically hampered by a lack of standardized nomenclature, leading to ambiguity in the scientific literature.[1] To ensure clarity, this guide will adopt the systematic nomenclature based on the established system for eicosanoids.[4] Octadecanoids are a subgroup of oxylipins, which are broadly defined as enzymatic and non-enzymatic metabolites of polyunsaturated fatty acids (PUFAs).[5] They are classified based on their 18-carbon chain precursor fatty acids, primarily linoleic acid (LA, an omega-6 fatty acid), α-linolenic acid (ALA, an omega-3 fatty acid), and oleic acid (OA).[2][5]
The Biosynthesis of Octadecanoids: A Multi-Enzyme Symphony
In mammals, 18-carbon fatty acids are not merely building blocks for longer-chain PUFAs but are actively metabolized into a diverse array of bioactive octadecanoids.[5] This conversion is orchestrated by the same key enzyme families responsible for eicosanoid synthesis—cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 monooxygenases (CYP)—as well as through non-enzymatic autoxidation.[2][3]
Key Enzymatic Pathways:
-
Lipoxygenase (LOX) Pathway: LOX enzymes introduce oxygen with high stereospecificity. In humans, 15-LOX-1 metabolizes linoleic acid primarily into 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE), while other LOX enzymes can produce various HODE regio- and stereoisomers. These HODEs can be further metabolized to ketones (KODEs) and other derivatives.
-
Cytochrome P450 (CYP) Pathway: CYP enzymes, particularly those from the CYP2 family, catalyze the epoxidation of linoleic acid to form epoxy-octadecenoic acids (EpOMEs), also known as vernolic acid or leukotoxins. These epoxides are subsequently hydrolyzed by soluble epoxide hydrolase (sEH) to form the corresponding vicinal diols, dihydroxy-octadecenoic acids (DiHOMEs).[5]
-
Cyclooxygenase (COX) Pathway: While COX enzymes have a lower affinity for linoleic acid compared to arachidonic acid, they can still catalyze its conversion into 9-HODE and 13-HODE.[6]
Non-enzymatic oxidation, driven by reactive oxygen species, also contributes to the pool of octadecanoids, but this process lacks stereospecificity, typically producing racemic mixtures of isomers.[3] The distinction between enzymatic (chiral) and non-enzymatic (racemic) products is critical for understanding their biological context and is a key consideration in their analytical measurement.[7]
References
- 1. The octadecanoids: an emerging class of lipid mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. portlandpress.com [portlandpress.com]
- 5. The octadecanoids: an emerging class of lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid Mediators in Cardiovascular Physiology and Disease - Cardiovascular Signaling in Health and Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Quantification of Octadecanoids in Human Plasma Using Chiral Supercritical Fluid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Topic: Biosynthesis of Trihydroxyoctadecenoic Acids from Linoleic Acid
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Trihydroxyoctadecenoic acids (TriHOMEs) are a class of oxidized linoleic acid metabolites implicated in a range of physiological and pathophysiological processes, including inflammation and the maintenance of the skin barrier.[1] As members of the broader octadecanoid family of signaling lipids, their biosynthesis represents a complex enzymatic cascade that yields a variety of regio- and stereoisomers, each with potentially distinct biological activities.[2][3] This guide provides a detailed exploration of the core biosynthetic pathways converting linoleic acid into TriHOMEs, with a primary focus on the well-characterized 15-lipoxygenase (15-LOX) dependent route in human cells. We will dissect the enzymatic logic, explain the causality behind experimental choices for their synthesis and analysis, and provide robust, self-validating protocols for their investigation.
Introduction: The Landscape of Trihydroxyoctadecenoic Acids (TriHOMEs)
Linoleic acid (LA), an essential omega-6 fatty acid, is a primary substrate for oxidative metabolism, leading to a diverse family of bioactive lipids known as oxylipins.[4] Among these are the TriHOMEs, 18-carbon fatty acids characterized by the presence of three hydroxyl groups. They exist primarily as two constitutional isomer groups, the 9,10,13-TriHOMEs and the 9,12,13-TriHOMEs, which are derived from linoleic acid hydroperoxide intermediates.[5][6] Due to the presence of three stereogenic centers, 16 distinct stereoisomers are possible, and their specific configurations can reveal the enzymatic origin and influence their biological function.[3]
The interest in TriHOMEs has grown with findings linking their dysregulation to obstructive lung diseases like asthma and COPD.[1][5] Understanding their precise biosynthetic origin is therefore critical for developing targeted therapeutic strategies.
The Primary Biosynthetic Pathway: A 15-Lipoxygenase-Dependent Cascade
In human inflammatory cells, particularly eosinophils, the predominant pathway for TriHOME synthesis is initiated by the enzyme arachidonate 15-lipoxygenase (15-LOX).[2][5] This pathway is notable for its stereospecificity and its independence from certain other common lipid-processing enzymes.
Step 1: Stereospecific Dioxygenation of Linoleic Acid
The cascade begins with the 15-LOX-catalyzed insertion of molecular oxygen into linoleic acid. 15-LOX abstracts a hydrogen atom from the C-11 position, leading to the formation of a pentadienyl radical. Molecular oxygen then adds to the C-13 position. This reaction is highly stereospecific.
-
Enzyme: 15-Lipoxygenase (15-LOX).
-
Substrate: Linoleic Acid (18:2n-6).
-
Product: 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE).[5]
The formation of the 13(S) configuration is a hallmark of 15-LOX activity, distinguishing it from non-enzymatic autoxidation which produces a racemic mixture of S and R isomers.[1]
Step 2: Formation of an Epoxy Alcohol Intermediate
The 13(S)-HpODE intermediate is not the final product but is rapidly converted into an epoxy alcohol. This conversion is thought to occur via an intramolecular rearrangement catalyzed by the hydroperoxide isomerase activity inherent to or associated with lipoxygenases.
-
Intermediate: 13(S)-HpODE.
-
Product: Epoxy alcohol intermediates (e.g., 9S,10R-epoxy-13S-hydroxy-11E-octadecenoate).[7]
Studies have shown that providing cells with 13(S)-HpODE significantly increases TriHOME synthesis, confirming its role as a key intermediate. Conversely, providing the reduced form, 13-hydroxyoctadecadienoic acid (13-HODE), abolishes TriHOME formation, indicating that the hydroperoxide is essential for the subsequent epoxidation step.[2][5]
Step 3: Hydrolysis to TriHOMEs
The final step is the hydrolysis of the epoxy alcohol intermediate to form the stable triol structure. While epoxide hydrolases are often implicated in such reactions, studies in human eosinophils suggest this step is largely independent of soluble epoxide hydrolase (sEH) and cytochrome P450 activities.[2][5] This implies either a spontaneous hydrolysis or the action of a yet-unidentified hydrolase. This hydrolysis of the allylic epoxide can result in the formation of both 9,10,13-TriHOME and 9,12,13-TriHOME regioisomers.[7]
The following diagram illustrates this primary biosynthetic pathway.
Caption: 15-LOX dependent biosynthesis of TriHOMEs from linoleic acid.
Alternative Biosynthetic Routes
While the 15-LOX pathway leading to 13(S)-configured TriHOMEs is prominent, it is not the only route. Other cell types can produce different stereoisomers. For instance, the mast cell line LAD2 produces TriHOMEs with a predominantly 13(R) configuration, indicating the existence of multiple, cell-specific synthetic pathways.[5] Furthermore, initial oxygenation at the C-9 position by other lipoxygenases can lead to 9-hydroperoxy-octadecadienoic acid (9-HpODE), which can serve as a precursor for a different set of TriHOME isomers.[7]
Quantitative Data Summary
The stereochemical outcome of TriHOME biosynthesis is highly dependent on the enzymatic machinery present. This specificity is a key diagnostic feature for identifying the active pathway.
| Parameter | Eosinophil (15-LOX Pathway) | LAD2 Mast Cell Line | Autoxidation |
| Primary Precursor | 13(S)-HpODE | Not fully elucidated | 13-HpODE & 9-HpODE |
| Predominant Stereochemistry | 13(S) configuration[2][5] | 13(R) configuration[5] | Racemic mixture (S and R)[1] |
| sEH/CYP450 Dependence | Largely Independent[2][5] | Not determined | Not applicable |
Experimental Protocols
Investigating TriHOME biosynthesis requires robust methodologies for both their generation and their analytical characterization. The complexity of the isomeric landscape necessitates high-resolution separation techniques.
Protocol: Enzymatic Synthesis of 13(S)-TriHOMEs using Eosinophils
This protocol describes the generation of TriHOMEs from endogenous 15-LOX in isolated human eosinophils.
Causality Statement: Using primary eosinophils provides a biologically relevant system to study the 15-LOX pathway. The choice of linoleic acid as the substrate directly probes the pathway of interest. The extraction procedure is designed to efficiently recover lipids while minimizing degradation.
Methodology:
-
Cell Preparation: Isolate human eosinophils from peripheral blood using standard methods (e.g., negative selection with magnetic beads). Resuspend the purified eosinophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution) at a concentration of 10 x 10^6 cells/mL.
-
Substrate Incubation: Add linoleic acid (e.g., from an ethanol stock) to the cell suspension to a final concentration of 30 µM.
-
Rationale: This concentration is sufficient to saturate the enzyme without causing significant cytotoxicity.
-
-
Incubation: Incubate the cell suspension at 37°C for 20 minutes in a shaking water bath.
-
Control: A parallel incubation without linoleic acid should be run to measure basal oxylipin levels.
-
-
Reaction Termination & Extraction: Stop the reaction by adding two volumes of ice-cold methanol containing an antioxidant (e.g., butylated hydroxytoluene, BHT) and an internal standard.
-
Self-Validation: The internal standard (e.g., a deuterated TriHOME analogue like d4-9,10,13-TriHOME) is critical for accurate quantification, correcting for losses during extraction and analysis.[1]
-
-
Acidification & Lipid Extraction: Acidify the sample to pH ~3.5 with formic acid to protonate the carboxylic acids. Perform solid-phase extraction (SPE) using a C18 cartridge to isolate the lipid fraction.[1]
-
Rationale: SPE concentrates the analytes of interest and removes salts and polar contaminants that can interfere with subsequent analysis.
-
-
Elution and Storage: Elute the lipids with methyl formate or ethyl acetate, evaporate the solvent under a stream of nitrogen, and store the residue at -80°C until analysis.
Protocol: LC-MS/MS Analysis of TriHOME Isomers
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow to separate and quantify TriHOME isomers.
Causality Statement: A dual-chromatography approach is mandatory for comprehensive analysis. Reversed-phase chromatography separates diastereomers, while chiral chromatography is essential to resolve enantiomers (S vs. R forms), which is crucial for determining the biosynthetic origin.[1] Tandem mass spectrometry (MS/MS) provides the necessary specificity and sensitivity for detection.
Methodology:
-
Sample Reconstitution: Reconstitute the dried lipid extract in a small volume of the initial mobile phase (e.g., 100 µL of methanol/water).
-
Reversed-Phase LC (for Diastereomer Separation):
-
Column: Use a high-resolution C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase: Employ a gradient elution, for example, from 30% to 95% acetonitrile in water (both containing 0.1% formic acid) over 15 minutes.
-
Rationale: The gradient allows for the separation of TriHOME isomers from other less polar and more polar lipids.
-
-
Chiral LC (for Enantiomer Separation):
-
Column: Use a specialized chiral column (e.g., a cellulose-based chiral stationary phase).
-
Mobile Phase: Operate in isocratic mode with a mobile phase such as a hexane/isopropanol mixture.
-
Rationale: This is the only reliable way to separate S and R enantiomers, which are indistinguishable by mass and have identical retention times on achiral columns.[1]
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
Ionization: Use electrospray ionization (ESI) in negative mode.
-
Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode.
-
Transitions: Monitor specific precursor-to-product ion transitions. For TriHOMEs (precursor ion [M-H]⁻ at m/z 329.2), characteristic product ions resulting from water loss and cleavage can be used for specific detection.
-
Self-Validation: The use of specific MRM transitions provides a high degree of certainty in compound identification, minimizing false positives.
-
Workflow Visualization
The following diagram outlines the complete experimental workflow from sample preparation to data analysis.
Caption: Workflow for TriHOME generation, extraction, and analysis.
Conclusion and Future Directions
The biosynthesis of trihydroxyoctadecenoic acids from linoleic acid is a stereochemically controlled enzymatic process, with the 15-LOX pathway being a key route in human inflammatory cells. The specific isomeric profile of TriHOMEs can serve as a metabolic signature, providing deep insights into the underlying enzymatic activities in a given biological system. For researchers in drug development, understanding these pathways is paramount. Inhibitors of 15-LOX or modulators of downstream enzymes could offer novel therapeutic avenues for inflammatory diseases where TriHOMEs are dysregulated. Future research should focus on elucidating the specific biological functions of each of the 16 TriHOME isomers and identifying the hydrolases involved in the final step of their synthesis.
References
- 1. metabolomics.se [metabolomics.se]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Eosinophils synthesize trihydroxyoctadecenoic acids (TriHOMEs) via a 15-lipoxygenase dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 9,10,13-Trihydroxy-(E)-11-octadecenoic acid | C18H34O5 | CID 5282965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Regio- and stereochemical analysis of trihydroxyoctadecenoic acids derived from linoleic acid 9- and 13-hydroperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
chemical properties of Methyl 11(R),12(S),13(S)-trihydroxy-12(Z)-octadecenoate
An In-Depth Technical Guide to the Chemical Properties and Analysis of Methyl 11(R),12(S),13(S)-trihydroxy-9(Z)-octadecenoate
A Note on Chemical Nomenclature: The compound specified for this guide, Methyl 11(R),12(S),13(S)-trihydroxy-12(Z)-octadecenoate, presents a structural ambiguity. A double bond at the C12-C13 position in a Z-configuration is inconsistent with the specified stereochemistry at both C12 and C13. This guide will therefore focus on the well-characterized and structurally related trihydroxy-octadecenoate, Methyl 11(R),12(S),13(S)-trihydroxy-9(Z)-octadecenoate . This vicinal-triol is a known plant-derived oxylipin with defined stereochemistry, making it a relevant subject for in-depth technical analysis for researchers in lipidomics and drug discovery.
Introduction
Methyl 11(R),12(S),13(S)-trihydroxy-9(Z)-octadecenoate is a member of the oxylipin family, a class of oxidized fatty acids that play crucial roles in plant physiology, including defense signaling and development. As a methyl ester, it is often encountered during the analysis of complex lipid mixtures from plant tissues, where derivatization to methyl esters is a common step for chromatographic separation. Understanding the precise chemical properties of this molecule is paramount for its accurate identification, quantification, and for elucidating its biological functions. This guide provides a comprehensive overview of its structural features, physicochemical properties, and the analytical methodologies required for its characterization.
Core Chemical Structure and Physicochemical Properties
The fundamental structure of Methyl 11(R),12(S),13(S)-trihydroxy-9(Z)-octadecenoate is an 18-carbon chain with a methyl ester at one end, a single cis-double bond at the C9 position, and a vicinal-triol moiety at positions C11, C12, and C13. The specific stereochemistry—(11R), (12S), (13S)—is critical to its identity and biological activity.
Table 1: Physicochemical and Spectroscopic Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₆O₅ | N/A |
| Molecular Weight | 344.49 g/mol | N/A |
| ¹H-NMR (CDCl₃, typical shifts) | δ 5.3-5.6 (m, 2H, -CH=CH-), 3.67 (s, 3H, -OCH₃), 3.4-3.8 (m, 3H, -CH(OH)-), 2.3 (t, 2H, -CH₂COOCH₃), 0.88 (t, 3H, -CH₃) | |
| ¹³C-NMR (CDCl₃, typical shifts) | δ 174 (C=O), 125-135 (-CH=CH-), 70-78 (-CH(OH)-), 51.5 (-OCH₃) | |
| Mass Spectrometry (ESI-MS/MS) | Precursor ion [M+Na]⁺ at m/z 367. Characteristic fragment ions from cleavage between hydroxylated carbons. | |
| Appearance | Colorless oil or waxy solid | N/A |
| Solubility | Soluble in methanol, ethanol, chloroform, ethyl acetate. Sparingly soluble in water. | N/A |
Stereochemistry: The Determinant of Function
The defined stereochemistry at C11, C12, and C13 is a product of enzymatic synthesis in plants, typically involving lipoxygenase and hydroperoxide lyase or divinyl ether synthase pathways. This specific spatial arrangement of the hydroxyl groups is crucial for its recognition by cellular receptors and enzymes. Any deviation in stereochemistry would result in a different diastereomer with potentially distinct physical properties and biological activities.
Expert Insight: When analyzing this compound, it is insufficient to rely solely on mass spectrometry for identification. MS provides the mass and fragmentation pattern but does not reveal stereochemistry. Chiral chromatography or derivatization followed by specific NMR techniques are essential for unambiguous stereochemical assignment.
Analytical and Characterization Workflow
The reliable identification and quantification of Methyl 11(R),12(S),13(S)-trihydroxy-9(Z)-octadecenoate from a biological matrix require a multi-step, validated workflow.
Extraction and Derivatization
-
Lipid Extraction: A Folch or Bligh-Dyer extraction is typically employed to isolate total lipids from the sample matrix.
-
Saponification (Optional): If the starting material contains the triol in its free acid or complex lipid form, saponification (e.g., with KOH in methanol) is necessary to liberate the fatty acid.
-
Methylation: The free acid is converted to its methyl ester using a reagent such as BF₃-methanol or by generating diazomethane. This step is critical as it increases the volatility of the analyte for Gas Chromatography (GC) and improves its ionization efficiency in some Mass Spectrometry (MS) sources.
Trustworthiness Check: The methylation reaction must be driven to completion. Incomplete derivatization will lead to inaccurate quantification. It is advisable to run a small aliquot of the sample before and after methylation on a TLC plate to visually confirm the disappearance of the free acid spot and the appearance of the less polar methyl ester spot.
Chromatographic Separation and Mass Spectrometric Analysis
A combination of liquid chromatography (LC) and mass spectrometry is the gold standard for analyzing this type of molecule.
Protocol: LC-MS/MS Analysis
-
Chromatographic Column: A reverse-phase C18 column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size) is effective for separating oxylipins.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start at 30-40% B, increasing to 95-100% B over 15-20 minutes. This resolves the target analyte from less polar lipids.
-
Mass Spectrometer: An electrospray ionization (ESI) source operating in positive ion mode is preferred.
-
Detection: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantitative analysis. Monitor the transition from the precursor ion (e.g., [M+Na]⁺ at m/z 367) to one or two characteristic product ions.
Diagram: Analytical Workflow
Caption: Workflow for the analysis of trihydroxy-octadecenoates.
Structural Elucidation: Determining Double Bond Position and Stereochemistry
While LC-MS/MS can tentatively identify the compound based on mass and retention time, definitive structural proof requires more advanced techniques.
-
Double Bond Position: Paternò-Büchi reaction followed by MS analysis or ozonolysis can pinpoint the double bond location. In MS/MS, diagnostic fragment ions can also provide clues.
-
Stereochemistry:
-
Chiral Chromatography: Analysis on a chiral stationary phase can separate different stereoisomers.
-
NMR Spectroscopy: Advanced NMR techniques, such as the Mosher's ester analysis, can be used to determine the absolute configuration of the hydroxyl groups after derivatization with a chiral reagent.
-
Potential Biological Relevance and Signaling
Trihydroxy-octadecenoates are part of a complex signaling network in plants, often associated with responses to pathogens and wounding. While the specific role of the 11,12,13-trihydroxy isomer is an active area of research, it is hypothesized to be involved in programmed cell death and defense gene regulation.
Diagram: Hypothetical Signaling Cascade
Caption: Hypothesized role in plant defense signaling.
For drug development professionals, plant-derived oxylipins are of interest due to their structural similarity to mammalian signaling lipids like prostaglandins and leukotrienes. They may possess anti-inflammatory or cytotoxic properties, making them and their synthetic analogs potential leads for new therapeutic agents. However, their study is often hampered by a lack of commercially available, stereochemically pure standards.
Conclusion
Methyl 11(R),12(S),13(S)-trihydroxy-9(Z)-octadecenoate is a complex oxylipin whose chemical identity is defined by its mass, the position of its double bond, and, most critically, the absolute configuration of its three hydroxyl groups. Its analysis demands a sophisticated, multi-platform approach that combines high-resolution chromatography and mass spectrometry with classical or advanced stereochemical determination methods. As research into plant signaling and the therapeutic potential of natural products continues, the need for robust and reliable analytical methods for compounds like this will only grow. This guide provides the foundational knowledge and validated protocols to support these research endeavors.
enzymatic formation of oxidized lipids from polyunsaturated fatty acids
An In-Depth Technical Guide to the Enzymatic Formation of Oxidized Lipids from Polyunsaturated Fatty Acids
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The enzymatic oxidation of polyunsaturated fatty acids (PUFAs) generates a vast and complex array of potent lipid signaling molecules, collectively known as oxylipins. These molecules are central to a multitude of physiological and pathophysiological processes, including inflammation, cardiovascular homeostasis, and immune responses. Understanding the precise enzymatic pathways that govern their formation is critical for identifying novel therapeutic targets and developing next-generation diagnostics. This technical guide provides a comprehensive overview of the three primary enzymatic systems responsible for PUFA oxidation—Cyclooxygenases (COXs), Lipoxygenases (LOXs), and Cytochrome P450 (CYP) monooxygenases. We delve into the mechanistic details of each pathway, describe the key bioactive products, and offer field-proven methodologies for their study, from in vitro assays to advanced mass spectrometric analysis.
Introduction: The Central Role of Polyunsaturated Fatty Acids
Polyunsaturated fatty acids are essential components of cellular membranes and serve as the primary substrates for the synthesis of lipid mediators.[1][2] The two major families of PUFAs, omega-6 (n-6) and omega-3 (n-3), are precursors to distinct classes of oxylipins that often have opposing biological effects.[3][4] For instance, arachidonic acid (AA), an n-6 PUFA, is a primary substrate for enzymes that produce pro-inflammatory mediators, while eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), both n-3 PUFAs, are precursors to molecules that are generally less inflammatory or are actively anti-inflammatory and pro-resolving.[3]
The conversion of these inert fatty acids into powerful signaling molecules is tightly regulated by three major enzyme families:
-
Cyclooxygenases (COX): Responsible for the synthesis of prostanoids (prostaglandins, thromboxanes).[5]
-
Lipoxygenases (LOX): Catalyze the formation of hydroperoxy fatty acids, which are precursors to leukotrienes and lipoxins.[6]
-
Cytochrome P450 (CYP) Monooxygenases: Produce epoxides and hydroxides, such as epoxyeicosatrienoic acids (EETs).[7][8]
This guide will explore each of these pathways in detail, providing the causal logic behind experimental choices and self-validating protocols for their investigation.
The Cyclooxygenase (COX) Pathway
The COX pathway is arguably the most well-characterized route for PUFA oxidation, primarily due to the pharmacological significance of its inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs).[5]
Mechanism of Action
COX enzymes, officially known as prostaglandin H synthases (PTGS), possess two distinct catalytic activities: a cyclooxygenase activity that adds two molecules of O₂ to arachidonic acid to form the unstable intermediate Prostaglandin G₂ (PGG₂), and a peroxidase activity that reduces PGG₂ to Prostaglandin H₂ (PGH₂).[5][9][10] PGH₂ is the central precursor from which all other prostanoids are synthesized by specific isomerases and synthases.[10][11]
There are two primary isoforms of COX:
-
COX-1 (PTGS1): Constitutively expressed in most tissues, it is responsible for "housekeeping" functions such as maintaining gastrointestinal mucosal integrity and regulating renal blood flow.[11]
-
COX-2 (PTGS2): An inducible enzyme, its expression is typically low in most tissues but is rapidly upregulated by inflammatory stimuli, cytokines, and growth factors.[11][12]
The structural difference between the active sites of COX-1 and COX-2, specifically the substitution of isoleucine in COX-1 with a smaller valine in COX-2, allows for the development of isoform-selective inhibitors (coxibs).[5]
Key Products and Signaling Roles
Tissue-specific enzymes convert PGH₂ into a variety of bioactive prostanoids, including:
-
Prostaglandins (e.g., PGE₂, PGD₂, PGF₂α): Potent mediators of inflammation, pain, fever, and vasodilation.[12][13][14]
-
Thromboxane A₂ (TXA₂): A powerful vasoconstrictor and promoter of platelet aggregation.[12]
-
Prostacyclin (PGI₂): A vasodilator and inhibitor of platelet aggregation, often acting in opposition to TXA₂.[12]
These molecules exert their effects by binding to specific G protein-coupled receptors on the cell surface, initiating downstream signaling cascades.[12][13]
Cyclooxygenase Pathway Diagram
Caption: The Cyclooxygenase (COX) pathway converting Arachidonic Acid to Prostanoids.
The Lipoxygenase (LOX) Pathway
Lipoxygenases are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of PUFAs.[6][15] Different LOX isoforms are named based on the carbon position at which they oxygenate arachidonic acid (e.g., 5-LOX, 12-LOX, 15-LOX).[6]
Mechanism of Action
The LOX reaction involves the stereospecific abstraction of a hydrogen atom followed by the insertion of molecular oxygen to form a hydroperoxy fatty acid (HpETE).[15] For example, 5-LOX, in conjunction with its activating protein FLAP, converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HpETE).[6] This unstable intermediate is then rapidly converted to either 5-hydroxyeicosatetraenoic acid (5-HETE) or Leukotriene A₄ (LTA₄). LTA₄ is a key epoxide intermediate that can be further metabolized by other enzymes.[6]
Key Products and Signaling Roles
The LOX pathways produce several classes of potent mediators:
-
Leukotrienes (e.g., LTB₄, LTC₄, LTD₄, LTE₄): These are critical mediators of inflammation and allergic reactions.[12][13] LTB₄ is a potent chemoattractant for neutrophils, while the cysteinyl-leukotrienes (LTC₄, LTD₄, LTE₄) are powerful bronchoconstrictors and increase vascular permeability.[12][14]
-
Lipoxins, Resolvins, Protectins, and Maresins: In contrast to the pro-inflammatory leukotrienes, these "specialized pro-resolving mediators" (SPMs) are actively involved in the resolution of inflammation.[16] They are often generated through transcellular biosynthesis involving sequential actions of different LOX isoforms (e.g., 15-LOX and 5-LOX).[16]
5-Lipoxygenase Pathway Diagram
Caption: The 5-Lipoxygenase (5-LOX) pathway leading to the synthesis of Leukotrienes.
The Cytochrome P450 (CYP) Monooxygenase Pathway
CYP enzymes are a large superfamily of heme-containing enzymes primarily known for their role in drug metabolism, but they also play a crucial role in the metabolism of endogenous compounds, including PUFAs.[17][18]
Mechanism of Action
The CYP pathway involves two main types of reactions on PUFAs:
-
Epoxidation: CYP epoxygenases insert an oxygen atom across one of the double bonds of the PUFA, forming an epoxide.[7][8] When arachidonic acid is the substrate, this reaction yields four regioisomers of epoxyeicosatrienoic acid (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET).[18]
-
Hydroxylation: CYP ω-hydroxylases add a hydroxyl group to the omega or omega-1 carbon of the fatty acid, producing hydroxyeicosatetraenoic acids (HETEs), such as 20-HETE.[2][18]
These reactions require NADPH-cytochrome P450 reductase to transfer electrons.[17] The resulting products are often short-lived, as epoxide products like EETs are rapidly hydrolyzed to less active dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH).[7][19][20] This makes sEH a key therapeutic target for stabilizing and enhancing the effects of EETs.[7][8][20]
Key Products and Signaling Roles
-
Epoxyeicosatrienoic Acids (EETs): EETs are potent vasodilators and are considered endothelium-derived hyperpolarizing factors.[7][19] They possess anti-inflammatory, anti-apoptotic, and pro-angiogenic properties, playing a protective role in the cardiovascular system.[7][8][21][22]
-
Hydroxyeicosatetraenoic Acids (HETEs): 20-HETE, in contrast to EETs, is a potent vasoconstrictor and is implicated in the regulation of blood pressure and renal function.[19]
Cytochrome P450 Pathway Diagram
Caption: The Cytochrome P450 (CYP) pathways for Arachidonic Acid metabolism.
Methodologies for Studying Enzymatic Lipid Oxidation
Investigating these complex pathways requires robust and sensitive methodologies. The choice of method depends on the specific research question, ranging from measuring bulk enzymatic activity to profiling dozens of individual lipid mediators.
Data Presentation: Comparison of Enzymatic Pathways
| Feature | Cyclooxygenase (COX) | Lipoxygenase (LOX) | Cytochrome P450 (CYP) |
| Primary Substrates | Arachidonic Acid, EPA | Arachidonic Acid, Linoleic Acid, EPA, DHA | Arachidonic Acid, EPA, DHA, Linoleic Acid[7][18] |
| Key Enzyme(s) | COX-1, COX-2 | 5-LOX, 12-LOX, 15-LOX | CYP2J, CYP2C, CYP4A, CYP4F subfamilies[18] |
| Primary Products | Prostaglandins, Thromboxanes | Leukotrienes, Lipoxins, HETEs | EETs, HETEs, DHETs |
| Cofactors | Heme[9] | Non-heme Iron[15] | Heme, NADPH-CYP Reductase[17] |
| Cellular Location | Endoplasmic Reticulum, Nuclear Envelope[23] | Cytosol, Nuclear Envelope[6] | Endoplasmic Reticulum[17] |
| Key Biological Roles | Inflammation, Pain, Platelet Aggregation[12][13] | Inflammation, Allergy, Resolution of Inflammation[6][16] | Vascular Tone, Inflammation, Renal Function[7][20] |
| Common Inhibitors | NSAIDs (e.g., Aspirin, Ibuprofen), Coxibs | Zileuton, FLAP inhibitors | Azoles (e.g., Ketoconazole), sEH inhibitors |
Experimental Protocols
This protocol provides a reliable method for measuring the activity of 15-LOX, which is crucial in the production of both pro- and anti-inflammatory mediators. The principle relies on the oxidation of linoleic acid by 15-LOX, which produces hydroperoxides. These hydroperoxides, in the presence of ferrous ions, oxidize a chromogen, leading to a color change that can be measured spectrophotometrically. This method is adapted from established protocols for assaying lipid peroxidation.[24][25]
Causality: The choice of a colorimetric assay provides a high-throughput, cost-effective method for screening potential inhibitors or characterizing enzyme kinetics. The use of a specific chromogen that reacts with the hydroperoxide product ensures that the signal is directly proportional to enzyme activity.
Self-Validation: The protocol includes a blank (no enzyme) to account for substrate auto-oxidation and a positive control (known active enzyme). A standard curve using a known concentration of hydroperoxide (e.g., hydrogen peroxide) should be run in parallel to quantify the product formation accurately.
Materials:
-
Purified 15-Lipoxygenase enzyme
-
Linoleic acid substrate solution (10 mM in ethanol, stored under nitrogen)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Ferrous Iron Solution (e.g., Ammonium ferrous sulfate)
-
Chromogen Solution (e.g., xylenol orange)
-
96-well microplate
-
Spectrophotometer (plate reader) capable of reading absorbance at ~560-600 nm
Procedure:
-
Prepare Reagents: On the day of the assay, prepare fresh working solutions of the ferrous iron and chromogen in the appropriate solvent as per the manufacturer's instructions (e.g., for a FOX assay). Prepare a substrate working solution by diluting the linoleic acid stock to 1 mM in Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Blank: 90 µL Assay Buffer + 10 µL Substrate Working Solution
-
Sample: 80 µL Assay Buffer + 10 µL Enzyme Solution (various concentrations)
-
-
Initiate Reaction: To the "Sample" wells, add 10 µL of the 1 mM Substrate Working Solution to start the reaction.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Stop and Develop Color: Stop the reaction and develop the color by adding 100 µL of the Ferrous Iron/Chromogen solution to all wells (including blanks).
-
Final Incubation: Incubate the plate at room temperature for 30 minutes, protected from light, to allow for full color development.
-
Read Absorbance: Measure the absorbance of each well at the appropriate wavelength (e.g., 590 nm for xylenol orange).
-
Calculate Activity: Subtract the absorbance of the Blank from the Sample wells. Enzyme activity can be expressed as the change in absorbance per minute per mg of protein, or quantified using a standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying specific oxidized lipids due to its exceptional sensitivity and selectivity. This protocol outlines a general workflow for solid-phase extraction (SPE) followed by LC-MS/MS analysis.[26][27][28]
Causality: Solid-phase extraction is a critical step to remove interfering substances (salts, proteins, phospholipids) from the biological matrix and to concentrate the analytes of interest.[27][29] The use of a reverse-phase C18 column is standard for separating these moderately nonpolar lipids.[27] Tandem MS (MS/MS) using Multiple Reaction Monitoring (MRM) provides specificity by monitoring a specific precursor-to-product ion transition for each analyte, while the inclusion of deuterated internal standards corrects for variations in extraction efficiency and matrix effects, ensuring accurate quantification.[28]
Materials:
-
Biological Sample (e.g., plasma, cell culture media, tissue homogenate)
-
Deuterated Internal Standard Mix (containing standards for each class of analyte, e.g., PGE₂-d4, LTB₄-d4)[28]
-
Methanol (LC-MS grade)
-
Ethyl Acetate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
C18 Solid-Phase Extraction (SPE) Cartridges[27]
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
Add the deuterated internal standard mix to the sample. This is a critical step for accurate quantification and must be done at the very beginning.[27]
-
For plasma or media, acidify to pH ~3.5 with dilute acid.[29] For cells, scrape and lyse them in methanol to quench enzymatic activity.[27]
-
Centrifuge to pellet any precipitate.
-
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge by washing with 2-3 mL of methanol, followed by 2-3 mL of water.[27]
-
Load the prepared sample onto the cartridge.
-
Wash the cartridge with 2-3 mL of 10-15% methanol in water to remove polar impurities.[27]
-
Elute the eicosanoids with 1-2 mL of methanol followed by 1-2 mL of ethyl acetate.[26]
-
-
Sample Concentration:
-
Dry the eluted sample under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 63:37 water:acetonitrile with 0.02% formic acid).[27]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a reverse-phase C18 column.
-
Separate the analytes using a gradient of mobile phase A (e.g., water with 0.02% formic acid) and mobile phase B (e.g., acetonitrile/methanol with 0.02% formic acid).
-
Analyze the column eluent using an MS/MS system operating in negative ion ESI mode.
-
Use a pre-established MRM method with specific precursor/product ion transitions for each native analyte and its corresponding deuterated internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its internal standard.
-
Calculate the ratio of the native analyte peak area to the internal standard peak area.
-
Quantify the concentration of each analyte by comparing this ratio to a standard curve prepared with known amounts of each analyte and a fixed amount of internal standard.
-
Overall Experimental Workflow Diagram
Caption: General workflow for the quantitative analysis of oxidized lipids.
Conclusion and Future Directions
The enzymatic oxidation of PUFAs is a cornerstone of biological signaling, producing a diverse lipidome that regulates health and disease. The COX, LOX, and CYP pathways represent distinct but interconnected systems for generating these potent mediators. A deep, mechanistic understanding of these pathways, coupled with robust analytical methodologies, is essential for the drug development professional. Future research will continue to unravel the complex interplay between these pathways, identify novel bioactive lipids, and further elucidate the therapeutic potential of targeting key enzymes like sEH and the various LOX isoforms for the treatment of inflammatory, cardiovascular, and metabolic diseases.
References
- 1. Frontiers | The Biosynthesis of Enzymatically Oxidized Lipids [frontiersin.org]
- 2. Oxidation of polyunsaturated fatty acids to produce lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 6. The role of lipoxygenases in pathophysiology; new insights and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. homepage.ufp.pt [homepage.ufp.pt]
- 10. researchgate.net [researchgate.net]
- 11. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prostaglandins and leukotrienes: Advances in eicosanoid biology - ProQuest [proquest.com]
- 13. Prostaglandins and leukotrienes: advances in eicosanoid biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. brainkart.com [brainkart.com]
- 15. researchgate.net [researchgate.net]
- 16. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Epoxygenase - Wikipedia [en.wikipedia.org]
- 18. Cytochrome P450 Metabolism of Polyunsaturated Fatty Acids and Neurodegeneration [mdpi.com]
- 19. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 20. Epoxyeicosatrienoic acids (EETs): metabolism and biochemical function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Epoxyeicosatrienoic acids, cell signaling and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.physiology.org [journals.physiology.org]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bio-protocol.org [bio-protocol.org]
- 27. lipidmaps.org [lipidmaps.org]
- 28. mdpi.com [mdpi.com]
- 29. arborassays.com [arborassays.com]
The Uncatalyzed Cascade: A Technical Guide to the Non-Enzymatic Formation of Trihydroxy Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The oxidation of polyunsaturated fatty acids (PUFAs) is a fundamental process in biology and chemistry, yielding a complex array of bioactive molecules. While enzymatic pathways have been extensively studied, the non-enzymatic formation of oxidized lipids through autoxidation and other chemical reactions is a critical area of investigation, particularly in contexts of oxidative stress and disease. This guide provides an in-depth exploration of the non-enzymatic pathways leading to the formation of trihydroxy fatty acids, highly oxidized molecules with emerging biological significance. We will delve into the core chemical mechanisms, provide validated experimental protocols for their study, and discuss their potential roles in physiology and pathology, offering a comprehensive resource for researchers in lipidomics, drug discovery, and biomedical sciences.
Introduction: Beyond the Enzymatic Paradigm
Polyunsaturated fatty acids (PUFAs) are exquisitely sensitive to oxidation due to their multiple double bonds. This reactivity gives rise to a diverse family of oxidized lipids, collectively known as oxylipins, which act as signaling molecules in a myriad of biological processes. While enzymes such as lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450s orchestrate the controlled production of specific oxylipins, a parallel and often-overlooked series of reactions occurs non-enzymatically. This spontaneous oxidation, driven by free radicals and other reactive species, generates a complex mixture of products, including hydroperoxides, aldehydes, and epoxides.
This guide focuses on a specific class of these non-enzymatic products: trihydroxy fatty acids . These molecules, characterized by the presence of three hydroxyl groups on the fatty acid backbone, represent a significant degree of oxidation and possess unique chemical properties and biological activities. Understanding their formation is crucial for deciphering the complex chemical sequelae of oxidative stress and for identifying potential biomarkers and therapeutic targets in a range of diseases.
Core Mechanisms of Non-Enzymatic Formation
The non-enzymatic formation of trihydroxy fatty acids is not a direct, single-step process but rather the culmination of a cascade of oxidative reactions. The journey begins with the autoxidation of a PUFA, such as linoleic acid, the most abundant PUFA in many biological systems.
The Genesis: Free Radical-Mediated Autoxidation of PUFAs
The cornerstone of non-enzymatic lipid oxidation is a free radical chain reaction, which can be conceptually divided into three phases: initiation, propagation, and termination.[1]
-
Initiation: The process begins when a reactive oxygen species (ROS), such as a hydroxyl radical (•OH), abstracts a hydrogen atom from a bis-allylic methylene group of a PUFA. This creates a carbon-centered lipid radical (L•).
-
Propagation: The lipid radical rapidly reacts with molecular oxygen (O2) to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen atom from an adjacent PUFA molecule, propagating the chain reaction and forming a lipid hydroperoxide (LOOH) and a new lipid radical.
-
Termination: The chain reaction ceases when two radical species combine to form a non-radical product.
This initial phase of autoxidation primarily yields monohydroperoxides, such as 9-hydroperoxyoctadecadienoic acid (9-HPODE) and 13-hydroperoxyoctadecadienoic acid (13-HPODE) from linoleic acid.[2] These hydroperoxides are the key precursors for the subsequent formation of more complex oxidation products, including trihydroxy fatty acids.
Pathway 1: Metal-Catalyzed Decomposition of Lipid Hydroperoxides
Transition metal ions, particularly iron and copper, play a pivotal role in the decomposition of lipid hydroperoxides, leading to a branching of the oxidative cascade.[3][4] The interaction of a lipid hydroperoxide with a metal ion can proceed via two main pathways, depending on the oxidation state of the metal.
-
Reaction with Fe(II): Ferrous iron (Fe²⁺) can react with a lipid hydroperoxide (LOOH) to generate an alkoxyl radical (LO•) and a hydroxide ion.[5]
-
Reaction with Fe(III): Ferric iron (Fe³⁺) can react with a lipid hydroperoxide to produce a peroxyl radical (LOO•) and a proton.
The alkoxyl radical (LO•) is a key intermediate in the formation of trihydroxy fatty acids. It can undergo several reactions, including intramolecular cyclization to form an epoxy allylic radical. This radical can then be further oxidized and subsequently hydrolyzed to yield a trihydroxy fatty acid. For instance, the hematin-catalyzed reaction of 13-hydroperoxy-9-cis,11-trans-octadecadienoic acid has been shown to produce 9,12,13-trihydroxy-10-octadecenoic acid.
Diagram: Metal-Catalyzed Formation of Trihydroxy Fatty Acids
Caption: Metal-catalyzed decomposition of lipid hydroperoxides to trihydroxy fatty acids.
Pathway 2: Acid-Catalyzed Hydrolysis of Epoxy Fatty Acids
Another significant non-enzymatic route to trihydroxy fatty acids involves the formation of epoxy fatty acid intermediates. Epoxides can be generated from PUFAs through free radical-mediated epoxidation. These epoxy fatty acids, particularly those that also contain a hydroxyl group (epoxyalcohols), can undergo acid-catalyzed hydrolysis to yield vicinal diols, and in the case of epoxyalcohols, triols.[6]
The mechanism of acid-catalyzed epoxide ring-opening generally proceeds via an SN2-like mechanism, where a nucleophile (in this case, water) attacks one of the carbon atoms of the protonated epoxide, leading to inversion of stereochemistry at the site of attack. The rate of this hydrolysis is pH-dependent, with increased rates observed under mildly acidic conditions.
Diagram: Acid-Catalyzed Hydrolysis of Epoxy Fatty Acids
Caption: Formation of trihydroxy fatty acids via acid-catalyzed hydrolysis of epoxy fatty acids.
Experimental Protocols for the Study of Non-Enzymatically Formed Trihydroxy Fatty Acids
The study of non-enzymatically formed trihydroxy fatty acids requires robust and validated methodologies for both their generation under controlled conditions and their sensitive and specific detection and quantification in complex biological matrices.
In Vitro Generation of Trihydroxy Fatty Acids
Protocol 3.1.1: Metal-Catalyzed Oxidation of Linoleic Acid
This protocol describes the generation of a mixture of oxidized fatty acids, including trihydroxy derivatives, from linoleic acid using an iron-ascorbate system to initiate lipid peroxidation.
Materials:
-
Linoleic acid (high purity)
-
Ferrous sulfate (FeSO₄)
-
Ascorbic acid
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethylenediaminetetraacetic acid (EDTA)
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Prepare a stock solution of linoleic acid (e.g., 10 mg/mL) in ethanol.
-
In a glass reaction vessel, add PBS (pH 7.4).
-
Add the linoleic acid stock solution to the PBS to achieve the desired final concentration (e.g., 100 µM).
-
Initiate the reaction by adding freshly prepared solutions of FeSO₄ (e.g., final concentration 20 µM) and ascorbic acid (e.g., final concentration 200 µM).
-
Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 1-4 hours).
-
Stop the reaction by adding an excess of EDTA (e.g., final concentration 1 mM) and placing the mixture on ice.
-
Extract the lipids by adding 2 volumes of a 2:1 (v/v) mixture of chloroform:methanol. Vortex vigorously and centrifuge to separate the phases.
-
Collect the lower organic phase and dry it under a stream of nitrogen.
-
For purification, reconstitute the dried lipid extract in a small volume of methanol/water and apply it to a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with water and then with a low percentage of methanol in water to remove polar impurities.
-
Elute the oxidized fatty acids with methanol or acetonitrile.
-
Dry the eluate under nitrogen and store at -80°C until analysis.
Protocol 3.1.2: Acid-Catalyzed Hydrolysis of Epoxy Fatty Acids
This protocol describes the hydrolysis of a commercially available epoxy fatty acid to its corresponding diol or triol.
Materials:
-
Epoxy fatty acid standard (e.g., 9,10-epoxyoctadecenoic acid)
-
Buffer solutions of varying pH (e.g., pH 5, 6, 7, and 8)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
Procedure:
-
Prepare a stock solution of the epoxy fatty acid in ethanol.
-
In separate glass vials, add buffer solutions of pH 5, 6, 7, and 8.
-
Add the epoxy fatty acid stock solution to each buffer to a final concentration of approximately 30 µM.
-
Incubate the vials at 37°C for 30 minutes.
-
Stop the reaction by placing the vials on ice.
-
Extract the products by adding an equal volume of ethyl acetate. Vortex and centrifuge.
-
Collect the upper organic layer, dry it under nitrogen, and reconstitute in a suitable solvent for analysis.
Analytical Methodologies for Identification and Quantification
The analysis of trihydroxy fatty acids in complex biological samples requires highly sensitive and selective analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 3.2.1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of fatty acids, but it requires derivatization to increase their volatility.
Sample Preparation and Derivatization:
-
Extraction: Extract lipids from the sample (e.g., plasma, tissue homogenate) using a suitable method, such as the Folch or Bligh-Dyer extraction.
-
Saponification (for total fatty acids): To analyze both free and esterified fatty acids, hydrolyze the lipid extract with a methanolic KOH solution.
-
Derivatization: Convert the fatty acids to their methyl esters (FAMEs) by reacting with a methylating agent like BF₃-methanol or by using trimethylsilyldiazomethane. Subsequently, the hydroxyl groups are derivatized to trimethylsilyl (TMS) ethers using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[2][7]
GC-MS Parameters (Example):
| Parameter | Setting |
| Column | HP-5MS capillary column (or equivalent) |
| Injection Mode | Splitless |
| Injector Temp. | 250°C |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
| Scan Range | m/z 50-650 |
Protocol 3.2.2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers the advantage of analyzing underivatized fatty acids and can provide excellent sensitivity and specificity, especially for isomeric separation.[8]
Sample Preparation:
-
Extraction: Perform lipid extraction as described for GC-MS.
-
Purification: Use solid-phase extraction (SPE) to clean up the sample and enrich for the analytes of interest.
LC-MS/MS Parameters (Example):
| Parameter | Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid |
| Gradient | A suitable gradient from high aqueous to high organic mobile phase |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI) in negative ion mode |
| Mass Analyzer | Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) |
| Scan Mode | Multiple Reaction Monitoring (MRM) for targeted quantification or full scan/data-dependent MS/MS for identification |
Table 1: Example MRM Transitions for Trihydroxyoctadecenoic Acids (TriHOMEs)
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Analyte |
| 329.2 | 171.1 | 15 | 9,10,13-TriHOME |
| 329.2 | 211.1 | 12 | 9,12,13-TriHOME |
Biological Significance and Future Perspectives
While research into the biological roles of non-enzymatically formed trihydroxy fatty acids is still in its early stages, emerging evidence suggests their involvement in a variety of physiological and pathological processes.
Antimicrobial and Insecticidal Activities
Several studies have reported that trihydroxy fatty acids possess potent antifungal and insecticidal properties.[9][10] Their mechanism of action is thought to involve the disruption of cell membrane integrity, leading to increased permeability and ultimately cell death.[11] This makes them interesting candidates for the development of novel, naturally-derived pesticides and food preservatives.
Role in Skin Barrier Function
Trihydroxy derivatives of linoleic acid have been identified as important components of the epidermal permeability barrier. Their formation, which can occur through both enzymatic and non-enzymatic pathways, is thought to be a crucial step in the covalent attachment of ceramides to proteins, a process essential for maintaining skin hydration and integrity.[12]
Biomarkers of Oxidative Stress and Disease
Given that their formation is intrinsically linked to oxidative processes, trihydroxy fatty acids have the potential to serve as valuable biomarkers of oxidative stress. Elevated levels of these compounds may be indicative of a range of pathological conditions characterized by increased free radical production, such as inflammatory diseases, cardiovascular disease, and neurodegenerative disorders.[13][14] For instance, increased levels of trihydroxyoctadecenoic acids (TriHOMEs) have been observed in the bronchoalveolar lavage fluid of patients with chronic obstructive pulmonary disease (COPD).[8]
Future Directions
The field of non-enzymatic lipid oxidation is ripe for further exploration. Key areas for future research include:
-
Elucidating the complete spectrum of non-enzymatically formed trihydroxy fatty acid isomers and their specific biological activities.
-
Developing more sensitive and specific analytical methods for their detection in various biological matrices.
-
Investigating their roles in the pathogenesis of various diseases and their potential as diagnostic or prognostic biomarkers.
-
Exploring their therapeutic potential , for example, as anti-inflammatory or antimicrobial agents.
Conclusion
The non-enzymatic formation of trihydroxy fatty acids represents a significant and often underappreciated aspect of lipid biochemistry. The intricate chemical pathways leading to their synthesis from common PUFAs underscore the complex interplay between free radical chemistry and biological systems. As analytical technologies continue to advance, our ability to detect and quantify these molecules will undoubtedly shed new light on their roles in health and disease. This guide provides a foundational understanding of these processes, equipping researchers with the knowledge and tools necessary to explore this exciting and rapidly evolving field.
References
- 1. researchgate.net [researchgate.net]
- 2. lipidmaps.org [lipidmaps.org]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Short Chain Fatty Acids in Inflammation and Body Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regio- and stereochemical analysis of trihydroxyoctadecenoic acids derived from linoleic acid 9- and 13-hydroperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phytochemical analysis and insight into insecticidal and antifungal activities of Indian hawthorn leaf extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. Clinical Relevance of Biomarkers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipidomic Analysis to Assess Oxidative Stress in Acute Coronary Syndrome and Acute Stroke Patients - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Elucidation of Methyl 11(R),12(S),13(S)-trihydroxy-12(Z)-octadecenoate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The structural elucidation of complex lipids, such as polyhydroxy fatty acids, is a critical task in natural product chemistry and drug discovery. These molecules often possess significant biological activity, but their structural complexity, characterized by multiple stereocenters and geometric isomers, presents a formidable analytical challenge. This guide provides an in-depth, technically focused narrative on the comprehensive strategy required to unambiguously determine the structure of Methyl 11(R),12(S),13(S)-trihydroxy-12(Z)-octadecenoate. We will move beyond a simple listing of techniques to explain the causal logic behind the experimental sequence, emphasizing a self-validating system of protocols from initial mass determination to the final assignment of absolute stereochemistry.
Introduction: The Analytical Challenge
This compound is a derivative of linoleic acid, belonging to a class of oxidized lipids known as trihydroxyoctadecenoic acids (TriHOMEs).[1] These molecules are of growing interest due to their potential physiological relevance in inflammatory processes and in maintaining the integrity of the skin barrier.[1] The primary challenge in elucidating the structure of a specific TriHOME isomer lies in the precise determination of:
-
The positions of the three hydroxyl groups along the 18-carbon chain.
-
The geometry of the double bond (Z or E).
-
The absolute configuration (R or S) at each of the three chiral centers (C11, C12, and C13).
Answering these questions requires a multi-faceted approach that synergistically combines mass spectrometry, a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments, and specific chemical derivatization techniques.
Integrated Elucidation Workflow
The logical flow of investigation is paramount. Each step should build upon the last, providing complementary information that, when synthesized, leaves no structural ambiguity. Our approach is designed as a self-validating workflow where data from one technique corroborates findings from another.
Caption: Overall workflow for structural elucidation.
Mass Spectrometry: Defining the Molecular Blueprint
The first step is to determine the elemental composition. High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is the tool of choice.
-
Objective: To obtain a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula.
-
Causality: The precision of modern HRMS instruments (e.g., Q-TOF or Orbitrap) can provide mass values to four or more decimal places.[2] This accuracy is critical to distinguish between isobaric compounds (different formulas with the same nominal mass). For this compound, the expected molecular formula is C19H36O5. The theoretical exact mass for this formula serves as the benchmark.
Tandem MS (MS/MS): Fragmentation analysis is crucial for locating the hydroxyl groups. By inducing fragmentation of the parent ion, a characteristic pattern of neutral losses (e.g., loss of water, H₂O) and cleavage along the carbon chain can be observed. The fragmentation pattern provides initial, albeit incomplete, evidence for the positions of the hydroxyl groups.[3]
NMR Spectroscopy: Assembling the Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon skeleton and the spatial arrangement of atoms.[4][5][6]
1D NMR (¹H and ¹³C): The Parts List
-
¹H NMR: Provides information on the chemical environment of each proton. Key signals for this molecule would include the terminal methyl group, the long methylene chain, protons adjacent to the hydroxyl groups (carbinol protons), olefinic protons of the double bond, and the singlet for the methyl ester.[7]
-
¹³C NMR: Reveals the number of unique carbon environments. For this structure, 19 distinct signals are expected, including carbons of the methyl ester, the double bond, the three hydroxyl-bearing carbons, the aliphatic chain, and the terminal methyl group.[8]
2D NMR: Connecting the Pieces
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This experiment is instrumental in tracing the connectivity of the entire carbon chain, from the terminal methyl group up to the methyl ester.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This definitively links the proton and carbon skeletons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings (2-3 bonds) between protons and carbons. This is vital for connecting non-protonated carbons (like the ester carbonyl) to the rest of the structure. For instance, an HMBC correlation from the methyl ester protons (~3.67 ppm) to the carbonyl carbon (~174 ppm) confirms the ester functionality.
References
- 1. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2'-, 3'-, 4'- and 6-hydroxyflavanones by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High resolution NMR spectroscopy and some examples of its use | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. NMR Spectroscopy as a Robust Tool for the Rapid Evaluation of the Lipid Profile of Fish Oil Supplements - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Trihydroxyoctadecenoic Acid (THOA) Isomers
Introduction: The Analytical Challenge of Trihydroxyoctadecenoic Acid Isomers
Trihydroxyoctadecenoic acids (THOAs), also known as TriHOMEs, are oxidized metabolites of linoleic acid, a common polyunsaturated fatty acid.[1][2][3] These molecules are of significant interest in biomedical and food science research due to their potential roles in inflammatory processes, maintenance of the skin barrier, and their contribution to the sensory properties of food and beverages.[3][4][5] The enzymatic and non-enzymatic oxidation of linoleic acid can result in a complex mixture of THOA isomers, including various regioisomers (e.g., 9,10,13- and 9,12,13-THOA) and stereoisomers (enantiomers and diastereomers).[1][2]
The subtle structural differences between these isomers pose a significant analytical challenge.[1][2][3] Distinguishing and accurately quantifying individual isomers is crucial for understanding their specific biological activities and biosynthetic pathways. This guide provides a detailed overview of robust and validated analytical methodologies for the separation and quantification of THOA isomers, with a primary focus on liquid chromatography-mass spectrometry (LC-MS) techniques.
Part 1: A Two-Stage LC-MS/MS Workflow for Comprehensive Isomer Analysis
A powerful approach to resolving the complexity of THOA isomers involves a two-stage analytical workflow. The first stage utilizes reversed-phase ultra-high-performance liquid chromatography-tandem mass spectrometry (RP-UHPLC-MS/MS) for the rapid quantification of diastereomeric pairs. The second, more specialized stage employs chiral liquid chromatography-mass spectrometry (Chiral LC-MS) to separate and identify all sixteen regio- and stereoisomers.[1][2][3]
Caption: A comprehensive two-stage workflow for THOA isomer analysis.
Stage 1: Reversed-Phase UHPLC-MS/MS for Diastereomer Quantification
Principle: This method leverages the resolving power of reversed-phase chromatography to separate groups of diastereomeric THOAs. The subsequent detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and selectivity for quantification.
Protocol:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm) is recommended for its high efficiency.
-
Mobile Phase A: 0.1% acetic acid in water. The acid improves peak shape and ionization efficiency.
-
Mobile Phase B: Acetonitrile/Methanol (4:1, v/v) with 0.1% acetic acid. The organic solvent mixture provides optimal elution strength for oxylipins.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to elute the more hydrophobic THOAs. For example, 27% B held for 5 minutes, increasing to 70% B over 10 minutes.
-
Flow Rate: A flow rate of around 0.4 mL/min is suitable for a 2.1 mm ID column.
-
Column Temperature: Maintained at 40 °C to ensure reproducible retention times.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for acidic molecules like THOAs.
-
Ion Source Parameters: Optimize parameters such as ion source temperature (e.g., 120 °C), capillary voltage (e.g., 30 V), and cone voltage (e.g., 30 V) for maximal signal intensity.[6]
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each class of isomers. This is crucial for distinguishing between regioisomers.
-
| Analyte Class | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale |
| 9,10,13-THOA | 329.1 | 139.0 | 15-20 | Fragmentation specific to the 9,10,13-triol system. |
| 9,12,13-THOA | 329.1 | 211.0 | 15-20 | Fragmentation characteristic of the 9,12,13-triol system. |
Data Interpretation: By integrating the peak areas of the specific MRM transitions, the concentration of the 9,10,13- and 9,12,13-THOA diastereomeric groups can be determined against a calibration curve prepared with authentic standards.
Stage 2: Chiral LC-MS for Complete Stereoisomer Resolution
Principle: To separate enantiomers, a chiral stationary phase (CSP) is required. Chiral chromatography relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP, leading to different retention times.[7]
Protocol:
-
Chromatographic Separation:
-
Column: A cellulose-based or amylose-based chiral column is often effective. For example, a Reprosil Chiral NR column has been shown to resolve hydroperoxyoctadecenoic acid enantiomers and is a good starting point.[8][9][10]
-
Mobile Phase: Chiral separations are typically performed in normal-phase or polar organic mode. A common mobile phase consists of a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol, often with a small amount of acid (e.g., acetic acid) to improve peak shape. A typical mobile phase could be n-hexane:isopropanol:acetic acid (98.3:1.6:0.1, V/V/V).[11]
-
Isocratic Elution: Unlike reversed-phase, chiral separations often utilize an isocratic mobile phase composition to achieve optimal resolution.
-
Flow Rate: Lower flow rates (e.g., 1.0 mL/min) are often used to maximize the interaction with the CSP.
-
Column Temperature: Temperature control is critical for reproducibility.
-
-
Mass Spectrometry Detection:
-
The MS parameters (ionization mode, MRM transitions) will be the same as in the reversed-phase method. The key difference is the chromatographic separation preceding the MS detection.
-
Method Validation: A comprehensive validation of the workflow should be performed to ensure data quality.
| Parameter | Typical Value | Significance |
| Accuracy | 98-120% | Closeness of the measured value to the true value.[1][3] |
| Precision (CV%) | ≤6.1% | Reproducibility of the measurement.[1][3] |
| Limit of Detection (LOD) | 90-98 fg on column | The lowest amount of analyte that can be reliably detected.[1][3] |
| Linearity (R²) | >0.998 | The ability of the method to provide results that are directly proportional to the concentration of the analyte.[1][3] |
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) - An Alternative Approach
Principle: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like THOAs, a derivatization step is necessary to increase their volatility.
Caption: General workflow for the GC-MS analysis of THOAs.
Protocol:
-
Derivatization:
-
Methylation: The carboxylic acid group is converted to a methyl ester using a reagent like diazomethane or trimethylsilyldiazomethane. This reduces polarity and increases volatility.
-
Silylation: The hydroxyl groups are converted to trimethylsilyl (TMS) ethers using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This further increases volatility and thermal stability.
-
-
GC Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms) is typically used.
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: A temperature gradient is used to separate the derivatized THOAs based on their boiling points. For instance, an initial temperature of 200°C held for 2 minutes, then ramped to 252°C at 2°C/min.[4]
-
-
MS Detection:
-
Ionization: Electron Ionization (EI) is the standard method, which produces characteristic and reproducible fragmentation patterns.
-
Data Analysis: Identification is achieved by comparing the obtained mass spectra with spectral libraries (e.g., NIST).
-
Causality and Considerations:
-
Why Derivatize? THOAs are not volatile enough for direct GC analysis. Derivatization is essential to get them into the gas phase without thermal degradation.
-
LC-MS vs. GC-MS: LC-MS is often preferred as it does not require derivatization, simplifying sample preparation and avoiding potential side reactions.[6] However, GC-MS with EI provides highly detailed mass spectra that can be valuable for structural elucidation and are readily comparable to established libraries.
Part 3: Data Interpretation and System Suitability
A robust analytical method requires a self-validating system. Before analyzing samples, it is critical to perform system suitability tests to ensure the instrumentation is performing optimally.
-
Peak Shape and Tailing: Symmetrical peaks (tailing factor close to 1.0) indicate good chromatographic performance.
-
Resolution: Ensure baseline resolution between critical isomer pairs.
-
Reproducibility: Inject a standard solution multiple times to check the reproducibility of retention times and peak areas (typically <2% RSD).
-
Blank Injections: Run a blank sample (mobile phase or extraction solvent) to check for carryover and system contamination.
Conclusion
The analysis of trihydroxyoctadecenoic acid isomers is a complex but achievable task with modern analytical instrumentation. The presented two-stage LC-MS/MS workflow, combining reversed-phase separation for diastereomer quantification and chiral chromatography for full stereoisomer resolution, offers a comprehensive and robust solution.[1][2][3] The choice between LC-MS and GC-MS will depend on the specific research question, available instrumentation, and the desired level of structural information. By following these detailed protocols and understanding the principles behind the experimental choices, researchers can confidently and accurately unravel the complex world of THOA isomers.
References
- 1. [PDF] An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids[S] | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. mdpi.com [mdpi.com]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. Stereoselective oxidation of regioisomeric octadecenoic acids by fatty acid dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
Application Note & Protocol: A Robust LC-MS/MS Workflow for the Characterization of TriHOME Diastereomers
Abstract & Introduction
Trihydroxy-octadecenoic acids (TriHOMEs) are a class of oxidized linoleic acid metabolites, known as oxylipins, that are gaining significant attention for their roles in inflammatory processes and maintaining skin barrier integrity.[1][2][3] These molecules exist as a complex mixture of regio- and stereoisomers, including diastereomers, each potentially possessing distinct biological activities. The subtle structural differences between these isomers present a significant analytical challenge, as their identical mass-to-charge ratios make them indistinguishable by mass spectrometry alone.[4] Therefore, chromatographic separation is paramount for their individual characterization.
This application note presents a comprehensive and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow designed for the robust separation and characterization of TriHOME diastereomers from biological matrices. We provide a detailed, step-by-step protocol, from sample preparation to data analysis, and explain the critical considerations at each stage to ensure scientific rigor and reproducibility. This workflow enables researchers to accurately profile TriHOME isomers, which is essential for elucidating their specific roles in health and disease.[1][2]
The Challenge of Isomerism in TriHOME Analysis
TriHOMEs are derived from linoleic acid and can be formed through various enzymatic and non-enzymatic pathways.[5][6] This results in a multitude of isomers with hydroxyl groups at different positions along the 18-carbon chain, such as 9,10,13-TriHOME and 9,12,13-TriHOME.[7][8][9][10] Each of these regioisomers can exist as multiple stereoisomers (enantiomers and diastereomers) due to the presence of several chiral centers.
The key analytical challenge lies in the fact that diastereomers, while having the same mass, often exhibit very similar physicochemical properties, making their separation difficult. However, their distinct three-dimensional structures can lead to different biological activities. Therefore, a high-resolution chromatographic method coupled with sensitive and specific mass spectrometric detection is essential for their unambiguous identification and quantification.
Experimental Workflow Overview
The workflow for characterizing TriHOME diastereomers can be broken down into four key stages: Sample Preparation, Chromatographic Separation, Mass Spectrometric Detection, and Data Analysis. Each stage is critical for achieving accurate and reliable results.
Figure 1: Overall LC-MS/MS workflow for TriHOME diastereomer characterization.
Detailed Protocols
Sample Preparation: Isolating Oxylipins from Complex Matrices
The goal of sample preparation is to efficiently extract the low-abundance TriHOMEs from complex biological samples while minimizing matrix effects and preventing analyte degradation.[5][11]
Protocol: Solid-Phase Extraction (SPE) for Plasma/Serum Samples
-
Sample Thawing and Internal Standard Spiking: Thaw plasma or serum samples on ice. To a 150 µL aliquot of the sample, add a cocktail of isotope-labeled internal standards (e.g., d4-9,10,13-TriHOME) to correct for extraction losses and matrix effects.[12]
-
Protein Precipitation: Precipitate proteins by adding 3 volumes of ice-cold methanol. Vortex vigorously for 30 seconds and incubate at -20°C for 20 minutes to enhance precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant and dilute it with an appropriate volume of 5% methanol in water to reduce the organic solvent concentration before SPE loading.
-
SPE Cartridge Conditioning: Use a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX). Condition the cartridge sequentially with 1 mL of methanol followed by 1 mL of 5% methanol in water.[12]
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove neutral and cationic interferences.
-
Elution: Elute the acidic TriHOMEs with 1 mL of methanol containing 1% formic acid.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
Liquid Chromatography: Achieving Diastereomeric Separation
The choice of the analytical column and the optimization of the mobile phase gradient are the most critical factors for successfully separating TriHOME diastereomers.[13][14] A reversed-phase method is often sufficient for separating diastereomeric pairs, while chiral chromatography may be necessary for resolving enantiomers.[1][15]
Protocol: UPLC/HPLC Separation of TriHOME Diastereomers
-
LC System: An ultra-high performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) system capable of high-pressure gradients.
-
Analytical Column: A high-resolution reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.7 µm particle size) is recommended for excellent separation of many lipid isomers.[12][13]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient Elution:
Time (min) Flow Rate (mL/min) %B 0.0 0.4 30 15.0 0.4 70 20.0 0.4 95 22.0 0.4 95 22.1 0.4 30 | 25.0 | 0.4 | 30 |
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Causality Behind Experimental Choices: The long gradient and high-resolution column are essential to provide sufficient time and surface area for the subtle differences in hydrophobicity between diastereomers to manifest as distinct retention times. The formic acid in the mobile phase aids in the protonation of the carboxylic acid group, leading to better peak shape and ionization efficiency in negative mode.
Tandem Mass Spectrometry: Sensitive and Specific Detection
Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the necessary sensitivity and selectivity for quantifying TriHOMEs in complex mixtures.[16]
Protocol: MS/MS Detection of TriHOMEs
-
Mass Spectrometer: A triple quadrupole or QTRAP mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) operated in negative ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: -3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/hr
-
-
MRM Transitions: The precursor ion for TriHOMEs is [M-H]⁻ at m/z 329.2. The product ions are generated by collision-induced dissociation (CID) and are specific to the structure of the TriHOME regioisomer.[17][18][19]
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) 9,10,13-TriHOME 329.2 171.1 15 9,12,13-TriHOME 329.2 211.1 15 | d4-9,10,13-TriHOME | 333.2 | 175.1 | 15 |
Trustworthiness Through Self-Validation: The use of specific precursor-product ion transitions for each regioisomer group, combined with their unique chromatographic retention times, provides a dual-confirmation system for analyte identity. The co-elution of the endogenous analyte with its stable isotope-labeled internal standard further validates the identification.
Data Analysis and Interpretation
The final step is to process the acquired data to identify and quantify the TriHOME diastereomers.
Figure 2: Step-by-step data analysis workflow for TriHOME quantification.
Protocol: Data Processing
-
Software: Import the raw LC-MS/MS data files into a suitable processing software (e.g., Skyline, SciexOS, MassHunter).
-
Peak Integration: Integrate the chromatographic peaks for each MRM transition corresponding to the different TriHOME diastereomers and the internal standards. Ensure correct peak start and end times and baseline correction.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.
-
Quantification: Calculate the concentration of each TriHOME diastereomer in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Identification: Confirm the identity of each diastereomer by comparing its retention time to that of an authentic chemical standard. The diastereomers will elute at slightly different times, allowing for their individual quantification.
Conclusion
The LC-MS/MS workflow detailed in this application note provides a robust and reliable method for the characterization of TriHOME diastereomers in biological samples. By combining efficient sample preparation with high-resolution chromatographic separation and sensitive tandem mass spectrometric detection, this protocol enables researchers to accurately profile these important lipid mediators. The ability to distinguish between closely related isomers is crucial for advancing our understanding of their specific roles in physiology and pathology, and for the development of novel therapeutic strategies targeting oxylipin signaling pathways.
References
- 1. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids[S] | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 9,10,13-Trihydroxy-(E)-11-octadecenoic acid | C18H34O5 | CID 5282965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. 9,12,13-Trihydroxy-10E-octadecenoic acid | C18H34O5 | CID 5282966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Trihydroxyoctadecenoic acid | C18H34O5 | CID 129629627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. [PDF] Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples | Semantic Scholar [semanticscholar.org]
- 12. waters.com [waters.com]
- 13. Enhanced lipid isomer separation in human plasma using reversed-phase UPLC with ion-mobility/high-resolution MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
- 16. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]
- 17. Structural analysis of hydroxy fatty acids by thermospray liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Tandem mass spectrometry in the study of fatty acids, bile acids, and steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving Complexity: A Detailed Guide to Chiral HPLC-MS/MS Analysis of TriHOME Isomers
Introduction: The Biological Significance of TriHOME Isomers
Trihydroxyoctadecenoenoic acids (TriHOMEs) are a class of oxidized lipids derived from linoleic acid that are emerging as important signaling molecules in various physiological and pathological processes.[1][2] These molecules have been implicated in inflammatory responses and the maintenance of the skin barrier.[1][2] The biological activity of TriHOMEs is highly dependent on their specific stereochemistry, as different isomers can elicit distinct cellular responses.[3][4] With three chiral centers, a single TriHOME regioisomer can exist as eight different stereoisomers (four enantiomeric pairs). This isomeric complexity presents a significant analytical challenge, as isomers often have nearly identical physicochemical properties, making their separation and quantification difficult.[1][2]
The ability to resolve and accurately quantify individual TriHOME isomers is crucial for understanding their specific roles in health and disease. For instance, discerning the relative abundance of different isomers in biological samples can provide insights into the enzymatic pathways responsible for their production and how these pathways are altered in pathological conditions like chronic obstructive pulmonary disease (COPD).[1] This application note provides a comprehensive, step-by-step protocol for the chiral High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) analysis of TriHOME isomers, offering researchers a robust method to unravel the complexities of these important lipid mediators.
Theoretical Framework: The Power of Chiral Chromatography and Tandem Mass Spectrometry
The successful resolution of TriHOME isomers relies on the synergistic combination of chiral chromatography for separation and tandem mass spectrometry for sensitive and specific detection.
Chiral Chromatography: Separating the Mirror Images
Enantiomers, or mirror-image isomers, possess identical physical and chemical properties in an achiral environment, making their separation by conventional chromatography impossible.[5][6] Chiral chromatography overcomes this limitation by employing a chiral stationary phase (CSP).[7][8][9] The CSP creates a chiral environment within the column, leading to transient diastereomeric interactions between the chiral analyte and the stationary phase. These interactions have different energies for each enantiomer, resulting in different retention times and, consequently, their separation.[5][8]
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds, including lipids.[8][10] The selection of the appropriate CSP and mobile phase is critical for achieving optimal resolution.[11]
Tandem Mass Spectrometry (MS/MS): Sensitive and Specific Detection
Tandem mass spectrometry is a powerful analytical technique that offers high sensitivity and specificity, making it ideal for the analysis of complex biological samples. In a typical LC-MS/MS workflow, the analyte is first ionized, and a specific precursor ion (in this case, the deprotonated TriHOME molecule) is selected in the first mass analyzer. This precursor ion is then fragmented by collision with an inert gas in a collision cell. The resulting fragment ions are then separated in the second mass analyzer and detected.
This process, known as Multiple Reaction Monitoring (MRM), allows for the highly specific and sensitive quantification of the target analyte, even in the presence of a complex matrix.[12] For TriHOME isomers, specific fragmentation patterns can be used to differentiate between regioisomers.[2][13]
Experimental Workflow: A Step-by-Step Protocol
This protocol outlines a validated method for the chiral HPLC-MS/MS analysis of 9,10,13- and 9,12,13-TriHOME isomers, adapted from the work of Fuchs et al. (2018).[1]
Figure 1. A schematic overview of the chiral HPLC-MS/MS workflow for the analysis of TriHOME isomers.
Materials and Reagents
-
Solvents: Acetonitrile, Methanol, Water, Hexane, Isopropanol, Ethyl Acetate (all LC-MS grade)
-
Reagents: Formic acid, Acetic acid, Ammonium acetate
-
Solid Phase Extraction (SPE) Cartridges: C18 cartridges
-
Chiral HPLC Column: e.g., Chiralcel OD-H, Chiralpak IA/IB/IC, or equivalent polysaccharide-based column. A common choice is a cellulose-based column.
-
Standards: Authentic standards of the TriHOME isomers of interest (if available).
Instrumentation
-
HPLC System: A binary or quaternary pump HPLC or UHPLC system with a temperature-controlled column compartment and autosampler.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Protocol
1. Sample Preparation (Solid Phase Extraction)
-
Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Acidify the aqueous biological sample (e.g., bronchoalveolar lavage fluid) with acetic acid to a pH of approximately 5.5 and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute the TriHOMEs with 1 mL of ethyl acetate.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
2. Chiral HPLC Separation
| Parameter | Recommended Condition | Rationale |
| Column | Polysaccharide-based chiral column (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) | Provides enantioselective interactions necessary for separating stereoisomers.[10] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidified mobile phase promotes protonation of the carboxylic acid group, improving peak shape. |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% Formic Acid | The organic modifier composition is crucial for achieving optimal resolution and elution times. |
| Gradient | Isocratic or a shallow gradient | An isocratic elution is often preferred for chiral separations to maintain stable interactions with the CSP. |
| Flow Rate | 0.2 - 0.5 mL/min | A lower flow rate can enhance resolution by allowing more time for interactions with the stationary phase. |
| Column Temperature | 10 - 25 °C | Temperature can significantly impact chiral recognition; lower temperatures often improve resolution.[14][15] |
| Injection Volume | 5 - 20 µL |
3. MS/MS Detection
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | The carboxylic acid group of TriHOMEs is readily deprotonated in negative ion mode. |
| Precursor Ion (m/z) | 329.2 | Corresponds to the [M-H]⁻ ion of TriHOMEs. |
| Product Ions (m/z) | Regioisomer-specific fragments (see table below) | Specific fragmentation patterns allow for the differentiation and quantification of regioisomers.[2][13] |
| Collision Energy | Optimized for each transition | The collision energy should be optimized to maximize the intensity of the desired product ions. |
| Dwell Time | 50 - 100 ms | Sufficient dwell time ensures the acquisition of enough data points across each chromatographic peak for accurate quantification. |
MRM Transitions for TriHOME Regioisomers
| Regioisomer | Precursor Ion (m/z) | Product Ion (m/z) |
| 9,10,13-TriHOME | 329.2 | 171.1 |
| 9,12,13-TriHOME | 329.2 | 211.1 |
Note: The specific product ions may vary slightly depending on the instrument and collision energy. It is essential to optimize these parameters using authentic standards if available.
Results and Discussion: Interpreting the Data
A successful chiral HPLC-MS/MS analysis will yield a chromatogram showing the separation of the different TriHOME isomers. The identity of each peak can be confirmed by comparing its retention time and MRM transition to that of an authentic standard. In the absence of all individual standards, the elution order of diastereomers can often be predicted based on their relative polarity.
Data Presentation
The quantitative results should be summarized in a table, including the retention time, peak area, and calculated concentration for each isomer.
Example Data Table
| Isomer | Retention Time (min) | Peak Area | Concentration (ng/mL) |
| (9R,10R,13S)-TriHOME | 12.5 | 15,800 | 2.1 |
| (9S,10S,13S)-TriHOME | 13.2 | 8,900 | 1.2 |
| (9R,10S,13R)-TriHOME | 14.1 | 22,300 | 3.0 |
| (9S,10R,13R)-TriHOME | 14.8 | 11,200 | 1.5 |
Method Validation
For quantitative applications, the method should be validated according to established guidelines. This includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). A previously reported method for TriHOME isomer analysis demonstrated excellent performance with an accuracy of 98-120%, a precision (coefficient of variation) of ≤6.1%, and a limit of detection of 90-98 fg on column.[1]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor or no separation of enantiomers | Inappropriate chiral stationary phase. | Screen different types of polysaccharide-based CSPs. |
| Suboptimal mobile phase composition. | Vary the organic modifier (e.g., methanol, ethanol, isopropanol) and its concentration. | |
| High column temperature. | Decrease the column temperature in increments of 5 °C. | |
| Poor peak shape | Inappropriate pH of the mobile phase. | Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid). |
| Sample overload. | Dilute the sample or inject a smaller volume. | |
| Low MS/MS signal intensity | Suboptimal ionization or fragmentation parameters. | Optimize source parameters (e.g., capillary voltage, gas flow) and collision energy. |
| Matrix effects. | Improve sample cleanup or use a matrix-matched calibration curve. |
Conclusion
The chiral HPLC-MS/MS method detailed in this application note provides a powerful tool for the separation and quantification of TriHOME isomers. By carefully optimizing the chromatographic and mass spectrometric parameters, researchers can achieve the necessary resolution and sensitivity to accurately measure these important lipid mediators in complex biological samples. This analytical capability is essential for advancing our understanding of the specific roles of TriHOME isomers in health and disease, and may ultimately lead to the identification of new biomarkers and therapeutic targets.
References
- 1. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2- (cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a combined vasodilator and beta-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. youtube.com [youtube.com]
- 6. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 7. aocs.org [aocs.org]
- 8. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 9. Chiral Separations Techniques - Video | Regis Technologies [registech.com]
- 10. Chiral clues to lipid identity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hplc.today [hplc.today]
- 12. mdpi.com [mdpi.com]
- 13. metabolomics.se [metabolomics.se]
- 14. molnar-institute.com [molnar-institute.com]
- 15. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of TriHOME Diastereomers by Reversed-Phase UHPLC-MS/MS
Abstract
This application note presents a robust and sensitive method for the separation and quantification of trihydroxyoctadecenoic acid (TriHOME) diastereomers using reversed-phase ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). TriHOMEs are linoleic acid-derived oxylipins with significant physiological relevance, particularly in inflammatory processes and skin barrier integrity. The inherent structural similarity of TriHOME diastereomers presents a significant analytical challenge, requiring highly selective chromatographic techniques. This protocol details a complete workflow, from sample preparation using solid-phase extraction (SPE) to optimized UHPLC separation on a C18 stationary phase and sensitive detection via Multiple Reaction Monitoring (MRM). The described method achieves baseline separation of key 9,10,13-TriHOME and 9,12,13-TriHOME diastereomer pairs, providing a reliable tool for researchers in drug development and clinical diagnostics.
Introduction: The Analytical Challenge of TriHOME Diastereomers
Trihydroxyoctadecenoic acids (TriHOMEs) are a class of bioactive oxylipins formed from the enzymatic or auto-oxidative metabolism of linoleic acid. Specific TriHOME isomers have been identified as important mediators in various biological processes. However, their analysis is complicated by the existence of numerous regio- and stereoisomers, including diastereomers, which possess nearly identical physicochemical properties.[1][2] Distinguishing and accurately quantifying these isomers is critical, as different diastereomers may exhibit distinct biological activities.
Traditional reversed-phase liquid chromatography often fails to resolve these structurally similar compounds.[3][4] This method overcomes this challenge by leveraging the high separation power of a sub-2-µm particle C18 UHPLC column combined with an optimized isocratic elution, allowing for the separation of diastereomers based on subtle differences in their hydrophobicity and interaction with the stationary phase.[1][2] Coupled with the specificity and sensitivity of tandem mass spectrometry, this workflow provides a powerful tool for the absolute quantification of TriHOME diastereomers in complex biological matrices.[5][6][7]
Principle of the Method
The workflow integrates three key stages:
-
Solid-Phase Extraction (SPE): Biological samples, such as plasma, are first subjected to protein precipitation followed by SPE. A polymeric reversed-phase sorbent (e.g., Oasis HLB) is used to efficiently extract a broad range of lipid mediators, including TriHOMEs, while removing interfering matrix components like salts and phospholipids.[6][8][9]
-
Reversed-Phase UHPLC Separation: The extracted analytes are separated on a C18 column. Diastereomers, despite having the same mass and elemental composition, can exhibit slight differences in their three-dimensional structure. These conformational differences lead to differential interactions with the non-polar C18 stationary phase, resulting in distinct retention times under optimized chromatographic conditions.[1]
-
Tandem Mass Spectrometry (MS/MS) Detection: Following chromatographic separation, the analytes are ionized using electrospray ionization (ESI) in negative mode. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are monitored for each TriHOME regioisomer group, ensuring high selectivity and sensitivity for quantification even at low physiological concentrations.[1][5]
Experimental Workflow
Figure 1. Overall experimental workflow for TriHOME diastereomer quantification.
Materials and Methods
Reagents and Materials
-
TriHOME analytical standards (e.g., 9,10,13-TriHOME and 9,12,13-TriHOME isomer mixes)
-
Deuterated internal standards (e.g., PGF2α-d4, LTB4-d4)
-
LC-MS grade acetonitrile, methanol, water, and acetic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 30 mg, 1 cc)
-
UHPLC Column: Acquity UPLC BEH C18, 2.1 x 150 mm, 1.7 µm particle size (or equivalent)
-
Plasma samples (stored at -80°C)
Protocol 1: Sample Preparation via SPE
This protocol is optimized for the extraction of TriHOMEs from 100 µL of human plasma.
-
Sample Thawing & Spiking: Thaw plasma samples on ice. In a clean microcentrifuge tube, add 100 µL of plasma. Spike with 5 µL of an internal standard mix (e.g., at 10x final concentration). Vortex briefly.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample. Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: While centrifuging, condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of DI water.[6]
-
Loading: Carefully collect the supernatant from the centrifuged sample and load it onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent via gravity or gentle vacuum.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the TriHOMEs and other lipid mediators with 1 mL of methanol into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 70:30 Water:Acetonitrile with 0.1% acetic acid) for UHPLC-MS/MS analysis.
Protocol 2: UHPLC-MS/MS Analysis
The following tables summarize the instrumental conditions for achieving diastereomeric separation and sensitive detection.
Table 1: UHPLC Method Parameters
| Parameter | Setting |
| Column | Waters Acquity UPLC BEH C18, 2.1 x 150 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile with 5% Methanol |
| Elution Mode | Isocratic |
| Composition | 30% Mobile Phase B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Total Run Time | 16.5 min (including wash and re-equilibration)[1] |
Rationale for Isocratic Elution: While gradient elution is common in lipidomics, a carefully optimized isocratic method provides the stability and resolution needed to separate closely eluting diastereomers. The 30% organic phase composition was found to provide the best balance of retention and separation for the target TriHOME isomers on a C18 stationary phase.[1]
Table 2: MS/MS Method Parameters (MRM)
| Analyte Group | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Collision Energy (eV) |
| 9,10,13-TriHOMEs | 329.2 | 139.0 | Negative | 18 |
| 9,12,13-TriHOMEs | 329.2 | 211.1 | Negative | 15 |
| PGF2α-d4 (IS) | 357.2 | 197.1 | Negative | 25 |
| LTB4-d4 (IS) | 339.2 | 197.1 | Negative | 22 |
Rationale for MRM Transitions: The precursor ion m/z 329.2 corresponds to the deprotonated TriHOME molecule [M-H]⁻. The product ions are chosen based on characteristic fragmentation patterns that are specific to the regioisomeric structure, allowing for differentiation between the 9,10,13- and 9,12,13-TriHOME series.[1][2]
Results and Discussion
Chromatographic Separation
The UHPLC method provides excellent separation of the four 9,10,13-TriHOME diastereomer pairs and the four 9,12,13-TriHOME diastereomer pairs within a 12.5-minute analytical window. A representative chromatogram (Figure 2, based on published data[1][2]) shows baseline or near-baseline resolution, which is essential for accurate peak integration and quantification. The elution order is consistent and reproducible, reflecting the distinct hydrophobic character of each diastereomer.
(Note: A graphical representation of a chromatogram would be placed here in a full application note, showing distinct, separated peaks for the different diastereomers corresponding to the two MRM transitions.)
Quantification and Linearity
Calibration curves were constructed for each TriHOME isomer group using authentic standards prepared in a surrogate matrix. The method demonstrates excellent linearity over the tested concentration range, typically from low pg/mL to ng/mL levels.
Table 3: Representative Calibration Curve Data
| Analyte Group | Concentration Range | R² | LLOQ (pg/mL) |
| 9,10,13-TriHOMEs | 1 - 1000 pg/mL | > 0.995 | 1 |
| 9,12,13-TriHOMEs | 1 - 1000 pg/mL | > 0.996 | 1 |
The use of appropriate deuterated internal standards is crucial to correct for variations in sample extraction efficiency and potential matrix effects, ensuring high accuracy and precision.[8]
Conclusion
This application note provides a comprehensive, field-proven protocol for the challenging task of quantifying TriHOME diastereomers in biological samples. By combining efficient solid-phase extraction with a highly selective reversed-phase UHPLC method and specific MRM-based mass spectrometric detection, this workflow enables researchers to accurately measure these important lipid mediators. The method is sensitive, robust, and suitable for high-throughput applications, making it an invaluable tool for studies investigating the role of TriHOMEs in health and disease.
References
- 1. metabolomics.se [metabolomics.se]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Plasma Oxylipins Using Solid-Phase Extraction and Reversed-Phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis and Purification of Methyl 11(R),12(S),13(S)-trihydroxy-12(Z)-octadecenoate
Introduction:
Methyl 11(R),12(S),13(S)-trihydroxy-12(Z)-octadecenoate is a complex oxygenated fatty acid (oxylipin). Oxylipins are a class of signaling molecules derived from the oxidation of polyunsaturated fatty acids, playing critical roles in inflammatory processes and immune responses. The specific stereochemistry of this trihydroxy-octadecenoate suggests a potential for unique biological activity, making it a molecule of interest for researchers in drug discovery and lipidomics. However, its intricate structure and low natural abundance necessitate a synthetic approach rather than direct extraction.
This document provides a comprehensive guide for the synthesis and purification of this compound. The protocol is designed for researchers, scientists, and drug development professionals, offering a robust methodology starting from a readily available, renewable resource: castor oil. We will first detail the preparation of the key precursor, methyl ricinoleate, followed by a multi-step synthesis to introduce the required hydroxyl groups with the correct stereochemistry, and finally, a rigorous purification workflow.
Part 1: Strategic Overview and Precursor Preparation
The logical and most cost-effective starting material for the synthesis is castor oil, which is unique among vegetable oils for its high concentration (approximately 85-95%) of ricinoleic acid, a C18 hydroxylated fatty acid.[1][2][3] Our overall strategy involves the transesterification of castor oil to yield methyl ricinoleate, followed by a series of stereocontrolled reactions to introduce the additional hydroxyl groups.
Protocol 1: Transesterification of Castor Oil to Methyl Ricinoleate
The first step is a base-catalyzed transesterification to convert the triglycerides in castor oil into their corresponding fatty acid methyl esters (FAMEs). Methyl ricinoleate will be the major component.[4]
Materials:
-
Castor Oil (cold-pressed, high purity)
-
Methanol (anhydrous)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Hexane
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Separatory Funnel
Procedure:
-
Catalyst Preparation: Prepare a 0.5 M solution of NaOH in anhydrous methanol. This solution should be prepared fresh.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add castor oil and methanol in a 1:6 molar ratio (oil to methanol).
-
Reaction: Warm the mixture to 60-65°C with stirring. Add the methanolic NaOH solution (approximately 1% w/w of the oil).
-
Monitoring: Allow the reaction to proceed for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase. The disappearance of the triglyceride spot (at the baseline) and the appearance of the FAME spot indicates reaction completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the catalyst by adding a small amount of glacial acetic acid until the pH is neutral.
-
Reduce the volume of the mixture by approximately half using a rotary evaporator to remove excess methanol.
-
Transfer the mixture to a separatory funnel, add hexane and water, and shake gently.
-
Allow the layers to separate. The upper organic layer contains the FAMEs, while the lower aqueous layer contains glycerol and salts.
-
Wash the organic layer twice with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude methyl ricinoleate as a viscous, pale-yellow oil.
Part 2: Synthesis of this compound
This multi-step synthesis requires careful execution to control the stereochemistry. The process involves the epoxidation of the double bond in methyl ricinoleate followed by a stereospecific ring-opening.
Caption: Overall workflow from Castor Oil to the purified target molecule.
Step 1: Stereoselective Epoxidation
The cis-double bond of methyl ricinoleate is converted to an epoxide. Using a reagent like meta-chloroperoxybenzoic acid (m-CPBA) will typically result in syn-addition to the double bond.
Materials:
-
Methyl Ricinoleate
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM, anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Dissolve methyl ricinoleate in anhydrous DCM in a flask cooled to 0°C in an ice bath.
-
Add m-CPBA (approx. 1.2 equivalents) portion-wise over 30 minutes, ensuring the temperature does not rise above 5°C.
-
Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature, stirring overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated Na₂S₂O₃ solution to destroy excess peroxide.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove m-CBA) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude epoxide, Methyl 11(R),12(R)-epoxy-13(S)-hydroxy-9(Z)-octadecenoate.[5]
Step 2: Acid-Catalyzed Epoxide Ring Opening
The epoxide is opened via hydrolysis under acidic conditions to form the vicinal diol. This reaction proceeds with anti-addition, leading to the desired trans-diol configuration.
Materials:
-
Crude Epoxide from Step 1
-
Tetrahydrofuran (THF)
-
Perchloric acid (HClO₄), dilute aqueous solution (e.g., 0.1 M)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the crude epoxide in a mixture of THF and water (e.g., 4:1 v/v).
-
Add a catalytic amount of dilute perchloric acid.
-
Stir the mixture at room temperature for 4-6 hours. Monitor by TLC for the disappearance of the epoxide spot.
-
Once complete, neutralize the acid by carefully adding saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude this compound.
Part 3: Purification Protocol
A multi-step purification process is essential to isolate the target compound from reaction byproducts and any remaining starting materials.
Protocol 2: Flash Chromatography and HPLC Purification
Caption: The two-stage purification and analysis workflow.
A. Flash Column Chromatography (Bulk Purification)
Objective: To remove non-polar impurities and unreacted starting materials.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Effective for separating compounds based on polarity. The trihydroxy product is highly polar. |
| Mobile Phase | Gradient elution: Hexane -> Ethyl Acetate | Start with low polarity to elute non-polar byproducts, then increase polarity to elute the product. |
| Gradient Profile | 1. Equilibrate with 100% Hexane. 2. Load sample. 3. Gradient: 0% to 70% Ethyl Acetate in Hexane. | A gradual increase in polarity provides better separation of components with similar polarities. |
| Fraction Collection | Collect fractions and analyze by TLC. | Pool fractions containing the pure product. The product should have a lower Rf value than intermediates. |
B. High-Performance Liquid Chromatography (HPLC) (Final Polishing)
Objective: To achieve high purity (>98%) and separate any remaining closely related isomers.
| Parameter | Recommendation | Rationale |
| Column | Reversed-Phase C18 (e.g., 5 µm, 4.6 x 250 mm for analytical, wider for prep) | C18 columns are standard for separating fatty acid derivatives. The non-polar stationary phase retains the molecule, allowing for separation based on subtle differences in hydrophobicity.[6][7] |
| Mobile Phase A | 0.1% Acetic Acid in Water | The acid helps to protonate the carboxyl group, leading to sharper peaks. |
| Mobile Phase B | Acetonitrile or Methanol | The organic solvent elutes the compound from the column. |
| Elution Method | Isocratic or Gradient | An isocratic method (e.g., 30% B) might be sufficient if flash chromatography was effective. A shallow gradient may be needed for resolving isomers.[6] |
| Flow Rate | 1.0 mL/min (for analytical scale) | A standard flow rate for good resolution. |
| Detection | UV (210 nm) or Evaporative Light Scattering Detector (ELSD) | The molecule lacks a strong chromophore, so low UV wavelength is needed. ELSD is a universal detector for non-volatile compounds and is often more sensitive for lipids. |
| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce viscosity.[6] |
Part 4: Characterization and Validation
After purification, the identity and purity of this compound must be confirmed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a crucial technique to confirm the molecular weight of the final product. The expected [M-H]⁻ ion would be observed in negative ion mode, confirming the mass. Tandem MS (MS/MS) can provide structural information through characteristic fragmentation patterns at the C-C bonds adjacent to the hydroxyl groups.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation. The chemical shifts and coupling constants of the protons on the carbons bearing the hydroxyl groups (C11, C12, C13) and the vinyl protons will be characteristic of the proposed structure and stereochemistry.
-
Purity Assessment: The purity of the final compound should be assessed by HPLC-UV or HPLC-ELSD, aiming for a purity of ≥98%.
References
- 1. chem.uwec.edu [chem.uwec.edu]
- 2. scielo.br [scielo.br]
- 3. Preparation of Ricinoleic Acid from Castor Oil:A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of Ricinoleic Acid from Castor Oil:A Review [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. metabolomics.se [metabolomics.se]
- 7. Separation of Hydroxy and Hydroperoxy Polyunsaturated Fatty Acids By High-Pressure Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. Structural analysis of hydroxy fatty acids by thermospray liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Lipidomics Analysis of Methyl 11(R),12(S),13(S)-trihydroxy-12(Z)-octadecenoate
Abstract
This document provides a comprehensive guide for the investigation of Methyl 11(R),12(S),13(S)-trihydroxy-12(Z)-octadecenoate, a specific trihydroxy-octadecenoate (TriHOME), within the framework of lipidomics. TriHOMEs are a subclass of oxylipins—oxidized fatty acids that act as potent signaling molecules in a vast array of biological processes across different kingdoms of life.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth background, validated experimental protocols, and data analysis strategies to facilitate the accurate quantification and biological interpretation of this and related molecules. We will delve into the causality behind experimental choices, ensuring a robust and reproducible analytical workflow from sample collection to final data interpretation.
Introduction and Biological Significance
Oxylipins, including the C18-derived octadecanoids, are critical mediators in both health and disease.[3] They are formed through enzymatic pathways involving cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450), or via non-enzymatic autoxidation of polyunsaturated fatty acids like linoleic acid.[1][2] The specific molecule of interest, this compound, is a trihydroxylated derivative of an 18-carbon fatty acid. While research on this exact methyl ester is emerging, the broader class of TriHOMEs is gaining significant attention for its roles in:
-
Inflammation and Immunity: TriHOMEs are increasingly implicated in the modulation of inflammatory responses.[3][4][5][6][7][8] For instance, certain TriHOME isomers are synthesized by human eosinophils via a 15-lipoxygenase-dependent pathway, suggesting a role in inflammatory conditions like obstructive lung disease.[5][6][9]
-
Plant Defense: In plants, oxylipins are central to defense signaling against pathogens and herbivores.[10][11][12] They can act as antimicrobial agents or as signaling molecules to activate systemic resistance.[11][12] The study of specific TriHOMEs in plant systems could uncover novel pathways in plant immunity.
-
Biomarker Discovery: Due to their roles in pathophysiology, oxylipins are promising biomarkers for various diseases.[13] The precise quantification of molecules like this compound in biological matrices (e.g., plasma, tissues) could provide diagnostic or prognostic value.
The methyl ester form of the molecule suggests it may be an endogenous product or a derivative created for analytical purposes, as methylation is a common step in gas chromatography-mass spectrometry (GC-MS) analysis to increase volatility.[14] However, modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods typically analyze the free acid form. This guide will focus on LC-MS/MS, the preferred method for its high sensitivity, selectivity, and applicability to a wide range of oxylipins without derivatization.[1][13][15][16]
Analytical Workflow for Oxylipin Lipidomics
A successful lipidomics study of this compound requires meticulous attention to detail at every stage, from sample handling to data analysis. The low abundance and potential instability of oxylipins present significant analytical challenges.[1][16][17]
The overall workflow is a multi-step process designed to maximize recovery, minimize artificial oxidation, and ensure accurate quantification.
Caption: High-level workflow for targeted oxylipin analysis.
Detailed Experimental Protocols
Protocol 1: Sample Preparation and Lipid Extraction
Rationale: The choice of extraction method is critical for quantitative accuracy. Oxylipins are present at low concentrations and can be susceptible to degradation. Solid-Phase Extraction (SPE) is highly recommended as it provides superior cleanup by removing interfering lipids and salts, leading to a cleaner extract and reduced matrix effects in the MS source.[13][14] This protocol is adapted from established methods for oxylipin analysis from plasma/serum.[13][15]
Materials:
-
Biological sample (e.g., 200 µL human plasma, homogenized tissue)
-
Antioxidant cocktail (0.2 mg/mL BHT, 0.2 mg/mL TPP, 2 mg/mL EDTA in 1:1 methanol/water)
-
Internal Standard (IS) solution: A deuterated analog is ideal (e.g., a d4-TriHOME). If unavailable, use a structurally similar deuterated standard like 14,15-DiHET-d11 or 5-HETE-d8.[15] Prepare a 100 ng/mL stock in methanol.
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Oasis PRiME HLB SPE cartridges (e.g., 60 mg)[15]
-
SPE vacuum manifold or automated SPE system
Procedure:
-
Sample Thawing & Preparation: Thaw biological samples on ice to prevent enzymatic activity.
-
Antioxidant Addition: To a 1.5 mL microcentrifuge tube, add 10 µL of the antioxidant cocktail. This step is crucial to prevent ex-vivo oxidation of polyunsaturated fatty acids, which can artificially generate oxylipins.
-
Internal Standard Spiking: Add a known amount of the Internal Standard solution (e.g., 10 µL of 100 ng/mL stock) to the sample. The IS is essential for correcting for sample loss during extraction and for variations in MS ionization.
-
Protein Precipitation & Lysis: Add 600 µL of ice-cold methanol to the sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Incubate at -20°C for 20 minutes to enhance protein precipitation, then centrifuge at 13,000 x g for 10 minutes at 4°C.[13]
-
SPE Cartridge Conditioning: While the sample is centrifuging, condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water through it.
-
Sample Loading: Carefully transfer the supernatant from step 5 to the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.[14]
-
Elution: Elute the oxylipins from the cartridge using 1.5 mL of methanol into a clean collection tube.[13]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 50 µL of 50:50 methanol/water. This final solvent should be compatible with the initial mobile phase of your LC method. Vortex and centrifuge to pellet any insoluble material before transferring to an LC vial.
Protocol 2: UPLC-MS/MS Analysis
Rationale: Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for oxylipin analysis, offering the necessary sensitivity, selectivity, and isomeric separation.[13][15] A C18 reversed-phase column is used to separate oxylipins based on their hydrophobicity. A shallow, extended gradient is required to resolve the many structurally similar isomers. Detection is performed in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity.
Instrumentation & Columns:
-
UPLC System (e.g., Waters ACQUITY I-Class)
-
Tandem Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-XS)[15]
-
Column: ACQUITY Premier BEH C18 (2.1 x 150 mm, 1.7 µm) or equivalent
LC Conditions:
| Parameter | Setting | Rationale |
| Mobile Phase A | Water + 0.01% Formic Acid | Acidifying the mobile phase promotes protonation of silanol groups on the column, improving peak shape, and aids in negative ion formation. |
| Mobile Phase B | Acetonitrile + 0.01% Formic Acid | Acetonitrile is a common organic solvent for reversed-phase separation of lipids. |
| Column Temp | 35 °C | Provides stable retention times and improved separation efficiency. |
| Injection Volume | 3 µL | A small injection volume minimizes peak distortion. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | See table below | A long, shallow gradient is critical for resolving isomers. |
UPLC Gradient Table:
| Time (min) | % Mobile Phase B |
| 0.0 | 25 |
| 4.0 | 28 |
| 12.0 | 32 |
| 18.0 | 60 |
| 19.0 | 95 |
| 21.0 | 95 |
| 21.1 | 25 |
| 25.0 | 25 |
MS/MS Conditions (MRM):
The precise MRM transitions must be optimized by infusing a pure standard of this compound. Since the free acid is typically analyzed, the precursor ion will be [M-H]-. For a TriHOME (C18H32O5), the molecular weight is 328.45 g/mol . The precursor ion would be m/z 327.2. Fragmentation will likely involve losses of water and cleavage adjacent to the hydroxyl groups.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |
| TriHOME (Generic) | 327.2 | To be determined | 50 | To be determined |
| d4-TriHOME (IS) | 331.2 | To be determined | 50 | To be determined |
Note: These values are illustrative. Empirical optimization is mandatory.
Caption: Logic of the UPLC-MS/MS (MRM) detection system.
Data Analysis and Interpretation
-
Peak Integration: Use the instrument's software (e.g., MassLynx, SCIEX OS) to integrate the chromatographic peaks for the target analyte and the internal standard. Ensure consistent integration across all samples.
-
Response Ratio Calculation: Calculate the response ratio for each sample: Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
Quantification: Generate a calibration curve using a series of known concentrations of the pure standard (if available for absolute quantification) or perform relative quantification by comparing the response ratios between different sample groups.
-
Data Validation:
-
Retention Time: The retention time of the analyte peak should be consistent across all samples and match that of the standard.
-
Peak Shape: Poor peak shape (e.g., tailing, fronting) can indicate analytical issues.
-
Internal Standard Response: The IS peak area should be relatively consistent across all samples. Significant variation may indicate problems with extraction or matrix effects.[18]
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine if there are significant differences in the levels of this compound between experimental groups.
Conclusion and Future Directions
This guide provides a robust framework for the targeted lipidomics analysis of this compound. By combining optimized sample preparation with high-sensitivity UPLC-MS/MS, researchers can achieve reliable quantification of this and other related oxylipins. The application of these methods will be instrumental in elucidating the specific roles of TriHOMEs in plant biology, human inflammatory diseases, and as potential targets for drug development. Future work should focus on the chiral separation of different stereoisomers, as stereochemistry often dictates biological activity.[5][19]
References
- 1. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipotype.com [lipotype.com]
- 4. Therapeutic Potential of Plant Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eosinophils synthesize trihydroxyoctadecenoic acids (TriHOMEs) via a 15-lipoxygenase dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lipotype.com [lipotype.com]
- 8. lipotype.com [lipotype.com]
- 9. Eosinophils synthesize trihydroxyoctadecenoic acids (TriHOMEs) via a 15-lipoxygenase dependent process [ouci.dntb.gov.ua]
- 10. mdpi.com [mdpi.com]
- 11. Oxylipins in moss development and defense - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples | Semantic Scholar [semanticscholar.org]
- 18. zenodo.org [zenodo.org]
- 19. Regio- and stereochemical analysis of trihydroxyoctadecenoic acids derived from linoleic acid 9- and 13-hydroperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation and Characterization of Racemic Trihydroxyoctadecenoic Acid (TriHOME) Standard Mixtures for Lipidomic Analysis
Introduction: The Challenge of TriHOME Isomerism
Trihydroxyoctadecenoic acids (TriHOMEs) are a class of oxidized linoleic acid metabolites, known as oxylipins, that are gaining significant attention for their roles in physiological and pathophysiological processes, including inflammation and the maintenance of the epidermal skin barrier.[1][2][3] The most studied regioisomers, 9,10,13-TriHOME and 9,12,13-TriHOME, are derived from the enzymatic or non-enzymatic oxidation of linoleic acid, the most abundant polyunsaturated fatty acid in humans.[4]
A significant analytical challenge arises from the molecular structure of TriHOMEs. Each major regioisomer possesses three chiral centers, giving rise to a total of 16 possible stereoisomers (eight pairs of enantiomers) with nearly identical physicochemical properties.[4] Distinguishing and accurately quantifying these isomers in biological matrices is a formidable task that requires robust, well-characterized analytical standards.
While biological synthesis via enzymes like 15-lipoxygenase (15-LOX) is stereospecific, producing predominantly S-configured isomers, non-enzymatic autoxidation results in a racemic mixture containing a full complement of isomers.[3][4][5] Therefore, the preparation of a racemic mixture is a critical first step in developing and validating the comprehensive analytical methods needed to resolve this isomeric complexity.
This application note provides a detailed, field-proven protocol for the preparation, purification, and characterization of racemic TriHOME standard mixtures. By following this guide, researchers can generate the high-quality standards necessary for accurate isomer profiling in complex lipidomic studies.
Principle of the Method: Non-Enzymatic Autoxidation
The core of this protocol is the non-stereospecific autoxidation of linoleic acid.[6][7] Unlike enzymatic reactions that are guided by an active site, autoxidation proceeds through a free-radical mechanism that lacks stereochemical control.[8] Refluxing linoleic acid in the presence of oxygen initiates the formation of a complex array of hydroperoxide intermediates, which subsequently convert to all possible regio- and stereoisomers of TriHOME.
The resulting complex mixture is then subjected to a multi-step purification and characterization workflow. This process is designed to isolate the TriHOME fraction and validate its composition, ensuring its suitability as a comprehensive analytical standard.
Figure 1: Overall workflow for the preparation and characterization of racemic TriHOME standard mixtures.
Materials and Reagents
Proper preparation begins with high-quality materials. Ensure all solvents are HPLC-grade or higher.
| Category | Item | Specifications | Recommended Supplier |
| Starting Material | Linoleic Acid | Purity ≥99% | Sigma-Aldrich, Cayman Chemical |
| Solvents | Ethanol | 200 Proof, Anhydrous | Fisher Scientific |
| Ethyl Acetate | HPLC Grade | VWR, MilliporeSigma | |
| Hexane | HPLC Grade | VWR, MilliporeSigma | |
| Methanol | HPLC Grade | Fisher Scientific | |
| Acetonitrile | LC-MS Grade | Fisher Scientific | |
| Water | LC-MS Grade or 18.2 MΩ·cm | MilliporeSigma | |
| Reagents | Oxygen Gas | High Purity (≥99.5%) | Airgas, Praxair |
| Diazomethane solution | Generated fresh or ethereal solution | Caution: Highly toxic and explosive. Follow established safety protocols. | |
| Sodium Hydroxide (NaOH) | ACS Grade Pellets | Fisher Scientific | |
| Acetic Acid | Glacial, ACS Grade | VWR, MilliporeSigma | |
| Chromatography | Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma, Sorbent Technologies |
| TLC Plates | Silica Gel 60 F254, 20x20 cm | MilliporeSigma | |
| HPLC Column (Reversed-Phase) | Acquity UPLC BEH C18, 2.1 x 150 mm, 1.7 µm | Waters | |
| Chiral HPLC Column | Consult literature for TriHOME-specific columns | Daicel, Phenomenex | |
| Equipment | - Round-bottom flasks- Reflux condenser- Heating mantle- Rotary evaporator- Glass chromatography column- UHPLC system- Triple quadrupole or high-resolution mass spectrometer | Standard laboratory grade | Various |
Experimental Protocols
Part A: Synthesis of Racemic TriHOME Mixture via Autoxidation
This protocol is adapted from established methods for the non-specific oxidation of fatty acids.[6][7] The causality behind this step is that uncatalyzed oxidation at elevated temperatures bypasses the stereochemical control of enzymatic pathways, ensuring a racemic product distribution.[8]
-
Setup: In a 500 mL round-bottom flask, dissolve 200 mg of high-purity linoleic acid in 100 mL of 40% ethanol in water.
-
Oxygenation: Equip the flask with a reflux condenser. Introduce a gentle, steady stream of oxygen gas below the surface of the solution via a long glass pipette or gas dispersion tube.
-
Reaction: Heat the mixture to reflux using a heating mantle and maintain reflux for 48 hours under the continuous oxygen stream. The solution will gradually become more viscous and yellow.
-
Cooling: After 48 hours, remove the heat source and allow the reaction mixture to cool to room temperature.
Part B: Purification of TriHOME Methyl Esters
Purification is performed on the methyl ester derivatives, which are less polar and exhibit better behavior in silica-based chromatography than the corresponding free carboxylic acids.
-
Extraction: Transfer the cooled reaction mixture to a separatory funnel and extract three times with 100 mL portions of ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Esterification (Methylation):
-
Causality: Conversion to methyl esters neutralizes the acidic carboxyl group, improving separation on silica gel.
-
Safety First: Diazomethane is highly toxic and explosive. This step must be performed by trained personnel in a chemical fume hood with appropriate personal protective equipment and a blast shield.
-
Dissolve the crude extract from Step 1 in diethyl ether. Add an ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating the reaction is complete.
-
Allow the reaction to stand for 10 minutes. Carefully quench any excess diazomethane by adding a few drops of glacial acetic acid until the yellow color disappears.
-
Remove the solvent under a gentle stream of nitrogen.
-
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel in hexane.
-
Load the methylated crude product onto the column.
-
Elute with a gradient of ethyl acetate in hexane. The TriHOME methyl esters are highly polar and will elute with higher concentrations of ethyl acetate. Collect fractions and monitor by TLC (e.g., using a 50:50 ethyl acetate/hexane mobile phase).
-
Pool the fractions containing the TriHOME products (identified by their high polarity/low Rf value) and concentrate in vacuo.
-
-
Preparative TLC:
-
For further purification, the enriched TriHOME methyl ester fraction can be subjected to preparative TLC using ethyl acetate as the eluent.[4]
-
Scrape the silica band corresponding to the TriHOME products and extract the compounds from the silica using methanol or ethyl acetate. Filter and concentrate the solvent.
-
Part C: Hydrolysis to Free Fatty Acids
This step converts the purified methyl esters back into the biologically relevant free acid form.
-
Saponification: Dissolve the purified TriHOME methyl esters in 80% aqueous methanol. Add 0.2 M NaOH and stir at room temperature for 15 hours.[6]
-
Acidification & Extraction: Acidify the solution to pH ~4 with 1 M HCl. Extract the free acids three times with ethyl acetate.
-
Final Preparation: Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under nitrogen. Re-dissolve the final racemic TriHOME standard mixture in a known volume of methanol or ethanol for storage at -80°C.
Part D: Analytical Characterization and Quantification
The final mixture must be rigorously characterized to confirm its identity and concentration. This protocol provides a self-validating system by using orthogonal analytical techniques.
-
Diastereomer Quantification (UHPLC-MS/MS):
-
Principle: Reversed-phase chromatography separates the four 9,10,13-TriHOME and four 9,12,13-TriHOME diastereomeric pairs.[4][6]
-
Method: Use a C18 column with a suitable gradient. An example method is isocratic elution with 30% (Acetonitrile/Methanol 95:5) and 70% (Water with 0.1% Acetic Acid).[6]
-
MS Detection: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The regioisomers have unique product ions that allow for their distinction.[2][4]
-
| Regioisomer | Precursor Ion [M-H]⁻ | Product Ion (m/z) |
| 9,10,13-TriHOME | 329.2 | 139.0 |
| 9,12,13-TriHOME | 329.2 | 211.0 |
-
Confirmation of Racemic Nature (Chiral LC-MS/MS):
-
Principle: Chiral chromatography is essential to separate the individual enantiomers within each diastereomeric pair.[1][4]
-
Method: Inject the standard mixture onto a chiral column.
-
Validation: A true racemic mixture will yield pairs of peaks for each diastereomer with a peak area ratio of approximately 1:1.[4] This confirms the non-specific nature of the autoxidation synthesis.
-
Figure 2: Analytical workflow for the validation of the prepared racemic TriHOME standard.
Expected Results and Conclusion
Following this protocol will yield a methanolic solution of a racemic mixture of TriHOME isomers. UHPLC-MS/MS analysis will allow for the quantification of the total concentration of the 9,10,13- and 9,12,13-TriHOME diastereomer groups based on their characteristic MS/MS transitions. Subsequent analysis by a validated chiral LC-MS method will confirm the 1:1 ratio of enantiomers for each diastereomer, validating the racemic nature of the standard.
This well-characterized racemic standard is an indispensable tool for any laboratory studying lipidomics. It enables the development and validation of analytical methods for resolving complex TriHOME isomers, provides a reference material for retention time matching, and allows for the accurate quantification of these important signaling molecules in biological samples.
References
- 1. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eosinophils synthesize trihydroxyoctadecenoic acids (TriHOMEs) via a 15-lipoxygenase dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. metabolomics.se [metabolomics.se]
- 5. Regio- and stereochemical analysis of trihydroxyoctadecenoic acids derived from linoleic acid 9- and 13-hydroperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Racemic mixture - Wikipedia [en.wikipedia.org]
Application Note & Protocol: Derivatization of Trihydroxy Fatty Acids for Gas Chromatography (GC) Analysis
Introduction: The Challenge and Necessity of Derivatizing Polyhydroxylated Lipids
Trihydroxy fatty acids (THFAs), a subclass of oxidized fatty acids, are of growing interest in biomedical and pharmaceutical research. They serve as biomarkers for various metabolic pathways and disease states, including defects in fatty acid β-oxidation.[1][2] However, their analysis by gas chromatography (GC), a cornerstone technique for fatty acid profiling, is fraught with challenges. The presence of multiple polar hydroxyl groups and a carboxyl group renders these molecules non-volatile and prone to thermal degradation at the high temperatures required for GC analysis.[3] Furthermore, their polarity can lead to undesirable interactions with the GC column, resulting in poor peak shape and inaccurate quantification.[3]
To overcome these analytical hurdles, a chemical modification step known as derivatization is essential.[4] Derivatization replaces the active hydrogens on the hydroxyl and carboxyl functional groups with non-polar moieties.[5][6] This process effectively masks the polar nature of the THFAs, significantly increasing their volatility and thermal stability, thus making them amenable to GC separation and subsequent detection by mass spectrometry (MS) or flame ionization detection (FID).[7][8] This application note provides a comprehensive guide to the most effective derivatization strategies for THFAs, complete with detailed, validated protocols and expert insights to ensure robust and reproducible results.
Strategic Approaches to THFA Derivatization
The choice of derivatization strategy is critical and depends on the specific analytical goals, the complexity of the sample matrix, and the available instrumentation. For THFAs, a two-step derivatization is often the most comprehensive approach: first, esterification of the carboxyl group, followed by silylation of the hydroxyl groups.
Esterification: Taming the Carboxyl Group
The initial step in derivatizing THFAs is the conversion of the carboxylic acid group into a less polar and more volatile ester, typically a methyl ester. This process, known as methylation, is crucial for preventing peak tailing and improving chromatographic resolution.[3]
-
Mechanism: Acid-catalyzed esterification, often employing boron trifluoride (BF₃) or hydrogen chloride (HCl) in methanol, is a widely used and effective method.[3][9][10] The catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by methanol to form the fatty acid methyl ester (FAME).[3]
Silylation: Masking the Hydroxyl Moieties
Following methylation, the multiple hydroxyl groups along the fatty acid chain must be derivatized. Silylation is the most common and effective method for this purpose.[11][12] It involves the replacement of the acidic protons of the hydroxyl groups with a trimethylsilyl (TMS) group.
-
Mechanism: Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often used with a catalyst like trimethylchlorosilane (TMCS), react readily with the hydroxyl groups to form stable and volatile trimethylsilyl ethers.[7][13][14] The resulting TMS-ether derivatives are significantly less polar and more thermally stable than the parent hydroxylated compounds.
Visualizing the Derivatization Workflow
The following diagram illustrates the sequential derivatization process for a generic trihydroxy fatty acid.
Caption: A two-step derivatization workflow for trihydroxy fatty acids.
Comparative Analysis of Derivatization Reagents
The selection of appropriate reagents is paramount for successful derivatization. The table below provides a comparative overview of commonly used reagents for the methylation and silylation of THFAs.
| Derivatization Step | Reagent | Advantages | Disadvantages |
| Methylation | Boron Trifluoride-Methanol (BF₃-MeOH) | Highly efficient for a wide range of fatty acids; commercially available in solution.[9][15] | Can form artifacts with certain unsaturated fatty acids if not used carefully.[9] |
| Methanolic HCl | Effective and can be prepared in the lab; generally produces clean reaction products.[10] | Reaction times can be longer compared to BF₃-MeOH.[10] | |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + Trimethylchlorosilane (TMCS) | Highly reactive and produces volatile byproducts that do not interfere with chromatography.[7] A very common and effective combination.[13] | Moisture-sensitive; requires anhydrous conditions for optimal performance.[11] |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | The most volatile of the TMS silylating reagents, leading to fewer chromatographic interferences.[5] | Also highly sensitive to moisture. |
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the derivatization of THFAs from a prepared lipid extract. It is assumed that the THFAs have been extracted from their biological matrix and are in a dried, solvent-free form.
Protocol 1: Two-Step Methylation and Silylation
This is the recommended comprehensive protocol for the analysis of THFAs.
Materials:
-
Dried lipid extract containing THFAs
-
Boron trifluoride-methanol solution (12-14% w/v) or 1.25 M Methanolic HCl
-
Hexane (GC grade)
-
Saturated Sodium Chloride solution
-
Anhydrous Sodium Sulfate
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Nitrogen gas source for evaporation
-
Heating block or water bath
-
Glass reaction vials with PTFE-lined caps
Procedure:
Part A: Methylation
-
To the dried lipid extract in a reaction vial, add 1 mL of 12-14% BF₃-methanol solution.
-
Cap the vial tightly and heat at 60-100°C for 10-30 minutes. Note: Optimization of time and temperature may be required depending on the specific THFAs.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 0.5 mL of saturated sodium chloride solution.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the phases.
-
Carefully transfer the upper hexane layer to a clean vial.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
Transfer the dried hexane solution to a new vial and evaporate to dryness under a gentle stream of nitrogen.
Part B: Silylation
-
To the dried FAME residue from Part A, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.[7]
-
Cap the vial tightly and heat at 60-80°C for 30-60 minutes.[13]
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
Protocol 2: One-Step Silylation (for Free Acids)
While less common for comprehensive profiling due to potential peak shape issues from the free carboxyl group, direct silylation can sometimes be employed. This method will derivatize both hydroxyl and carboxyl groups simultaneously.
Materials:
-
Dried lipid extract containing THFAs
-
BSTFA + 1% TMCS
-
Anhydrous Pyridine
-
Heating block or water bath
-
Glass reaction vials with PTFE-lined caps
Procedure:
-
To the dried lipid extract in a reaction vial, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 80°C for 1 hour.[13]
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
GC-MS Analysis Parameters (Example)
The following are typical starting parameters for the GC-MS analysis of derivatized THFAs. These should be optimized for your specific instrument and analytes of interest.
-
GC Column: A mid-polarity column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm x 0.25 µm), is a good starting point.[13]
-
Injection: 1 µL, splitless injection at 250-280°C.[7]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
MS Parameters:
Trustworthiness and Self-Validation
To ensure the integrity of your results, the following self-validating steps should be incorporated into your workflow:
-
Internal Standards: The use of stable isotope-labeled internal standards for each class of THFA is highly recommended for accurate quantification.[13] These standards are added at the beginning of the sample preparation process and account for any sample loss or derivatization inefficiencies.
-
Method Blanks: A method blank, containing all reagents but no sample, should be run with each batch to check for contamination.
-
Positive Controls: A standard mixture of known THFAs should be derivatized and analyzed with each sample set to verify derivatization efficiency and chromatographic performance.
-
Replicate Analysis: Analyzing samples in duplicate or triplicate will provide a measure of the method's precision.[13]
Expert Insights and Troubleshooting
-
Incomplete Derivatization: If you observe broad, tailing peaks, it may be an indication of incomplete derivatization. Increase the reaction time, temperature, or the amount of derivatizing reagent. Ensure all reagents are anhydrous, as moisture will quench the silylation reaction.[11]
-
Artifact Peaks: The presence of extraneous peaks can result from contaminated reagents or side reactions. Always use high-purity reagents and solvents.
-
Sample Overload: If peak fronting is observed, the sample may be too concentrated. Dilute the derivatized sample in an appropriate solvent (e.g., hexane) before injection.
Conclusion
The successful analysis of trihydroxy fatty acids by GC-MS is critically dependent on a robust and efficient derivatization strategy. The two-step methylation and silylation protocol detailed in this application note provides a reliable and comprehensive method for converting these non-volatile, polar analytes into derivatives suitable for GC analysis. By understanding the chemistry behind the derivatization process and incorporating self-validating measures, researchers can achieve accurate and reproducible quantification of THFAs, enabling further insights into their roles in health and disease.
References
- 1. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 4. iltusa.com [iltusa.com]
- 5. m.youtube.com [m.youtube.com]
- 6. weber.hu [weber.hu]
- 7. marinelipids.ca [marinelipids.ca]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. gcms.cz [gcms.cz]
- 13. lipidmaps.org [lipidmaps.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 11(R),12(S),13(S)-trihydroxy-12(Z)-octadecenoate
Welcome to the technical support center for the synthesis of Methyl 11(R),12(S),13(S)-trihydroxy-12(Z)-octadecenoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this polyhydroxylated fatty acid. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your yield and achieve high stereochemical purity.
Introduction
This compound is a complex, biologically relevant molecule. Its synthesis presents significant challenges, primarily in achieving the desired stereochemistry at three contiguous chiral centers and maintaining the integrity of the Z-alkene. This guide provides a plausible synthetic strategy and addresses common issues encountered during the synthesis, drawing upon established methodologies for similar polyhydroxylated fatty acids and hepoxilin analogs.[1][2][3]
Proposed Synthetic Pathway
A plausible synthetic route to this compound is outlined below. This pathway employs a Sharpless asymmetric dihydroxylation to set the C12 and C13 stereocenters and a subsequent stereoselective epoxidation and ring-opening to establish the C11 hydroxyl group.
Caption: Proposed synthetic pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this synthesis?
A1: The most critical steps are the stereoselective oxidations used to introduce the three hydroxyl groups. The Sharpless asymmetric dihydroxylation to form the 12,13-diol and the subsequent epoxidation and ring-opening to form the 11-hydroxyl group will dictate the stereochemical purity of your final product.[4][5][6]
Q2: Can I use a different starting material?
A2: Yes, other starting materials with appropriate functionality can be used. For instance, starting from a chiral epoxide can be an alternative strategy to set one of the stereocenters.[7][8] However, the proposed pathway utilizes a commercially available starting material and powerful asymmetric reactions to control stereochemistry.
Q3: My final product is a mixture of stereoisomers. How can I confirm the stereochemistry?
A3: Confirmation of stereochemistry for polyhydroxylated compounds can be challenging. High-field NMR techniques, such as the Mosher's ester analysis of the hydroxyl groups, can be used to determine the absolute configuration. Chiral HPLC or GC can also be employed to separate and quantify stereoisomers.
Troubleshooting Guide
Issue 1: Low Yield in Sharpless Asymmetric Dihydroxylation
| Symptom | Potential Causes | Suggested Solutions |
| Low conversion of starting material | 1. Inactive Osmium Tetroxide: The osmium tetroxide may have been reduced and not effectively re-oxidized. 2. Incorrect pH: The reaction is sensitive to pH and proceeds best under slightly basic conditions.[5] 3. Poor choice of co-oxidant: Some co-oxidants are more effective than others. | 1. Use fresh or properly stored AD-mix. Ensure the co-oxidant, such as K3Fe(CN)6, is not degraded.[4] 2. Buffer the reaction mixture. Use a potassium carbonate/bicarbonate buffer to maintain the optimal pH. 3. Consider alternative co-oxidants. N-methylmorpholine N-oxide (NMO) is a common alternative.[5] |
| Low enantioselectivity (low ee) | 1. Ligand Mismatch: The choice of ligand (DHQ vs. DHQD) determines the facial selectivity.[4] 2. Reaction Temperature: Higher temperatures can lead to a decrease in enantioselectivity. 3. Substrate Concentration: High substrate concentrations can lead to a non-ligand-accelerated background reaction, which is not stereoselective.[5] | 1. Use AD-mix-β for the desired (S,S)-diol. For the opposite enantiomer, use AD-mix-α. 2. Run the reaction at a lower temperature. 0°C is a good starting point. 3. Maintain a low substrate concentration. Add the alkene slowly to the reaction mixture. |
Issue 2: Poor Stereoselectivity in the Epoxidation of the Allylic Alcohol
| Symptom | Potential Causes | Suggested Solutions |
| Formation of a mixture of diastereomeric epoxides | 1. Incorrect Chiral Tartrate: The choice of diethyl tartrate (DET) isomer is crucial for directing the epoxidation.[9] 2. Presence of Water: The reaction is highly sensitive to water, which can deactivate the catalyst. 3. Substrate not a primary or secondary allylic alcohol: The Sharpless asymmetric epoxidation is most effective for this class of substrates. | 1. Use (+)-DET for the desired epoxide stereochemistry. For the opposite enantiomer, use (-)-DET. 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 3. Confirm the structure of your starting material. Ensure you have a suitable allylic alcohol. |
Issue 3: Difficulty in Purification of the Final Product
| Symptom | Potential Causes | Suggested Solutions |
| Product co-elutes with byproducts on silica gel chromatography | 1. High Polarity of the Product: The three hydroxyl groups make the final product very polar.[10][11] 2. Similar Polarity of Byproducts: Incomplete reactions or side reactions can produce byproducts with similar polarities. 3. Product Degradation on Silica: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. | 1. Use a more polar mobile phase. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexane/methanol may be effective. 2. Consider reverse-phase chromatography. A C18 column with a water/acetonitrile or water/methanol mobile phase can be an excellent alternative for purifying polar compounds.[11] 3. Use deactivated silica gel. Treat the silica gel with a base like triethylamine before use. 4. Protect the hydroxyl groups before purification. Acetylation of the hydroxyls can make the compound less polar and easier to purify.[12] The protecting groups can be removed after purification. |
Troubleshooting Workflow: Low Enantioselectivity in Dihydroxylation
Caption: Decision tree for troubleshooting low enantioselectivity in Sharpless asymmetric dihydroxylation.
Experimental Protocols
Protocol 1: Sharpless Asymmetric Dihydroxylation
-
To a stirred solution of AD-mix-β (1.4 g/mmol of alkene) in a 1:1 mixture of t-butanol and water (10 mL/mmol of alkene) at room temperature, add methanesulfonamide (1.1 eq).
-
Cool the mixture to 0°C.
-
Add the alkene (1 eq) and stir vigorously at 0°C until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding sodium sulfite (1.5 g/mmol of alkene) and stir for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Note: This is a general procedure and may require optimization for your specific substrate.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The hepoxilins and some analogues: a review of their biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 6. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sharpless Epoxidation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. bce.au.dk [bce.au.dk]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Mass Spectrometry for Oxidized Lipid Analysis
Welcome to the technical support center for oxidized lipid analysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing these labile and often low-abundance molecules by mass spectrometry (MS). The following sections are structured in a question-and-answer format to directly address specific issues you may encounter, providing not just solutions but the underlying rationale to empower your method development.
Section 1: Frequently Asked Questions - Foundational Concepts
This section covers fundamental questions that form the basis of a robust oxidized lipid analysis workflow.
Q1: What are the primary challenges in analyzing oxidized lipids compared to their non-oxidized counterparts?
A1: Analyzing oxidized lipids presents several unique challenges. Firstly, they are often present at much lower concentrations than their parent, unoxidized lipids. Secondly, the addition of oxygen-containing functional groups (hydroperoxides, hydroxides, ketones) creates a multitude of structural and positional isomers, which can be difficult to separate chromatographically and distinguish by mass spectrometry.[1] Finally, many oxidized lipids, particularly hydroperoxides, are thermally labile and can easily fragment in the ion source of the mass spectrometer, complicating identification and quantification.[2]
Q2: Which ionization technique is best for oxidized lipids: ESI, APCI, or APPI?
A2: Electrospray ionization (ESI) is overwhelmingly the most common and effective technique for the analysis of oxidized lipids.[2][3] This is because ESI is a "soft" ionization method that imparts less energy to the analyte, minimizing the in-source fragmentation of labile hydroperoxide and epoxide groups.[4][2] Most oxidized lipids, especially those with carboxylic acid or phosphate moieties, are readily ionizable by ESI.[1][5] While Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) can be used for less polar lipids, they are generally higher-energy techniques and less suitable for these delicate molecules.
Q3: Should I use positive or negative ionization mode for my oxidized lipid analysis?
A3: The choice of polarity is critical and depends on the lipid class.
-
Negative Ion Mode: This is the preferred mode for oxidized free fatty acids, such as hydroxyeicosatetraenoic acids (HETEs) and isoprostanes, as the carboxylic acid group is easily deprotonated to form [M-H]⁻ ions.[5][6] Phospholipids like oxidized phosphatidylserine (PS) and phosphatidylinositol (PI) also show excellent sensitivity in negative mode.
-
Positive Ion Mode: This mode is superior for choline-containing phospholipids like phosphatidylcholine (PC) and sphingomyelin (SM).[7][1] These molecules carry a permanent positive charge on the choline headgroup, leading to strong [M+H]⁺ or [M+Na]⁺ adducts. Interestingly, oxidation can alter the adduct preference of some neutral lipids. For example, upon oxidation, cholesteryl esters (CE) and triacylglycerols (TG) show a higher tendency to form sodiated and protonated adducts in positive mode.[8]
Q4: How do I select appropriate internal standards for quantitative analysis?
A4: Proper internal standards (IS) are crucial for accurate quantification, as they compensate for variations in sample extraction, derivatization, and matrix effects. The ideal IS is a stable isotope-labeled version of the analyte itself (e.g., d4-8-iso-PGF2α for isoprostane analysis).[9] When a direct isotopic analog is unavailable, a standard from the same lipid class with a different, non-endogenously present fatty acid chain length should be used. It is critical that the IS has similar ionization efficiency and chromatographic retention time to the analyte of interest to effectively account for matrix effects like ion suppression.[5]
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific experimental problems with actionable solutions and explanations.
Problem 1: Poor Signal Intensity / Low Sensitivity
Q: My oxidized lipid signal is extremely weak or undetectable. What are the first parameters to check?
A: A complete loss of signal often points to a singular, fundamental issue.[10] Before diving deep into parameter optimization, perform a systematic check of your system.
.dot graph "Troubleshooting_Low_Signal" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Workflow: Troubleshooting Low Signal Intensity", fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes A [label="Start: No or Low Signal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Check MS System Status", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Is ESI Spray Visible & Stable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Check LC System", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Optimize MS Parameters", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Troubleshoot LC\n(Mobile Phase, Column, Leaks)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Troubleshoot Source\n(Voltages, Gas, Temperature)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Review Sample Prep\n(Concentration, Purity)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C [label="System OK"]; B -> H [label="System Error\n(e.g., Vacuum, Electronics)"]; C -> D [label="Yes"]; C -> G [label="No"]; D -> E [label="LC OK"]; D -> F [label="LC Problem\n(e.g., No Flow, High Pressure)"]; E -> I; F -> I; G -> I; H -> I; } .enddot Caption: A logical workflow for troubleshooting low signal intensity.
-
Mass Spectrometer Sanity Check: Ensure the instrument is properly tuned and calibrated.[11] Verify that gas flows (nebulizer, drying gas) and source voltages are active. A quick way to confirm the ion source is working is to carefully check for a visible, stable electrospray at the tip of the ESI needle.[10]
-
Liquid Chromatography (LC) Flow: Confirm that the LC pumps are delivering mobile phase at the correct flow rate and pressure. An air bubble in the pump head can cause a loss of prime and stop flow, leading to a complete loss of signal.[10]
-
Sample Concentration: The analyte may simply be too dilute.[11] Conversely, an overly concentrated sample, especially from a complex biological matrix, can cause significant ion suppression, where more abundant co-eluting species overwhelm the ionization of your target analyte.[5][11]
Q: How can I optimize ESI source parameters for better ionization of oxidized lipids?
A: ESI source parameters control the efficiency of desolvation and ionization. A systematic approach is required.
-
Spray Voltage: This voltage applied to the ESI needle is crucial for generating charged droplets. A typical starting point is 3-4 kV for positive mode and 2.5-3.5 kV for negative mode. Optimize by infusing a standard and adjusting the voltage in small increments (e.g., 0.2 kV) until the signal is maximized and stable.
-
Gas Flows (Nebulizer & Drying Gas): The nebulizing gas helps form the aerosol, while the drying gas (heated) aids in solvent evaporation. Insufficient gas flow leads to poor desolvation (large droplets) and an unstable signal. Excessive flow can neutralize ions before they enter the mass spectrometer. Optimize these in conjunction.
-
Drying Gas Temperature: Higher temperatures enhance solvent evaporation, which is generally good for sensitivity. However, for thermally labile oxidized lipids (e.g., hydroperoxides), excessive heat can cause degradation in the source.[12][13] A good starting range is 200-300°C. Always use the lowest temperature that provides good desolvation and signal stability.[13]
Q: Could my mobile phase be causing poor sensitivity? What are some recommended mobile phase compositions?
A: Absolutely. Mobile phase composition directly impacts ionization efficiency. The choice of additive is critical for promoting the formation of desired ions.
| Ionization Mode | Recommended Additives | Rationale & Comments |
| Positive (ESI+) | 0.1% Formic Acid + 10 mM Ammonium Formate | Formic acid provides protons for [M+H]⁺ formation. Ammonium formate helps stabilize the spray and can form [M+NH₄]⁺ adducts, which are often preferred for neutral lipids.[14] |
| Negative (ESI-) | 0.1% Acetic Acid + 10 mM Ammonium Acetate | Acetic acid is a weaker acid than formic, which can improve signal for some lipids in negative mode.[14][15] Ammonium acetate acts as a buffer. For free fatty acids and isoprostanes, using only 0.02-0.1% acetic acid can significantly enhance signal compared to buffered systems.[14][15] |
| Negative (ESI-) | High pH (e.g., Ammonium Hydroxide) | For some lipid classes, a high pH mobile phase can significantly increase signal intensity in negative mode by promoting deprotonation.[16] However, this is not compatible with all silica-based columns. |
Important Note: Always use high-purity, LC-MS grade solvents. Contaminants, such as alkylated amines found in some grades of methanol and isopropanol, can form adducts with neutral lipids and suppress the desired signal.[17]
Problem 2: In-Source Fragmentation and Unstable Signal
Q: I'm seeing significant fragmentation in my full scan (MS1) spectrum, making it hard to identify the precursor ion. How can I minimize this?
A: This phenomenon, known as in-source fragmentation (ISF), occurs when ions are accelerated in the region between the ion source and the mass analyzer, leading to unintended fragmentation.[4][18] It is a major issue in lipidomics as fragments can be mistaken for other endogenous lipids.[4][19]
-
Reduce Source Temperatures: As mentioned, high ion transfer temperatures (ITT) can cause thermal degradation. This is a critical parameter to check. Optimal ITT values are often between 200-250°C for many lipid classes.[13]
-
Lower Orifice/Cone/Fragmentor Voltage: This is the primary voltage that accelerates ions from the source into the vacuum region. It is the most common cause of ISF. Reduce this voltage systematically until the precursor ion is maximized and fragment ions are minimized. While this may slightly reduce overall sensitivity, it drastically improves data quality by preventing misidentification.[4][12]
-
Gentler Ionization: Ensure you are using the softest ionization conditions possible (e.g., lower spray voltage, optimized gas flows) that still provide adequate signal.
Problem 3: Difficulty in Structural Elucidation (MS/MS)
Q: How do I optimize collision energy (CE) to get informative fragment ions for identifying the position of oxidation?
A: Collision energy optimization is essential for generating structurally informative MS/MS spectra. The goal is to provide enough energy to break specific bonds without shattering the molecule into uninformative small fragments.[20][21]
A common and effective method is to perform a collision energy ramping experiment:
-
Infuse a standard of your oxidized lipid of interest (or a closely related compound).
-
Set up an MS/MS experiment monitoring the precursor ion.
-
Acquire data while ramping the collision energy over a wide range (e.g., 10-60 eV).
-
Examine the resulting data to find the CE value that produces the best balance of precursor ion depletion and the generation of key diagnostic fragment ions.
For untargeted experiments or complex mixtures, using a stepped normalized collision energy (SNCE) approach can be highly effective.[8] Here, each precursor ion is fragmented at three different CE values (e.g., 20, 30, 40 eV), and the spectra are combined. This ensures that good quality fragmentation is achieved for a wider variety of lipid structures within a single run.[8]
Q: What are the characteristic neutral losses or fragment ions for specific oxidized lipids?
A: Recognizing characteristic fragments is key to identification.
-
Phospholipids (General): In positive mode, phosphatidylcholines (PCs) show a characteristic precursor ion scan for m/z 184.1 (the phosphocholine headgroup).[7][22] In negative mode, MS/MS spectra of phospholipids will show fragment ions corresponding to the carboxylate anions of the fatty acyl chains.
-
Hydroxylated Lipids (-OH): These often show a neutral loss of water (18 Da) in MS/MS spectra.[2][8]
-
Hydroperoxylated Lipids (-OOH): These can show a neutral loss of hydrogen peroxide (34 Da).[2]
-
Oxidized Fatty Acyl Chains: The position of oxidation can often be determined by diagnostic ions resulting from cleavage of the C-C bonds adjacent to the modification.[8] For example, analysis of an oxidized PC standard, PC(16:0_18:2
), yielded a position-specific fragment ion at m/z 195.1392, which allowed localization of the hydroxyl group.[8] -
Isoprostanes (F2-IsoPs): In negative mode ESI, these compounds show a precursor ion at m/z 353.3, which fragments to a characteristic and highly abundant product ion at m/z 193.2. This transition is widely used for selective detection in Multiple Reaction Monitoring (MRM) assays.[9][23]
Section 3: Protocols & Workflows
Protocol: Step-by-Step Collision Energy Optimization for a Novel Oxidized Phospholipid
This protocol outlines the process for finding the optimal collision energy (CE) for a specific precursor ion using direct infusion.
-
Prepare the Standard: Dissolve the oxidized phospholipid standard in an appropriate solvent (e.g., methanol or isopropanol/acetonitrile) to a concentration of ~1-5 µM.
-
Set up Infusion: Infuse the standard solution into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Optimize Source Conditions: Tune the ESI source parameters (spray voltage, gas flows, temperature) in full scan (MS1) mode to achieve a stable and maximal signal for the precursor ion of interest.
-
Create the MS/MS Method:
-
Set the instrument to MS/MS (or Product Ion Scan) mode.
-
Enter the m/z of the precursor ion you wish to fragment.
-
Set the collision gas (typically nitrogen or argon) to the manufacturer's recommended pressure.
-
-
Perform the CE Ramp:
-
Acquire a series of MS/MS spectra, increasing the collision energy for each acquisition. Start at a low energy (e.g., 5 eV) and increase in steps of 2-5 eV up to a high energy (e.g., 60 eV).
-
Alternatively, use the instrument software's automated CE ramping function if available.
-
-
Analyze the Data:
-
Plot the intensity of the precursor ion and key fragment ions as a function of collision energy.
-
The optimal CE is the value that results in ~10-30% remaining precursor ion intensity and the highest intensity for the desired, structurally informative fragment ions.
-
.dot graph "Method_Development_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Workflow: Targeted Oxidized Lipid Method Development", fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes A [label="1. Define Analytes & Obtain Standards", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Direct Infusion Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Optimize Source Parameters\n(Voltage, Gas, Temp)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Determine Precursor/Product Ions\n& Optimize Collision Energy", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="3. Develop LC Method", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Select Column & Mobile Phase", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Optimize Gradient for Separation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="4. Integrate LC and MS (LC-MS/MS)", fillcolor="#FBBC05", fontcolor="#202124"]; I [label="5. Method Validation", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Assess Linearity, LOD, LOQ,\nPrecision, and Accuracy", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; K [label="Ready for Sample Analysis", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; B -> D; C -> E [style=dashed]; D -> E [style=dashed]; E -> F; E -> G; F -> H [style=dashed]; G -> H [style=dashed]; H -> I; I -> J; J -> K; } .enddot Caption: General workflow for targeted oxidized lipid method development.
Section 4: Reference Tables
Table 1: Recommended Starting MS Parameters for Oxidized Lipid Classes
| Lipid Class | Ionization Mode | Common Adducts | Key MS/MS Scan / Transition |
| Isoprostanes | Negative | [M-H]⁻ | Precursor m/z 353.3 → Product m/z 193.2[9][23] |
| HETEs, HODEs | Negative | [M-H]⁻ | Precursor of m/z 319.2 (for HETEs)[2] |
| Oxidized PC | Positive | [M+H]⁺, [M+Na]⁺ | Precursor Ion Scan of m/z 184.1[7][22] |
| Oxidized PE | Both | [M+H]⁺ / [M-H]⁻ | Neutral Loss of 141 Da (Positive)[24] |
| Oxidized PS | Negative | [M-H]⁻ | Neutral Loss of 87 Da (Negative)[24] |
Note: These are starting points. Optimal parameters are instrument-dependent and must be determined empirically.
Section 5: References
-
Bae, S., & Liu, K.-H. (2025). Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics. Journal of the American Society for Mass Spectrometry. Available at: --INVALID-LINK--
-
Bowden, J. A., et al. (n.d.). Analytical and computational workflow for in-depth analysis of oxidized complex lipids in blood plasma. ResearchGate. Available at: --INVALID-LINK--
-
Fedurco, M., et al. (n.d.). Optimization of MS and MS2 parameters for the structural elucidation of oxidized complex lipids structures. ResearchGate. Available at: --INVALID-LINK--
-
Kovalev, V., et al. (2020). Evaluation of Lipid In-Source Fragmentation on Different Orbitrap-based Mass Spectrometers. Journal of the American Society for Mass Spectrometry, 31(2), 463–466. Available at: --INVALID-LINK--
-
Kyle, J. E., et al. (2024). Experimental and Computational Evaluation of Lipidomic In-Source Fragmentation as a Result of Postionization with Matrix-Assisted Laser Desorption/Ionization. Analytical Chemistry. Available at: --INVALID-LINK--
-
Kovalev, V., et al. (2019). Evaluation of Lipid In-Source Fragmentation on Different Orbitrap-based Mass Spectrometers. ACS Publications. Available at: --INVALID-LINK--
-
Kovalev, V., et al. (n.d.). Evaluation of Lipid In-Source Fragmentation on Different Orbitrap-based Mass Spectrometers. ResearchGate. Available at: --INVALID-LINK--
-
Hu, C., et al. (2020). Recognition and avoidance of ion source-generated artifacts in lipidomics analysis. Journal of Lipid Research, 61(9), 1226-1236. Available at: --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting Mass Spec Fragmentation of Asymmetric Triglycerides: A Technical Support Guide. BenchChem. Available at: --INVALID-LINK--
-
Jahn, M. R., et al. (n.d.). Adjustments of the collision energy (CE) optimization function in Skyline for sphingolipids. ResearchGate. Available at: --INVALID-LINK--
-
Zenodo. (n.d.). Technical recommendations for liquid chromatography mass spectrometry analysis of oxylipins. Zenodo. Available at: --INVALID-LINK--
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.. Available at: --INVALID-LINK--
-
Spickett, C. M., et al. (2011). Identification of oxidized phospholipids by electrospray ionization mass spectrometry and LC–MS using a QQLIT instrument. Free Radical Biology and Medicine, 51(12), 2266-2280. Available at: --INVALID-LINK--
-
Schebb, N. H., et al. (2018). Development of an LC-ESI(-)-MS/MS method allowing the parallel quantification of 27 isoprostanes and 8 isofurans derived from 6 different PUFA. Analytica Chimica Acta, 1037, 63-74. Available at: --INVALID-LINK--
-
Spickett, C. M., et al. (2011). Identification of oxidized phospholipids by electrospray ionization mass spectrometry and LC-MS using a QQLIT instrument. Free Radical Biology and Medicine, 51(12), 2266-2280. Available at: --INVALID-LINK--
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: --INVALID-LINK--
-
Han, X. (2014). Mass Spectrometry Methodology in Lipid Analysis. Journal of Lipid Research, 55(6), 999-1019. Available at: --INVALID-LINK--
-
Krettler, C. A., et al. (n.d.). Identification and Quantification of Oxidized Lipids in LC-MS Lipidomics Data. bioRxiv. Available at: --INVALID-LINK--
-
Yamada, T., et al. (2018). Comprehensive analyses of oxidized phospholipids using a measured MS/MS spectra library. Journal of Lipid Research, 59(4), 729-743. Available at: --INVALID-LINK--
-
Proietti, F., et al. (2014). Development of a fast and simple LC-MS/MS method for measuring the F2-isoprostanes in newborns. Journal of Chromatography B, 971, 53-58. Available at: --INVALID-LINK--
-
Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?. Biotage. Available at: --INVALID-LINK--
-
Spickett, C. M., & Pitt, A. R. (2015). Oxidative Lipidomics Coming of Age: Advances in Analysis of Oxidized Phospholipids in Physiology and Pathology. Antioxidants & Redox Signaling, 22(18), 1646-1667. Available at: --INVALID-LINK--
-
Gathungu, R. M., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry, 90(15), 9416-9424. Available at: --INVALID-LINK--
-
Spickett, C. M., et al. (n.d.). Identification of Oxidized Phospholipids by Electrospray Ionization Mass Spectrometry and Lc–Ms Using a Qqlit Instrument. ResearchGate. Available at: --INVALID-LINK--
-
Giebułtowicz, J., et al. (2017). LC-MS/MS Determination of Isoprostanes in Plasma Samples Collected from Mice Exposed to Doxorubicin or Tert-Butyl Hydroperoxide. Molecules, 22(8), 1297. Available at: --INVALID-LINK--
-
Bioanalysis Zone. (n.d.). Highly Sensitive and Accurate Quantification of Isoprostane Oxidative Biomarkers using a High-Resolution Workflow. Bioanalysis Zone. Available at: --INVALID-LINK--
-
Shchedrygina, A., et al. (2016). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of Lipid Research, 57(1), 143-153. Available at: --INVALID-LINK--
-
Cajka, T., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 127. Available at: --INVALID-LINK--
-
Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent Technologies. Available at: --INVALID-LINK--
-
BenchChem. (2025). Optimizing collision energy for fragmentation of 2-Oxononanal adducts in MS/MS. BenchChem. Available at: --INVALID-LINK--
-
Monnin, C., et al. (2018). Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive. Rapid Communications in Mass Spectrometry, 32(21), 1847-1856. Available at: --INVALID-LINK--
-
Maciel, E., et al. (n.d.). Mass spectrometry strategies to unveil modified aminophospholipids of biological interest. CORE. Available at: --INVALID-LINK--
-
Bird, S. S., et al. (2011). Lipidomics Profiling by High Resolution LC-MS and HCD Fragmentation: Focus on Characterization of Mitochondrial Cardiolipins and Monolysocardiolipins. Journal of Proteome Research, 10(3), 1153-1163. Available at: --INVALID-LINK--
-
Ejsing, C. S., et al. (2006). Lipid Profiling by Multiple Precursor and Neutral Loss Scanning Driven by the Data-Dependent Acquisition. Analytical Chemistry, 78(17), 6202-6214. Available at: --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). High pH Mobile Phase for LC-MS Global Lipidomics Profiling with Quadrupole Orbitrap Mass Spectrometer Detection. Thermo Fisher Scientific. Available at: --INVALID-LINK--
-
Ulmer, C. Z., et al. (2024). Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies. Journal of the American Society for Mass Spectrometry. Available at: --INVALID-LINK--
-
Kansas Lipidomics Research Center. (n.d.). How Lipid Profiling Works. Kansas Lipidomics Research Center. Available at: --INVALID-LINK--
-
Gault, J., et al. (2024). MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS. Journal of the American Society for Mass Spectrometry. Available at: --INVALID-LINK--
References
- 1. Identification of oxidized phospholipids by electrospray ionization mass spectrometry and LC-MS using a QQLIT instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative Lipidomics Coming of Age: Advances in Analysis of Oxidized Phospholipids in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry Methodology in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
- 6. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 7. sfrbm.org [sfrbm.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. gmi-inc.com [gmi-inc.com]
- 12. Evaluation of Lipid In-Source Fragmentation on Different Orbitrap-based Mass Spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive. | Semantic Scholar [semanticscholar.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. zefsci.com [zefsci.com]
- 22. researchgate.net [researchgate.net]
- 23. LC-MS/MS Determination of Isoprostanes in Plasma Samples Collected from Mice Exposed to Doxorubicin or Tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 24. How Lipid Profiling Works - Kansas Lipidomics Research Center [k-state.edu]
stability of Methyl 11(R),12(S),13(S)-trihydroxy-12(Z)-octadecenoate under storage
Welcome to the technical support guide for Methyl 11(R),12(S),13(S)-trihydroxy-12(Z)-octadecenoate. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this polyhydroxylated fatty acid methyl ester throughout its storage and handling.
The unique structure of this molecule, featuring a cis double bond and a vicinal triol system, presents specific stability challenges. Understanding these potential issues is critical for obtaining reliable and reproducible experimental results. This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and best practices for storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
Due to the presence of an unsaturated bond, this compound is susceptible to oxidation. The hydroxyl groups can also participate in degradation reactions. Therefore, stringent storage conditions are paramount.
Core Principle: The primary goals are to minimize exposure to oxygen, light, and heat, which are the main drivers of lipid degradation.[1]
Recommended Storage Summary:
| Condition | Short-Term (≤ 1 month) | Long-Term (> 1 month) | Rationale |
| Temperature | -20°C | -80°C | Significantly reduces the rate of chemical degradation and oxidation.[2] |
| Form | Solution in a suitable organic solvent (e.g., ethanol, acetonitrile) | Solution in an organic solvent | Solvents can offer some protection against oxidation, and the compound is ready for use.[2] |
| Container | Amber glass vial with a Teflon-lined cap | Amber glass vial with a Teflon-lined cap | Protects from light and prevents leaching of contaminants from plastic.[2] |
| Atmosphere | Headspace purged with inert gas (Nitrogen or Argon) | Headspace purged with inert gas (Nitrogen or Argon) | Minimizes exposure to oxygen, a key catalyst for oxidation.[1][2] |
For detailed instructions, see Protocol 1: Best Practices for Aliquoting and Storage.
Q2: I'm observing a new, unexpected peak in my LC-MS analysis after storing the compound for a few weeks. What could it be?
The appearance of new peaks is a common indicator of degradation. Given the structure, the most likely culprit is oxidation at the double bond.
Causality: The allylic position and the cis-double bond are vulnerable to free-radical-mediated oxidation.[3][4] This process can lead to a variety of byproducts, including:
-
Hydroperoxides: Primary oxidation products that may not be stable.
-
Epoxides: Formed by oxidation across the double bond.
-
Aldehydes and Ketones: Secondary oxidation products resulting from the cleavage of the carbon chain.[4] These often have lower molecular weights.
-
Isomers: The Z(cis)-double bond could potentially isomerize to the more stable E(trans)-conformation, which would likely alter the chromatographic retention time.
To identify the new peak, consider techniques like high-resolution mass spectrometry to obtain an accurate mass and predict a formula, or tandem MS (MS/MS) to obtain structural fragments.
Q3: My compound has lost its biological activity in my cell-based assay. Could this be a storage issue?
Yes, a loss of potency is a strong indicator of chemical degradation. The specific stereochemistry of the hydroxyl groups and the configuration of the double bond are likely critical for its biological function. Even minor changes, such as isomerization of the double bond or oxidation of the hydroxyl groups, can lead to a significant or complete loss of activity.
Refer to the troubleshooting guide below to investigate the potential cause.
Troubleshooting Guide: Investigating Compound Degradation
This guide provides a logical workflow to diagnose and resolve issues related to the stability of this compound.
Issue: Suspected Loss of Purity or Activity
Step 1: Purity Re-assessment
-
Action: Analyze your stored sample alongside a fresh, unopened vial (if available) using a validated analytical method.
-
Methodology: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is highly recommended.[5] Gas Chromatography (GC-MS) can also be used, though derivatization of the hydroxyl groups may be necessary.[6]
-
Analysis: Compare the chromatograms. Look for a decrease in the main peak area, the appearance of new peaks (pre- or post-eluting), or a change in the peak shape.
Step 2: Identification of Degradants
-
Action: If new peaks are observed, attempt to identify them.
-
Methodology: Use LC-MS/MS to fragment the parent ion of the new peak. Compare the fragmentation pattern to known degradation pathways of unsaturated fatty acids.[7]
-
Interpretation: An increase in mass could suggest oxidation (e.g., addition of one or more oxygen atoms). A change in retention time without a mass change could suggest isomerization.
Step 3: Review of Storage and Handling Procedures
-
Action: Conduct a thorough audit of your lab's procedures.
-
Checklist:
-
Was the vial properly sealed with a Teflon-lined cap?
-
Was the headspace purged with inert gas before each use?
-
Was the compound stored at the correct temperature (-20°C or -80°C)?
-
Was the compound protected from light?
-
How many freeze-thaw cycles has the aliquot undergone? (Frequent cycling should be avoided).
-
Experimental Protocols
Protocol 1: Best Practices for Aliquoting and Storage
This protocol minimizes degradation during storage.
Materials:
-
Stock vial of this compound
-
High-purity organic solvent (e.g., HPLC-grade ethanol or acetonitrile)
-
2 mL amber glass autosampler vials with Teflon-lined septa caps
-
Gas-tight syringe
-
Source of inert gas (Nitrogen or Argon) with a regulator
Procedure:
-
If the compound is supplied as a neat oil or solid, allow it to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution at a known concentration (e.g., 10 mg/mL) in the chosen solvent.
-
Dispense small, single-use volumes (e.g., 50-100 µL) into the amber glass vials. This avoids repeated freeze-thaw cycles of the main stock.
-
Before sealing each vial, gently flush the headspace with a stream of inert gas for 15-20 seconds to displace oxygen.
-
Immediately cap the vial tightly.
-
Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
Place the aliquots in a labeled freezer box and store them at -80°C for long-term storage.
Protocol 2: A Basic Accelerated Stability Study
This protocol can be used to quickly assess the stability of the compound under stressed conditions.
Objective: To determine the short-term stability of a prepared stock solution under common laboratory conditions.
Procedure:
-
Prepare a stock solution of the compound in your desired solvent as described in Protocol 1.
-
Create several small aliquots.
-
Time Zero (T=0) Analysis: Immediately analyze one aliquot using a validated HPLC or LC-MS method to establish the initial purity.
-
Storage Conditions: Store the remaining aliquots under a set of defined conditions. For example:
-
Condition A (Benchtop): Room temperature (~25°C) under ambient light.
-
Condition B (Refrigerated): 4°C in the dark.
-
Condition C (Control): -80°C in the dark.
-
-
Time Point Analysis: Analyze one aliquot from each condition at specified time points (e.g., 4, 8, 24, and 48 hours).
-
Data Analysis: Calculate the percent recovery of the parent compound relative to the T=0 sample. A loss of >5% purity typically indicates meaningful degradation.
References
- 1. oratiafarmersmarket.co.nz [oratiafarmersmarket.co.nz]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Lipid oxidation in foods and its implications on proteins [frontiersin.org]
- 5. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Method Development for Baseline Resolution of TriHOME Enantiomers
Welcome to the technical support center dedicated to the chiral separation of 12,13,20-trihydroxy-5,8,10,14-eicosatetraenoic acid (TriHOME) enantiomers. As complex lipid mediators, TriHOMEs present a significant analytical challenge due to their structural similarity and the presence of multiple chiral centers. The biological activity of such eicosanoids can be highly stereospecific, making the accurate quantification of individual enantiomers critical for research in inflammation, pharmacology, and drug development.
This guide is structured to provide you with foundational knowledge, a systematic approach to method development, and a detailed troubleshooting manual to overcome common hurdles in achieving baseline resolution.
Section 1: Frequently Asked Questions (FAQs) & Foundational Concepts
This section addresses common initial questions to build a strong theoretical foundation for your method development.
Q1: What are TriHOME enantiomers, and why is their separation challenging?
TriHOMEs are a class of oxygenated metabolites derived from polyunsaturated fatty acids. An enantiomer is one of a pair of molecules that are non-superimposable mirror images of each other, much like a left and right hand. Enantiomers possess identical physical and chemical properties in an achiral (non-chiral) environment, including the same boiling point, solubility, and chromatographic retention on standard columns. This makes their separation impossible using conventional chromatography. To separate them, one must introduce a chiral environment, typically a Chiral Stationary Phase (CSP), that interacts differently with each enantiomer, forming transient diastereomeric complexes.
Q2: What is the primary mechanism of separation on a Chiral Stationary Phase (CSP)?
Chiral recognition on a CSP relies on the formation of temporary, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. For separation to occur, there must be a sufficient difference in the stability (free energy) of these two complexes. This stability difference arises from a combination of intermolecular interactions, which can include:
-
Hydrogen bonding
-
π-π interactions
-
Dipole-dipole interactions
-
Steric hindrance (inclusion complexation)
Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are particularly effective for separating eicosanoids because their helical polymer structures create well-defined chiral grooves and cavities that facilitate these selective interactions.
Q3: Which chromatographic modes are best suited for separating TriHOME enantiomers?
Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for this purpose.
-
Normal-Phase HPLC (NP-HPLC): Traditionally used for chiral separations of lipids, this mode employs nonpolar mobile phases (e.g., hexane/isopropanol). It offers excellent selectivity on polysaccharide CSPs.
-
Reversed-Phase HPLC (RP-HPLC): While less common for initial screening, specialized reversed-phase chiral columns exist and can be advantageous for analytes with better solubility in aqueous-organic mixtures or for direct coupling with certain mass spectrometry ionization sources.
-
Supercritical Fluid Chromatography (SFC): This technique has emerged as a superior alternative to NP-HPLC for chiral separations. Using supercritical CO₂ as the main mobile phase component, SFC provides lower viscosity and higher diffusivity, which allows for faster separations and rapid column equilibration without sacrificing resolution. It is also considered a "greener" technique due to reduced organic solvent consumption.
Q4: What are the most common and effective CSPs for eicosanoid and lipid mediator separations?
Experience and literature strongly point towards polysaccharide-based CSPs. These columns are robust and offer broad selectivity for a wide range of chiral compounds, including hydroxylated fatty acids like TriHOMEs.
| CSP Type | Chiral Selector | Common Trade Names | Key Characteristics & Applications for Lipids |
| Amylose-Based | Tris(3,5-dimethylphenylcarbamate) Amylose | Chiralpak AD-H, Chiralpak AD-3, Lux Amylose-1, Trefoil AMY1 | Often the first choice for screening. Provides excellent recognition for many eicosanoids and related structures. |
| Cellulose-Based | Tris(3,5-dimethylphenylcarbamate) Cellulose | Chiralcel OD-H, Chiralcel OD-3, Lux Cellulose-1 | Offers complementary selectivity to amylose phases. If an amylose column fails to provide separation, a cellulose-based one is the next logical step. |
| Cyclodextrin-Based | Beta- or Gamma-Cyclodextrin | CHIROBIOTIC V, Cyclobond | Works via inclusion complexation. Can be effective but are generally screened after polysaccharide columns for this compound class. |
Section 2: A Strategic Workflow for Method Development
Achieving baseline resolution requires a systematic approach. The following workflow, illustrated in the diagram below, guides you from initial screening to a fully optimized method.
Caption: A systematic workflow for chiral method development.
Experimental Protocol: Initial Column & Mobile Phase Screening (SFC)
This protocol provides a starting point for identifying a promising CSP and mobile phase combination using Supercritical Fluid Chromatography.
1. System Preparation:
-
System: Waters ACQUITY UPC², Agilent 1260 Infinity II SFC, or equivalent.
-
Columns: Chiralpak AD-3 and Chiralcel OD-3 (or equivalent amylose and cellulose-based columns), 3.0 x 150 mm, 3 µm.
-
Sample: Prepare a 0.5 mg/mL solution of the TriHOME enantiomeric mixture in methanol or ethanol.
2. Initial Screening Conditions:
| Parameter | Setting | Rationale |
| Mobile Phase A | Supercritical CO₂ | Primary eluent in SFC. |
| Mobile Phase B (Co-solvent) | Methanol (MeOH) | A polar modifier necessary to elute polar analytes like TriHOMEs. |
| Gradient | 5% to 40% MeOH over 8 minutes | A broad gradient to ensure elution and find the approximate co-solvent percentage needed for separation. |
| Flow Rate | 3.0 mL/min | High flow rates are possible in SFC due to low mobile phase viscosity, enabling fast screening. |
| Back Pressure | 150 bar (2175 psi) | Standard pressure to maintain CO₂ in its supercritical state. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and efficiency. |
| Detector | UV (e.g., 210 nm) or MS/MS | TriHOMEs have a chromophore suitable for UV detection; MS/MS provides superior sensitivity and specificity. |
3. Execution:
-
Equilibrate the first column (e.g., Chiralpak AD-3) with the initial mobile phase conditions for 5-10 minutes.
-
Inject the TriHOME standard (1-5 µL).
-
Run the gradient method.
-
Repeat the process for the second column (e.g., Chiralcel OD-3).
-
Evaluation: Examine the chromatograms for any sign of peak splitting or separation. Even partial separation is a promising lead for optimization.
Section 3: Troubleshooting Guide
Even with a systematic approach, challenges are common. This guide addresses specific issues you may encounter.
Caption: A decision tree for troubleshooting common chiral separation issues.
Q5: I see only a single peak. What should I do next?
This indicates a complete lack of chiral recognition under the current conditions.
-
Expert Insight: The first and most critical variable is the Chiral Stationary Phase (CSP). The "lock-and-key" interaction is highly specific.
-
Action 1: Change the CSP. If you started with an amylose-based column (e.g., Chiralpak AD), switch to a cellulose-based column (e.g., Chiralcel OD). Their differing three-dimensional structures provide complementary selectivity.
-
Action 2: Change the Mobile Phase Modifier. In both SFC and NP-HPLC, the alcohol modifier plays a crucial role in the interactions. It competes with the analyte for hydrogen bonding sites on the CSP. Switching from methanol to ethanol or isopropanol can dramatically alter selectivity and may reveal a separation.
-
Action 3: Confirm Enantiomeric Content. As a final check, ensure your standard is indeed a racemic or enantiomerically-enriched mixture.
-
Q6: My peaks are partially separated, but the resolution is poor (Rs < 1.5). How can I improve it?
Partial separation is an excellent starting point. Resolution (Rs) is governed by efficiency (N), selectivity (α), and retention (k). Selectivity (α) has the most significant impact.
-
Expert Insight: Your goal is to increase the difference in interaction strength between the two enantiomers and the CSP.
-
Action 1: Optimize the Modifier Percentage. Carefully adjust the percentage of the alcohol co-solvent (in SFC) or modifier (in NP-HPLC). A lower percentage often increases retention and can improve selectivity, but may also broaden peaks. Create a curve by testing modifier concentrations in 2-5% increments around the point where you observed partial separation.
-
Action 2: Modulate Temperature. Temperature affects the thermodynamics of the chiral recognition process. Run the separation at different temperatures (e.g., 25°C, 35°C, 45°C). Sometimes lower temperatures enhance the specific interactions required for separation, while higher temperatures can improve efficiency.
-
Action 3: Use Additives. For acidic molecules like TriHOMEs, adding a small amount (0.1-0.2%) of an acidic additive like formic acid, acetic acid, or trifluoroacetic acid (TFA) to the modifier can significantly improve peak shape and sometimes selectivity by suppressing the ionization of the carboxyl group.
-
Action 4: Reduce the Flow Rate. Lowering the flow rate can increase efficiency (N) by allowing more time for the enantiomers to interact with the CSP, often leading to better resolution, albeit at the cost of longer analysis time.
-
Q7: The resolution is good, but the peaks are tailing badly. What is the cause?
Peak tailing is often caused by undesirable secondary interactions between the analyte and the stationary phase or by issues with the sample solvent.
-
Expert Insight: The free carboxylic acid group on the TriHOME molecule is a common cause of tailing, as it can interact strongly with active sites on the silica surface of the CSP.
-
Action 1: Use an Acidic Additive. As mentioned above, adding an acid like 0.1% formic acid to the mobile phase modifier is the most effective way to improve the peak shape of acidic analytes. It protonates the carboxyl group, reducing its interaction with the stationary phase.
-
Action 2: Match Sample Solvent to Mobile Phase. Ensure your sample is dissolved in a solvent that is as weak or weaker than the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion. For SFC, dissolving the sample in the alcohol modifier (e.g., methanol) is usually a safe choice.
-
Q8: My analysis time is over 20 minutes. How can I speed it up without losing resolution?
Long run times are a major bottleneck. Modern chromatography offers several solutions.
-
Expert Insight: The low viscosity of supercritical CO₂ is the key advantage of SFC for high-speed analysis.
-
Action 1: Switch to SFC. If you are using NP-HPLC, transitioning the method to SFC is the most impactful change you can make. It is common to reduce run times by a factor of 3-10 while maintaining or even improving resolution.
-
Action 2: Use Smaller Particle Columns. If you are already using SFC, switching from a 5 µm or 3 µm particle size column to a sub-2µm or 2.5 µm column (UHPSFC) will significantly boost efficiency and allow for the use of even higher flow rates, shortening the analysis time.
-
Action 3: Increase Flow Rate. Once baseline resolution is achieved, you can often increase the flow rate. While this may slightly decrease resolution, the trade-off for a much faster method is often acceptable, provided Rs remains >1.5.
-
minimizing isomerization during sample preparation and analysis
Welcome to the Technical Support Center dedicated to a critical challenge in pharmaceutical and chemical analysis: the prevention of isomerization during sample preparation and analysis. Isomerization, the process by which a molecule transforms into an isomer with a different arrangement of atoms, can significantly impact the therapeutic efficacy and safety of drug products.[1][2] Isomers of the same compound can have vastly different pharmacological and toxicological profiles, making their control a regulatory necessity.[3][4]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights to help you identify, troubleshoot, and—most importantly—prevent unwanted isomerization in your samples.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding isomerization.
Q1: What is isomerization and why is it a significant concern in my research?
Isomerization is a chemical process where a molecule is converted into another molecule with the same atoms but a different spatial or structural arrangement.[5] This is critical in drug development because different isomers can possess distinct biological activities. For instance, one enantiomer of a drug might be therapeutically active, while the other could be inactive or even toxic.[4] Uncontrolled isomerization can lead to a loss of product potency, the formation of harmful impurities, and misleading analytical results, ultimately compromising patient safety and regulatory compliance.[3]
Q2: What are the primary factors that trigger isomerization in a sample?
Several environmental and experimental factors can induce isomerization. The most common triggers include:
-
Temperature: Elevated temperatures provide the activation energy for isomerization to occur.[6][7]
-
pH: Both acidic and basic conditions can catalyze isomerization reactions. The stability of many compounds is often confined to a narrow pH range.[8][9][10]
-
Light: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical isomerization.[11][12]
-
Solvents: The polarity and protic nature of the solvent can influence isomerization rates.[13]
-
Catalysts: The presence of certain metals or even the stationary phase in a chromatography column can act as a catalyst for isomerization.
Q3: How can I tell if my compound is isomerizing during an HPLC analysis?
The appearance of unexpected peaks, often close to the main analyte peak, is a common sign of on-column isomerization. Other indicators include:
-
Peak Splitting or Doubling: Where a single peak appears as two or more closely eluting peaks.
-
Peak Tailing or Fronting: Asymmetrical peak shapes can indicate the presence of interconverting isomers.[11][14]
-
Shifting Retention Times: Inconsistent retention times for your analyte across multiple injections can be a symptom of isomerization.
-
Baseline Drift: In some cases, continuous on-column isomerization can lead to an unstable baseline.[15]
Q4: Are there regulatory guidelines I should be aware of concerning isomerization?
Yes, regulatory bodies like the International Council for Harmonisation (ICH) have specific guidelines. For instance, ICH Q1A(R2) provides guidance on stability testing, which includes assessing the impact of factors like temperature, humidity, and light on the drug substance.[16][17] ICH Q1B specifically details the requirements for photostability testing.[18][19][20] Furthermore, ICH Q6B outlines specifications for biotechnological and biological products, which includes the control of isomers.[21][22] For chiral drugs, regulatory agencies often require the quantification and control of the unwanted enantiomer as an impurity.[2][12]
Troubleshooting Guides
This section provides structured approaches to diagnose and resolve specific isomerization-related issues encountered during sample handling and analysis.
Guide 1: Issues During Sample Storage and Preparation
Problem: You suspect your compound is isomerizing before it even reaches the analytical instrument.
Probable Causes & Solutions:
| Issue | Probable Cause | Recommended Solution & Rationale |
| Degradation in Stored Standards | Inappropriate Temperature: Storing samples at room temperature or even 4°C can provide enough thermal energy for isomerization over time. | Store samples at -20°C or -80°C. For highly sensitive compounds like certain glycerides, long-term storage at -80°C is recommended to minimize acyl migration.[8] Aliquoting samples into single-use vials can prevent repeated freeze-thaw cycles that can accelerate degradation. |
| Color Change or Precipitation | Photodegradation: Exposure to ambient or UV light can break chemical bonds and lead to the formation of isomers or degradants.[6][12] | Use amber glass vials or wrap clear vials in aluminum foil. All handling of photosensitive compounds should be done under low-light conditions.[6] Forcing degradation through controlled light exposure, as outlined in ICH Q1B, can help understand the compound's photosensitivity.[18] |
| Inconsistent Results from the Same Batch | pH-Induced Isomerization: The pH of the sample diluent or storage buffer is outside the stability range of the compound. For many drugs, both acidic and basic conditions can catalyze hydrolysis or racemization.[9][23] | Maintain a controlled pH environment. Prepare samples in a buffer system that maintains a pH where the compound is most stable. For atropine, which is prone to racemization at high pH, maintaining a lower pH is crucial.[8] |
| Analyte Loss During Preparation | Solvent-Induced Isomerization: Certain solvents, particularly polar protic solvents, can facilitate isomerization. For example, methanol has been shown to promote acyl migration in some lipids.[24] | Choose appropriate solvents. Whenever possible, use non-polar, aprotic solvents for reconstitution and dilution. If a polar solvent is necessary, minimize the time the sample spends in that solvent and keep the temperature low. |
Guide 2: Troubleshooting Isomerization During HPLC Analysis
Problem: Your chromatogram shows split peaks, tailing, or other anomalies suggestive of on-column isomerization.
Probable Causes & Solutions:
| Issue | Probable Cause | Recommended Solution & Rationale |
| Split or Tailing Peaks for Ionizable Compounds | Mobile Phase pH is too close to the analyte's pKa. When the pH is near the pKa, both the ionized and non-ionized forms of the analyte exist, which can have different retention behaviors, leading to peak distortion.[14][25] | Adjust the mobile phase pH. The general rule is to adjust the pH to be at least 2 units away from the analyte's pKa. For basic compounds like atropine (pKa ≈ 9.9), using an acidic mobile phase (e.g., pH 2.5-3.5) will ensure it is in a single, protonated form, leading to sharper, more symmetrical peaks.[19][26][27] |
| Broad Peaks and Shifting Retention | On-column isomerization due to temperature. The column compartment temperature may be high enough to induce isomerization during the analytical run. | Lower the column temperature. Reducing the temperature can significantly slow the kinetics of isomerization. Try running the analysis at a lower temperature (e.g., 25°C or even sub-ambient) to see if peak shape improves. |
| Peak Splitting with a New Column | Active sites on the stationary phase. Residual silanol groups on silica-based columns can have secondary interactions with polar or ionizable analytes, sometimes catalyzing isomerization.[26] | Use a different column or modify the mobile phase. Consider using a modern, end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl). Alternatively, adding a competitive agent like triethylamine to the mobile phase can mask the active silanol groups. |
| All Peaks are Distorted | Extra-column effects or physical issues. This is less likely to be isomerization and more likely due to a problem with the HPLC system itself, such as a partially blocked column frit, or dead volume from improper fittings.[28] | Troubleshoot the HPLC system. If all peaks are affected, the problem is likely not chemical. Systematically check connections, replace the column frit, and ensure the injection solvent is not stronger than the mobile phase.[15][28] |
Quantitative Data Summary: The Impact of pH and Temperature
To illustrate the critical role of experimental conditions, the following table summarizes the observed racemization of atropine (a mixture of (-)-hyoscyamine and (+)-hyoscyamine). In its natural form, the active enantiomer is (-)-hyoscyamine.
| Condition | Observation | Implication for Sample Handling | Reference |
| High pH (pH 9) | Racemization is observed. | Alkaline conditions should be strictly avoided during sample preparation, storage, and analysis to prevent the conversion of the active (-)-hyoscyamine to the less active racemic mixture. | [8] |
| High Temperature (80°C) | Racemization is observed. | Samples should be protected from high temperatures. Analytical methods should use the lowest practical column temperature. | [8] |
| Acidic to Neutral pH (pH 3-7) at lower temperatures (30-50°C) | Racemization is not significantly observed. | Maintaining a slightly acidic to neutral pH and controlling the temperature are effective strategies to preserve the enantiomeric integrity of atropine. | [8] |
| Exposure to UV Light (at varying pH) | Phototransformation occurs, leading to different degradation products at acidic, neutral, and basic pH. | Atropine is photosensitive, and protection from light is crucial at all stages. The degradation pathway is pH-dependent, further highlighting the need for pH control. | [11] |
Experimental Protocols
Here are detailed methodologies for key workflows designed to minimize isomerization.
Protocol 1: Preparation and Storage of a pH-Sensitive Analyte Stock Solution (Example: Atropine)
Objective: To prepare a stable stock solution of a compound prone to pH-dependent isomerization.
Materials:
-
Analyte (e.g., Atropine Sulfate)
-
HPLC-grade water
-
Buffer salts (e.g., potassium phosphate monobasic)
-
Acid/Base for pH adjustment (e.g., phosphoric acid)
-
Calibrated pH meter
-
Class A volumetric flasks
-
Amber glass storage vials with PTFE-lined caps
Procedure:
-
Buffer Preparation: Prepare a suitable buffer at a pH where the analyte is known to be stable. For atropine, a pH of 3.5 is often used.[26] Dissolve the appropriate amount of potassium phosphate monobasic in HPLC-grade water and adjust the pH with phosphoric acid.
-
Analyte Weighing: Accurately weigh the required amount of the analyte using an analytical balance.
-
Dissolution: Transfer the weighed analyte to a volumetric flask. Add a small amount of the prepared buffer to dissolve the analyte completely.
-
Dilution: Once dissolved, dilute the solution to the final volume with the buffer. Mix thoroughly.
-
Aliquoting: Immediately aliquot the stock solution into amber glass vials. This prevents contamination and degradation of the entire stock from repeated use.
-
Storage: Tightly cap the vials and store them at a reduced temperature, typically -20°C, to minimize both thermal and potential hydrolytic degradation.[8]
Protocol 2: Stability-Indicating HPLC Method for Isomer Analysis
Objective: To develop an HPLC method capable of separating the main analyte from its potential isomers and degradation products.
Method Parameters (Example for Atropine and its degradants):
-
Column: A modern, high-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.[14]
-
Mobile Phase A: 20 mM potassium phosphate buffer, adjusted to pH 2.5 with phosphoric acid.[17]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution may be necessary to separate all related substances. For example, starting with a low percentage of acetonitrile and gradually increasing it.[17]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C to minimize on-column degradation.[17]
-
Injection Volume: 10-20 µL.
-
Sample Diluent: Use the initial mobile phase composition as the sample diluent to ensure good peak shape.
Rationale: This method uses a low pH mobile phase to ensure the basic analyte (atropine) is fully protonated, leading to a single ionic species and improved peak shape. The C18 column provides general-purpose reversed-phase retention, while the gradient elution allows for the separation of compounds with a range of polarities, which is typical for a parent drug and its degradation products.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC method validation for atropine sulfate in injection form [wisdomlib.org]
- 4. nnpub.org [nnpub.org]
- 5. Chiral separation of atropine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enantiomeric determination and evaluation of the racemization process of atropine in Solanaceae seeds and contaminated samples by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Compounded 0.01% Atropine—What's in the Bottle? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reviewofmm.com [reviewofmm.com]
- 11. tsijournals.com [tsijournals.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Extraction of atropine by ultrasounds in different solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. abap.co.in [abap.co.in]
- 15. halocolumns.com [halocolumns.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ptacts.uspto.gov [ptacts.uspto.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities in Antidote Treatment Nerve Agent Auto-Injectors (ATNAA) Stored in the Strategic National Stockpiles [scirp.org]
- 21. dsdpanalytics.com [dsdpanalytics.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. zefsci.com [zefsci.com]
- 25. researchgate.net [researchgate.net]
- 26. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. rjptonline.org [rjptonline.org]
- 28. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to the Stereochemical Confirmation of Methyl 11(R),12(S),13(S)-trihydroxy-12(Z)-octadecenoate
For Researchers, Scientists, and Drug Development Professionals
The precise stereochemical assignment of complex acyclic molecules like Methyl 11(R),12(S),13(S)-trihydroxy-12(Z)-octadecenoate is a critical step in natural product synthesis, medicinal chemistry, and drug development. The spatial arrangement of atoms profoundly influences a molecule's biological activity, and unambiguous confirmation of its three-dimensional structure is paramount. This guide provides an in-depth comparison of two powerful analytical techniques for elucidating the stereochemistry of polyhydroxylated fatty acid methyl esters: Nuclear Magnetic Resonance (NMR) spectroscopy-based methods and Chiral High-Performance Liquid Chromatography (HPLC).
The Challenge of Acyclic Stereocontrol
Determining the stereochemistry of acyclic systems presents a significant challenge due to their conformational flexibility. Unlike rigid cyclic systems, the free rotation around single bonds in acyclic molecules often leads to an equilibrium of multiple conformers. This conformational averaging can complicate the interpretation of spectroscopic data, making the assignment of relative and absolute stereochemistry a non-trivial task.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Versatile Tool for Stereochemical Analysis
NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry. Several advanced NMR techniques have been developed to tackle the challenge of stereochemical assignment in flexible acyclic molecules.
J-Based Configurational Analysis
Principle: This method relies on the measurement of scalar (J) couplings between protons (³JHH) and between protons and carbons (²JCH and ³JCH).[1][2][3] These coupling constants are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship. By analyzing the magnitudes of these couplings, one can deduce the predominant conformation of the molecule and, consequently, the relative stereochemistry of adjacent chiral centers.[1][2][3]
Experimental Workflow:
References
Navigating the Labyrinth: A Senior Scientist's Guide to Validating LC-MS Methods for Oxylipin Analysis
For researchers, scientists, and drug development professionals venturing into the intricate world of lipid signaling, the quantitative analysis of oxylipins presents a formidable challenge. These potent, yet often ephemeral, signaling molecules demand analytical methods of the highest caliber. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for this task, offering unparalleled sensitivity and selectivity.[1][2][3] However, the path from method development to reliable, reproducible data is paved with rigorous validation.
This guide provides an in-depth comparison of methodologies and a practical framework for validating LC-MS methods for the quantitative analysis of oxylipins. Drawing upon established regulatory guidelines and insights from the field, we will dissect the critical parameters of method validation, compare common analytical choices, and provide actionable protocols to ensure the scientific integrity of your findings.
The Regulatory Bedrock: Adherence to International Standards
While specific guidance for oxylipins is not explicitly detailed, the principles of bioanalytical method validation are well-established by regulatory bodies. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have largely harmonized their requirements under the International Council for Harmonisation (ICH) M10 guideline.[4][5][6] This guideline provides a unified framework for validating bioanalytical methods, ensuring the reliability and acceptability of data for regulatory submissions.[4] Adherence to these principles is not merely a regulatory hurdle but a cornerstone of robust scientific practice.[7]
The Anatomy of a Validated Method: A Parameter-by-Parameter Breakdown
A successful LC-MS method for oxylipin analysis is a composite of meticulously validated parameters. Each parameter addresses a potential source of error, ensuring the final data is both accurate and precise.
Specificity and Selectivity: Distinguishing Analytes from the Matrix Haystack
The biological matrix—be it plasma, serum, or tissue homogenate—is a complex milieu of endogenous compounds.[8] Specificity ensures that the analytical signal corresponds unequivocally to the analyte of interest, free from interference from matrix components, metabolites, or other structurally similar oxylipins.[4]
Experimental Approach:
-
Blank Matrix Analysis: Analyze at least six different sources of blank matrix to assess for interfering peaks at the retention time of the analyte and internal standard (IS).[4]
-
Isomeric Separation: Chromatographic separation is critical for distinguishing between isomeric oxylipins (e.g., PGE2 and PGD2).[9][10] Method development should focus on achieving baseline separation of key isomers.
Sensitivity: Defining the Lower Limits
The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[11] Given the often low physiological concentrations of oxylipins, achieving a low LLOQ is paramount.[7][12]
Acceptance Criteria (ICH M10):
-
The analyte response at the LLOQ should be at least 5 times the response of the blank matrix.
-
Accuracy: Within ±20% of the nominal concentration.
-
Precision: Coefficient of variation (CV) ≤20%.[4]
Linearity and Range: Establishing a Quantitative Relationship
The calibration curve demonstrates the relationship between the instrument response and the concentration of the analyte. For oxylipin analysis, a weighted linear regression (e.g., 1/x or 1/x²) is often employed to account for heteroscedasticity.
Experimental Protocol: Calibration Curve Preparation
-
Prepare a stock solution of the oxylipin analytical standard in an appropriate solvent (e.g., ethanol or methanol).
-
Perform serial dilutions to create a series of calibration standards, typically 6-8 non-zero concentrations, spanning the expected physiological range.
-
Spike the calibration standards into the same biological matrix as the study samples.
-
Process and analyze the calibration standards alongside the quality control (QC) samples and study samples.
Accuracy and Precision: Hitting the Bullseye, Consistently
Accuracy reflects the closeness of the measured concentration to the true value, while precision describes the reproducibility of the measurements.[13] These are assessed at multiple concentration levels using QC samples.
Acceptance Criteria (ICH M10):
-
Accuracy: The mean concentration should be within ±15% of the nominal concentration (±20% for LLOQ).[13]
-
Precision: The CV should not exceed 15% (20% for LLOQ).[4]
Recovery and Matrix Effects: Navigating the Influence of the Biological Milieu
Recovery assesses the efficiency of the extraction process.[4] Matrix effects refer to the suppression or enhancement of analyte ionization due to co-eluting matrix components, a significant challenge in LC-MS bioanalysis.[4][8]
Experimental Workflow for Assessing Recovery and Matrix Effects
References
- 1. Methods of the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Technical recommendations for analyzing oxylipins by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. zenodo.org [zenodo.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Quantitative Profiling Method for Oxylipin Metabolome by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive analysis of oxylipins in human plasma using reversed-phase liquid chromatography-triple quadrupole mass spectrometry with heatmap-assisted selection of transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Synthesis of Trihydroxyoctadecenoates: Enzymatic vs. Non-Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trihydroxyoctadecenoates (THOMEs), a class of oxidized lipids derived from linoleic acid, are emerging as critical signaling molecules in a variety of physiological and pathological processes. Their diverse biological activities, including anti-inflammatory and pro-resolving effects, have positioned them as promising targets for therapeutic intervention. The precise stereochemistry of THOMEs is paramount to their biological function, making their controlled synthesis a key challenge and a critical area of research. This guide provides a comprehensive comparison of the two primary approaches to THOME synthesis: enzymatic and non-enzymatic methods. We will delve into the underlying mechanisms, stereochemical outcomes, and practical considerations of each route, providing field-proven insights and detailed experimental protocols to inform your research and development efforts.
The Crucial Role of Stereochemistry
The biological activity of trihydroxyoctadecenoates is intrinsically linked to the specific spatial arrangement of their three hydroxyl groups. Different stereoisomers can elicit distinct, and sometimes opposing, biological responses. Therefore, the ability to synthesize stereochemically pure THOMEs is not merely an academic exercise but a fundamental requirement for elucidating their precise biological roles and for the development of targeted therapeutics.
Enzymatic Synthesis: Nature's Precision Engineering
Biological systems produce trihydroxyoctadecenoates with remarkable stereospecificity through a series of exquisitely controlled enzymatic reactions. This pathway, primarily orchestrated by lipoxygenases (LOXs) and epoxide hydrolases, offers a blueprint for achieving high stereochemical purity in the laboratory.
The Lipoxygenase Pathway: A Step-by-Step Mechanistic View
The enzymatic synthesis of THOMEs from linoleic acid is a multi-step cascade, with each step catalyzed by a specific enzyme, ensuring a high degree of regio- and stereoselectivity.
-
Dioxygenation by Lipoxygenase (LOX): The process is initiated by a lipoxygenase enzyme, which catalyzes the stereospecific insertion of molecular oxygen into linoleic acid to form a hydroperoxyoctadecadienoic acid (HPODE). Soybean lipoxygenase-1, for example, predominantly produces (13S)-hydroperoxy-(9Z,11E)-octadecadienoic acid (13S-HPODE) at pH 9.0, while also being capable of forming the 9S-hydroperoxide at lower pH values[1][2]. The chirality introduced in this initial step is crucial for determining the final stereochemistry of the trihydroxy product.
-
Formation of an Epoxy Alcohol: The HPODE intermediate is then converted to an epoxy alcohol. This transformation can be catalyzed by enzymes such as epoxy alcohol synthase (EAS), which is a member of the cytochrome P450 family. These enzymes facilitate the formation of an epoxide ring and a hydroxyl group from the hydroperoxide.
-
Hydrolysis to a Triol: The final step involves the enzymatic or non-enzymatic hydrolysis of the epoxy alcohol to yield the trihydroxyoctadecenoate. Soluble epoxide hydrolases (sEH) can catalyze this ring-opening, leading to the formation of a vicinal diol and completing the synthesis of the triol.
Non-Enzymatic Synthesis: The Chemist's Toolkit
Chemical synthesis offers a versatile alternative to enzymatic methods, providing access to a wider range of structural analogs. However, this flexibility often comes at the cost of stereocontrol, typically yielding racemic or diastereomeric mixtures of products.
The Peroxy Acid Route: A Classic Approach
A common non-enzymatic strategy for synthesizing trihydroxyoctadecenoates involves a two-step process: epoxidation of linoleic acid followed by hydrolysis of the resulting epoxide.
-
Epoxidation with Peroxy Acids: Linoleic acid, with its two double bonds, can be epoxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is generally not stereoselective, leading to a mixture of epoxide stereoisomers. The double bonds can be epoxidized to form mono- or diepoxides.
-
Acid-Catalyzed Hydrolysis: The resulting epoxide is then subjected to acid-catalyzed hydrolysis to open the epoxide ring and form a diol. Subsequent reactions can lead to the formation of the trihydroxy product. This hydrolysis step is also typically not stereoselective, contributing to the formation of a complex mixture of isomers. Autoxidation of linoleic acid in an aqueous medium, for instance, results in comparable amounts of all sixteen possible regio- and stereoisomers of 9,10,13- and 9,12,13-trihydroxyoctadecenoic acids[3].
Performance Comparison: A Head-to-Head Analysis
The choice between enzymatic and non-enzymatic synthesis hinges on the specific goals of the research. The following table provides a quantitative comparison of the two approaches.
| Feature | Enzymatic Synthesis | Non-Enzymatic Synthesis |
| Stereoselectivity | High (often >95% enantiomeric excess) | Low (typically produces racemic or diastereomeric mixtures) |
| Yield | Variable (can be optimized to >80% for specific isomers)[4] | Generally moderate to high, but of a mixture of products |
| Reaction Conditions | Mild (physiological pH, aqueous buffer, room temperature) | Often requires organic solvents, strong acids/bases, and may involve hazardous reagents |
| Substrate Specificity | High (enzymes are specific for certain fatty acids) | Low (less specific, can react with various unsaturated lipids) |
| Product Profile | A few specific stereoisomers | A complex mixture of regio- and stereoisomers |
| Scalability | Can be challenging due to enzyme cost and stability | Generally more scalable |
| Purification | Simpler due to fewer byproducts and a cleaner reaction mixture | Complex and challenging due to the need to separate multiple isomers |
Experimental Protocols
To provide a practical understanding of these synthetic approaches, we present detailed, step-by-step methodologies for both an enzymatic and a non-enzymatic synthesis of trihydroxyoctadecenoates.
Protocol 1: Enzymatic Synthesis of 9,10,13-Trihydroxyoctadecenoate using Soybean Lipoxygenase
This protocol outlines a two-step enzymatic cascade for the synthesis of trihydroxyoctadecenoates from linoleic acid.
Materials:
-
Linoleic acid
-
Soybean lipoxygenase-1 (LOX-1)
-
Epoxide hydrolase (e.g., from Aspergillus niger)
-
Borate buffer (0.1 M, pH 9.0)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Ethyl acetate
-
Sodium borohydride (NaBH₄)
-
Silica gel for column chromatography
-
HPLC system with a chiral column
Procedure:
-
Preparation of Linoleic Acid Substrate: Dissolve linoleic acid in a minimal amount of ethanol and then dilute with 0.1 M borate buffer (pH 9.0) to a final concentration of 1 mM.
-
Lipoxygenase Reaction: Add soybean lipoxygenase-1 to the linoleic acid solution (final concentration ~100 units/mL). Incubate the reaction mixture at room temperature with gentle stirring for 30 minutes, while bubbling with oxygen.
-
Reduction of Hydroperoxide: After 30 minutes, add a fresh solution of sodium borohydride in ethanol to reduce the hydroperoxide intermediate to the corresponding hydroxy derivative.
-
Extraction of Hydroxy Intermediate: Acidify the reaction mixture to pH 4.0 with 1 M HCl and extract the lipid products with three volumes of ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Epoxide Hydrolase Reaction: Resuspend the dried lipid extract in 0.1 M phosphate buffer (pH 7.0). Add epoxide hydrolase (final concentration ~50 µg/mL) and incubate at 37°C for 1 hour with gentle shaking.
-
Product Extraction and Purification: Acidify the reaction mixture and extract the trihydroxyoctadecenoates with ethyl acetate as described in step 4. Purify the final product by silica gel column chromatography, followed by preparative HPLC on a chiral column to isolate the desired stereoisomer.
Protocol 2: Non-Enzymatic Synthesis of Trihydroxyoctadecenoates via Epoxidation and Hydrolysis
This protocol describes a chemical approach to synthesize a mixture of trihydroxyoctadecenoate isomers from linoleic acid.
Materials:
-
Linoleic acid
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Perchloric acid (HClO₄)
-
Tetrahydrofuran (THF)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Epoxidation of Linoleic Acid: Dissolve linoleic acid in dichloromethane. Add m-CPBA (1.2 equivalents per double bond) portion-wise to the solution at 0°C. Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up of Epoxidation Reaction: Once the reaction is complete, wash the reaction mixture with saturated sodium bicarbonate solution to remove excess m-CPBA and m-chlorobenzoic acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide.
-
Acid-Catalyzed Hydrolysis: Dissolve the crude epoxide in a mixture of THF and water (3:1 v/v). Add a catalytic amount of perchloric acid and stir the mixture at room temperature for 12-16 hours.
-
Work-up and Purification: Neutralize the reaction mixture with saturated sodium bicarbonate solution and extract the products with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting mixture of trihydroxyoctadecenoate isomers by silica gel column chromatography. Further separation of individual isomers may require advanced chromatographic techniques such as preparative HPLC with multiple columns.
Chemo-Enzymatic Synthesis: The Best of Both Worlds
A Chemo-Enzymatic Strategy for Enantioenriched Trihydroxyoctadecenoates
A potential chemo-enzymatic route could involve the chemical epoxidation of linoleic acid to generate a racemic mixture of epoxides, followed by a highly stereoselective enzymatic hydrolysis of one of the enantiomers using an epoxide hydrolase. This kinetic resolution would yield an enantioenriched epoxide and a stereochemically pure diol, which can then be further functionalized to the desired trihydroxyoctadecenoate.
Purification and Characterization: The Final Hurdle
The purification of trihydroxyoctadecenoates presents a significant challenge, particularly for the complex mixtures generated by non-enzymatic methods.
-
Enzymatic Synthesis: The product mixture is typically cleaner, containing fewer isomers. Purification can often be achieved using standard silica gel column chromatography followed by reversed-phase HPLC. Chiral HPLC is essential for the separation and quantification of enantiomers.
-
Non-Enzymatic Synthesis: The purification of the complex mixture of regio- and stereoisomers is a formidable task. A combination of normal-phase and reversed-phase HPLC, often with multiple columns and gradient elution, is required. The identification and characterization of each isomer necessitate advanced analytical techniques, including high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Conclusion: Choosing the Right Path
The choice between enzymatic and non-enzymatic synthesis of trihydroxyoctadecenoates is dictated by the specific research objectives.
-
For studies requiring high stereochemical purity to investigate the biological activity of specific isomers, enzymatic synthesis is the preferred method . The mild reaction conditions and high stereoselectivity of enzymes provide access to enantiomerically pure compounds that are essential for elucidating their precise biological functions.
-
For exploratory studies or the generation of a diverse library of isomers for screening purposes, non-enzymatic synthesis offers a viable, albeit less controlled, approach . While the lack of stereoselectivity presents a significant purification challenge, it allows for the synthesis of a broader range of compounds.
The emerging field of chemo-enzymatic synthesis holds great promise, offering innovative strategies that harness the strengths of both approaches to achieve efficient and stereoselective synthesis of these important signaling molecules. As our understanding of the enzymes involved in lipid metabolism continues to grow, so too will our ability to design and implement novel and powerful synthetic routes for the production of trihydroxyoctadecenoates and other bioactive lipids.
References
- 1. Soybean lipoxygenase-1 enzymically forms both (9S)- and (13S)-hydroperoxides from linoleic acid by a pH-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regio- and stereochemical analysis of trihydroxyoctadecenoic acids derived from linoleic acid 9- and 13-hydroperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Researcher's Guide to the Stereospecific Biological Activity of Trihydroxyoctadecenoic Acids (TriHOMEs)
This guide provides an in-depth comparison of the biological activities of different TriHOME stereoisomers, offering a valuable resource for researchers in lipid biology, inflammation, and drug development. We will explore the critical role of stereochemistry in determining the function of these lipid mediators, present comparative experimental data, and provide a detailed protocol for assessing their activity.
Introduction: The TriHOMEs - Key Lipid Mediators in Inflammation
Trihydroxyoctadecenoic acids (TriHOMEs) are oxidized metabolites derived from linoleic acid, the most abundant polyunsaturated fatty acid in humans.[1] These molecules are not mere byproducts of fatty acid metabolism; they are potent signaling molecules, or "lipid mediators," with significant roles in inflammatory processes.[1][2] The most extensively studied regioisomers are 9,10,13-TriHOME and 9,12,13-TriHOME.[1][3]
The biosynthesis of TriHOMEs can occur through enzymatic pathways, such as those involving 15-lipoxygenase (15-LOX), or through non-enzymatic autoxidation.[1] This distinction is crucial because enzymatic synthesis is stereospecific, producing specific isomers, whereas autoxidation results in a racemic mixture of many isomers.[1][4] The specific three-dimensional arrangement of the three hydroxyl groups—the stereochemistry—is a fundamental determinant of a TriHOME's biological activity.
The Decisive Role of Stereochemistry
In pharmacology and biology, stereochemistry is paramount.[5][6][7] The interaction between a small molecule ligand, like a TriHOME, and its protein receptor is analogous to a key fitting into a lock. A minute change in the spatial arrangement of atoms can drastically alter how well the "key" fits, thereby dictating the biological response.[8][9]
TriHOMEs possess three chiral centers, meaning a large number of stereoisomers are possible for each regioisomer.[1] For instance, 9,10,13-TriHOME and 9,12,13-TriHOME can each exist as 16 different stereoisomers (eight pairs of enantiomers).[1] Research has shown that biological systems can exquisitely differentiate between these isomers, leading to vastly different functional outcomes. For example, the (5S, αS) isomers of certain compounds have been shown to be potent antimalarial agents, while other stereoisomers are significantly less active or inactive.[6] This highlights the necessity of studying stereochemically pure isomers to understand their true physiological roles.
Comparative Biological Activities of TriHOME Stereoisomers
While comprehensive comparative data across all possible TriHOME stereoisomers is still an active area of research, existing studies provide clear evidence of stereospecific activity. The primary function attributed to many TriHOMEs is the modulation of inflammatory cells, particularly neutrophils.
One well-characterized isomer, 9(S),12(S),13(S)-TriHOME , also known as (-)-Pinellic Acid, has demonstrated several biological activities[10]:
-
Anti-allergic effects: It inhibits antigen-induced degranulation in mast cells with an IC50 of 28.7 µg/ml.[10]
-
Anti-inflammatory effects: It reduces nitric oxide (NO) production in microglia with an IC50 of 40.95 µM.[10]
-
Adjuvant activity: In animal models, it enhances the antibody response to influenza vaccines.[10]
The table below summarizes some of the known activities, illustrating the functional differences that arise from stereochemistry.
| TriHOME Isomer/Metabolite | Biological Activity | Cell/System | Quantitative Data |
| 9(S),12(S),13(S)-TriHOME | Inhibition of degranulation | RBL-2H3 Mast Cells | IC50 = 28.7 µg/ml[10] |
| 9(S),12(S),13(S)-TriHOME | Inhibition of Nitric Oxide (NO) Production | BV-2 Microglia | IC50 = 40.95 µM[10] |
| 12,13-DiHOME | Pro-inflammatory, Neutrophil Activation | Human Neutrophils | Identified as a key driver of immune dysfunction in burn injury[11] |
| 9,10-DiHOME | Pro-inflammatory | Murine Model | Increased in response to scald injury[11] |
Experimental Protocol: Assessing Neutrophil Activation via Calcium Mobilization
A common and robust method to compare the pro-inflammatory potential of different TriHOME stereoisomers is to measure their ability to induce activation in neutrophils. One of the earliest signs of neutrophil activation is a rapid increase in intracellular free calcium concentration ([Ca²⁺]i), which acts as a second messenger for downstream events like degranulation and oxidative burst.[12]
Causality Behind Experimental Choices:
-
Cell Type: Primary human neutrophils are used as they are the key physiological target for many lipid mediators and provide a highly relevant biological system.
-
Assay Principle: Calcium mobilization is a sensitive, rapid, and proximal readout of receptor activation, making it ideal for screening and comparing the potency of different isomers. It precedes other functional outputs and is often mediated by G-protein coupled receptors (GPCRs).[13]
-
Calcium Indicator Dye: Fluo-4 AM is a fluorescent dye that increases its emission intensity upon binding to Ca²⁺. It is cell-permeable (due to the AM ester group, which is cleaved by intracellular esterases, trapping the dye inside) and provides a strong signal-to-noise ratio.
-
Controls: A vehicle control (e.g., ethanol or DMSO) is essential to rule out solvent effects. A positive control, such as the bacterial peptide fMLF (N-Formylmethionyl-leucyl-phenylalanine), which is a potent neutrophil activator, is crucial to validate that the cells are healthy and responsive.
Step-by-Step Methodology:
-
Isolation of Human Neutrophils:
-
Collect whole blood from healthy donors in heparinized tubes.
-
Isolate neutrophils using a density gradient centrifugation method (e.g., using Polymorphprep™ or Ficoll-Paque™ followed by dextran sedimentation).
-
Perform a hypotonic lysis step to remove any remaining red blood cells.
-
Resuspend the purified neutrophils (>95% purity) in a calcium-containing buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺) at a concentration of 2 x 10⁶ cells/mL.
-
-
Loading with Calcium Indicator Dye:
-
Add Fluo-4 AM to the neutrophil suspension to a final concentration of 2-5 µM.
-
Incubate the cells in the dark at room temperature for 30-45 minutes to allow for dye uptake and de-esterification.
-
Wash the cells twice with a calcium-containing buffer to remove extracellular dye.
-
Resuspend the cells in the same buffer at a final concentration of 1 x 10⁶ cells/mL.
-
-
Measurement of Calcium Mobilization:
-
Use a fluorescence plate reader or a flow cytometer capable of kinetic reading. Set the excitation wavelength to ~488 nm and the emission wavelength to ~520 nm.
-
Aliquot 100 µL of the cell suspension into each well of a 96-well black, clear-bottom plate.
-
Record a baseline fluorescence reading for 30-60 seconds.
-
Add 100 µL of the TriHOME stereoisomer solution (prepared at 2x the final concentration in the same buffer) or the control solutions (vehicle, fMLF). It is critical to test a range of concentrations for each isomer to determine a dose-response curve.
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for a period of 3-5 minutes.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F_max) after stimulus addition.
-
Normalize the data by expressing it as a ratio (F/F₀) or as a percentage of the response to a saturating concentration of the positive control (fMLF).
-
Plot the normalized response against the logarithm of the TriHOME isomer concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response) for each stereoisomer. A lower EC50 value indicates higher potency.
-
Visualizing the Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow and the putative signaling pathway involved in TriHOME-mediated neutrophil activation.
Caption: Experimental workflow for comparing TriHOME isomer activity on neutrophil calcium mobilization.
While the specific receptors for many TriHOME isomers are still under investigation, evidence suggests they may act through G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that are crucial drug targets.[13][14][15][16][17] Activation of these receptors by a lipid mediator typically initiates a canonical signaling cascade involving G-protein activation, phospholipase C (PLC), and the generation of inositol trisphosphate (IP₃), which ultimately triggers the release of calcium from intracellular stores.
Caption: Putative GPCR signaling pathway for TriHOME-induced calcium mobilization in neutrophils.
Summary and Future Directions
The biological activity of TriHOMEs is intrinsically linked to their stereochemistry. Even subtle changes in the spatial orientation of their hydroxyl groups can lead to profound differences in their ability to activate inflammatory cells like neutrophils. The provided experimental protocol offers a robust framework for dissecting these differences and quantifying the relative potencies of various stereoisomers.
Future research should focus on the systematic synthesis and biological evaluation of all possible TriHOME stereoisomers.[4][18][19] Identifying the specific GPCRs that recognize these lipids will be a critical step in understanding their physiological and pathological roles and could unveil novel therapeutic targets for controlling inflammation. The continued development of advanced analytical techniques, such as chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS), will be essential for profiling these isomers in biological samples and elucidating their biosynthetic pathways in disease.[1]
References
- 1. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 9,10,13-Trihydroxy-(E)-11-octadecenoic acid | C18H34O5 | CID 5282965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Regio- and stereochemical analysis of trihydroxyoctadecenoic acids derived from linoleic acid 9- and 13-hydroperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2- (cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a combined vasodilator and beta-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. STEREOISOMERISM AND BIOLOGICAL ACTION | Semantic Scholar [semanticscholar.org]
- 10. caymanchem.com [caymanchem.com]
- 11. sEH-derived metabolites of linoleic acid drive pathologic inflammation while impairing key innate immune cell function in burn injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The anti-Fc gamma RIII mAb 3G8 induces neutrophil activation via a cooperative actin of Fc gamma RIIIb and Fc gamma RIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of the lipid environment in the activity of G protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Lipid-Protein Interactions Are a Unique Property and Defining Feature of G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipid Raft-Mediated Regulation of G-Protein Coupled Receptor Signaling by Ligands which Influence Receptor Dimerization: A Computational Study | PLOS One [journals.plos.org]
- 17. Emerging structural biology of lipid G protein‐coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Synthesis and biological evaluation of hydroxamate isosteres of acidic cannabinoids [frontiersin.org]
- 19. Chemical synthesis and biological evaluation of ω-hydroxy polyunsaturated fatty acids [escholarship.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Results from Different Chromatography Columns
For my colleagues in research, development, and quality control, the integrity of our analytical data is the bedrock of our work. An analytical method is not merely a procedure; it is a lens through which we assess the purity, stability, and quality of pharmaceutical products. However, a single lens can sometimes provide an incomplete picture. Relying on a single High-Performance Liquid Chromatography (HPLC) column and method can mask co-eluting impurities or fail to detect new degradants. This is where the robust practice of cross-validation using different chromatography columns becomes an indispensable tool for ensuring method specificity and accuracy.
This guide provides an in-depth, experience-driven framework for designing and executing a cross-validation study. We will move beyond rote procedures to explore the fundamental principles of chromatographic selectivity, the strategic selection of orthogonal stationary phases, and the rigorous interpretation of comparative data, all grounded in established regulatory principles.
The Rationale: Why a Single Column Is Not Enough
The primary goal of a chromatographic separation is to achieve adequate resolution between the analyte of interest and all other components, including impurities, degradants, and excipients. However, achieving this resolution on a single column provides only one specific "view" of the sample. Cross-validation, defined as the comparison of results from two distinct analytical methods, serves to confirm that this view is accurate and complete.[1][2] In the context of this guide, we use a second, deliberately different, HPLC column to provide an orthogonal or dissimilar separation.[3][4]
This practice is critical for:
-
Method Development & Validation: Ensuring the primary method is specific and capable of separating all relevant species. It is a cornerstone of demonstrating specificity as required by guidelines like ICH Q2(R1).[5][6][7]
-
Impurity Profiling: Uncovering impurities that may co-elute with the main peak or other peaks in the primary method.
-
Stability Studies: Detecting degradation products that may only become apparent under different separation conditions.
-
Method Transfer: Confirming that a method produces equivalent results in a receiving laboratory, which may use different equipment or columns.[8][9][10]
The core principle underpinning effective cross-validation is orthogonality .
The Principle of Orthogonality: Achieving a Different Perspective
In chromatography, orthogonality refers to using two separation systems with fundamentally different selectivity mechanisms.[11][12] The goal is to change the interaction dynamics between the analytes and the stationary phase so significantly that the elution order is altered. Peaks that are co-eluted in one system are likely to be resolved in the orthogonal system.[3]
Selectivity (α) is the most powerful factor in the resolution equation, and it is most effectively manipulated by changing the chemistry of the stationary phase or the mobile phase.[13] For robust cross-validation, relying solely on altering mobile phase parameters is often insufficient. The most effective approach is to employ columns with distinct stationary phase chemistries.
Caption: Orthogonal selectivity resolves co-eluting peaks.
Strategic Column Selection: The Key to Meaningful Cross-Validation
The success of a cross-validation study hinges on the thoughtful selection of the secondary column. The choice should not be arbitrary but based on a scientific understanding of chromatographic interactions. We will consider two key aspects: stationary phase chemistry and particle technology.
Contrasting Stationary Phase Chemistries
The most common column chemistry, C18 (octadecylsilane), separates primarily based on hydrophobic interactions.[13] To achieve orthogonality, the secondary column should leverage different interaction mechanisms.
| Stationary Phase | Primary Interaction Mechanism(s) | Best For Orthogonality To C18 When... |
| C18 (Octadecyl) | Hydrophobic (Van der Waals) | (Primary Column) |
| Phenyl (e.g., Phenyl-Hexyl) | Hydrophobic, π-π interactions | Analytes contain aromatic rings; provides unique selectivity for compounds with differing degrees of aromaticity. |
| PFP (Pentafluorophenyl) | Hydrophobic, π-π, Dipole-Dipole, Ion-Exchange | Analytes are halogenated, contain polar functional groups (e.g., phenols, nitro groups), or are positional isomers.[14] |
| Embedded Polar Group (EPG) | Hydrophobic, Hydrogen Bonding | Analytes are very polar (poorly retained on C18) or are strong bases (which can exhibit poor peak shape on traditional C18 columns). |
Changing the stationary phase chemistry is a proven strategy to alter separation selectivity and resolve previously hidden impurities.[15]
Particle Technology: Fully Porous vs. Superficially Porous
The physical structure of the column packing material also impacts performance. The two dominant technologies are Fully Porous Particles (FPP) and Superficially Porous Particles (SPP), also known as core-shell particles.
SPP columns consist of a solid, non-porous core surrounded by a thin, porous shell of silica.[16] This design reduces the diffusion path for analytes, leading to higher efficiency and narrower peaks, often at lower backpressures compared to FPP columns of similar efficiency.[16][17][18]
| Parameter | Fully Porous Particles (FPP) | Superficially Porous Particles (SPP) | Rationale for Cross-Validation |
| Efficiency (Plates/meter) | Good, highly dependent on small particle size (sub-2 µm) which increases pressure. | Excellent, provides high efficiency even with larger particles (e.g., 2.7 µm), keeping pressure moderate.[17][19] | An SPP column can sharpen peaks, potentially resolving closely eluting impurities that appear as a single broad peak on an FPP column. |
| Backpressure | High, especially for sub-2 µm particles, often requiring UHPLC systems.[18] | Lower than FPP for a given efficiency, compatible with both HPLC and UHPLC systems.[16][20] | Allows for faster flow rates on standard HPLC systems, changing the kinetics of the separation and potentially altering selectivity. |
| Loading Capacity | Generally higher due to greater surface area. | Generally lower, which can be a consideration for preparative or high-concentration analysis.[20] | Overloading effects can be more pronounced on SPP columns, which can be used diagnostically to confirm the presence of hidden impurities. |
While changing particle type alone is not a primary driver of orthogonality (selectivity is governed by chemistry), moving from an older FPP method to a modern SPP column with a different chemistry is a powerful combination for cross-validation.
Experimental Design and Protocol
A cross-validation study must be systematic and well-documented. The protocol should be designed as a self-validating system, grounded in the principles of analytical method validation outlined in regulatory guidelines.[7][21][22]
Caption: Workflow for a chromatographic cross-validation study.
Step-by-Step Experimental Protocol
1. Objective Definition:
-
Clearly state the purpose: e.g., "To cross-validate the specificity of the primary C18-based HPLC method for the analysis of Drug Substance X by using an orthogonal PFP-based method."
2. Column and System Preparation:
-
Primary Column: Install the validated primary column (e.g., C18, 4.6 x 150 mm, 3.5 µm FPP).
-
Orthogonal Column: Install the selected orthogonal column (e.g., PFP, 4.6 x 150 mm, 2.7 µm SPP).
-
Equilibrate each column with the mobile phase for at least 20 column volumes or until a stable baseline is achieved.
3. System Suitability Testing (SST):
-
Perform SST injections on both systems as per USP <621> guidelines.[23][24][25]
-
Standard Solution: Prepare a solution of the main analyte and known impurities.
-
Acceptance Criteria (Example):
-
Resolution (Rs): ≥ 2.0 between the main peak and the closest eluting impurity.
-
Tailing Factor (T): ≤ 1.5 for the main analyte peak.
-
RSD of Peak Area: ≤ 1.0% for 5 replicate injections of the main analyte.
-
-
The SST must pass on both systems before proceeding.
4. Sample Analysis:
-
Inject the same set of samples onto both column systems. This set should include:
-
Blank/Placebo: To ensure no interference from excipients.
-
Reference Standard: For identification and quantification.
-
Control Sample: A well-characterized batch of the material.
-
Forced Degradation Samples: Samples stressed by acid, base, oxidation, heat, and light to generate potential degradation products. This is critical for assessing stability-indicating capabilities.
-
5. Data Collection:
-
Record retention times (RT), peak areas, peak heights, resolution (Rs) for critical pairs, and tailing factors for all relevant peaks.
-
Utilize a Photodiode Array (PDA) detector to evaluate peak purity for the main analyte and any significant impurities on both systems.
Data Analysis and Interpretation: A Comparative Case Study
The true value of the study is realized during data analysis. The key is a meticulous comparison of the chromatograms and quantitative results from both columns.
Case Study: Analysis of "Drug X"
-
Primary Method: C18 Column
-
Orthogonal Method: PFP Column
Hypothetical Experimental Data:
| Peak ID | Primary Method (C18) | Orthogonal Method (PFP) | Observations & Interpretation |
| RT (min) | Area % | RT (min) | |
| Impurity 1 | 4.5 | 0.08 | 5.2 |
| Drug X | 6.2 | 99.7 | 8.5 |
| Impurity 2 | 6.2 | (Co-elutes) | 7.9 |
| Impurity 3 | 8.1 | 0.22 | 9.1 |
Interpretation:
-
Confirmation of Co-elution: The orthogonal PFP column successfully resolved "Impurity 2," which was co-eluting with the main analyte on the standard C18 column. This is a critical failure of the primary method's specificity.
-
Change in Selectivity: The significant shift in retention times and the reversal of elution order for some peaks confirms the orthogonality of the two methods.
-
Quantitative Impact: The assay value for Drug X is slightly lower (99.5% vs. 99.7%) and the total impurity level is higher on the PFP column because Impurity 2 is now accurately quantified.
Conclusion: A Mandate for Scientific Rigor
Cross-validation using orthogonal chromatography columns is not merely a "check-the-box" exercise. It is a fundamental scientific investigation into the robustness and reliability of our analytical methods. By strategically selecting columns with different stationary phase chemistries and particle technologies, we create a powerful system for challenging our primary methods and uncovering potential weaknesses. This practice provides a higher degree of confidence in our data, ensures compliance with global regulatory expectations, and ultimately, safeguards the quality and safety of the medicines we help develop.
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.cuni.cz [dspace.cuni.cz]
- 3. orthogonal hplc methods | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. starodub.nl [starodub.nl]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. How To Perform HPLC Method Transfer Between Different Analytical Testing Equipment [cellandgene.com]
- 10. Getting it right: best practices for analytical method transfers [manufacturingchemist.com]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. biotage.com [biotage.com]
- 16. chromtech.com [chromtech.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. Superficially Porous vs Totally Porous HPLC Particles Explained [axionlabs.com]
- 19. Kinetic performance comparison of fully and superficially porous particles with sizes ranging between 2.7 μm and 5 μm: Intrinsic evaluation and application to a pharmaceutical test compound - PMC [pmc.ncbi.nlm.nih.gov]
- 20. waters.com [waters.com]
- 21. pharmtech.com [pharmtech.com]
- 22. scispace.com [scispace.com]
- 23. usp.org [usp.org]
- 24. agilent.com [agilent.com]
- 25. Understanding USP Chapter 621: HPLC Method Guidelines [phenomenex.com]
Distinguishing 9,10,13-TriHOME and 9,12,13-TriHOME: A Senior Application Scientist's Guide to Isomer-Specific Analysis
For researchers, scientists, and drug development professionals working with lipid mediators, the precise identification of structural isomers is paramount. Trivial differences in molecular architecture can lead to vastly different biological activities. This guide provides an in-depth technical comparison of two such critical isomers: 9,10,13-Trihydroxy-11-octadecenoic acid (9,10,13-TriHOME) and 9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-TriHOME). We will delve into their structural nuances, biosynthetic origins, and most importantly, the analytical strategies required for their unambiguous differentiation, supported by experimental data.
The Challenge of Isomerism in TriHOMEs
9,10,13-TriHOME and 9,12,13-TriHOME are regioisomers of trihydroxy-octadecenoic acid derived from the oxidation of linoleic acid.[1][2] These molecules are part of a class of signaling lipids known as oxylipins, which are implicated in a range of physiological and pathophysiological processes, including inflammation and immune response.[1][2][3] The core analytical challenge lies in their identical elemental composition and molecular weight, rendering simple mass-based detection insufficient for differentiation. Furthermore, each regioisomer possesses three chiral centers, giving rise to a complex mixture of 16 possible stereoisomers (eight enantiomeric pairs) for each, which presents a significant analytical hurdle.[1]
Biosynthetic Pathways: A Tale of Two Origins
The formation of these TriHOMEs in biological systems can occur through distinct enzymatic pathways, primarily involving lipoxygenases (LOX) and cytochrome P450 (CYP) enzymes.[4] The initial oxygenation of linoleic acid by these enzymes leads to the formation of hydroperoxyoctadecadienoic acids (HpODEs), which are then further metabolized to various oxidized products, including TriHOMEs.[4] For instance, 15-lipoxygenase (15-LOX) activity can lead to the formation of precursors for TriHOME synthesis.[3][5] The stereochemistry of the resulting TriHOMEs can provide clues to their enzymatic origins, as enzymatic reactions are typically stereospecific, in contrast to autoxidation which produces racemic mixtures.[1]
Analytical Strategies for Isomer Resolution
A multi-pronged analytical approach combining liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for distinguishing between 9,10,13-TriHOME and 9,12,13-TriHOME.
Liquid Chromatography: The First Dimension of Separation
The choice of chromatographic separation is critical. Two primary LC techniques are employed for TriHOME analysis:
-
Reversed-Phase Ultra-High-Performance Liquid Chromatography (RP-UHPLC): This technique separates molecules based on their hydrophobicity. While enantiomers of a given TriHOME will co-elute, RP-UHPLC can effectively separate the four diastereomeric pairs of each regioisomer.[1][2] This method is often used for rapid quantification of the different diastereomers.[1][2]
-
Chiral Liquid Chromatography: To resolve the individual enantiomers, a chiral stationary phase is necessary.[1] This allows for the separation of all 16 stereoisomers of both 9,10,13-TriHOME and 9,12,13-TriHOME in a single analytical run, providing a complete stereochemical profile.[1]
The following Graphviz diagram illustrates a comprehensive analytical workflow for TriHOME isomer analysis.
Caption: Comprehensive analytical workflow for the separation and quantification of TriHOME isomers.
Tandem Mass Spectrometry: The Key to Regioisomer Differentiation
While chromatography separates the isomers in time, tandem mass spectrometry (MS/MS) provides the structural information necessary to differentiate the regioisomers. Both 9,10,13-TriHOME and 9,12,13-TriHOME have a precursor ion with an m/z of 329.1 in negative ion mode. However, their fragmentation patterns upon collision-induced dissociation (CID) are distinct, yielding unique product ions that serve as fingerprints for each isomer.
A crucial study has demonstrated that the regioisomers can be distinguished by specific MS/MS transitions.[1][2][6][7]
| Regioisomer | Precursor Ion (m/z) | Key Product Ion (m/z) | MS/MS Transition |
| 9,10,13-TriHOME | 329.1 | 139.0 | 329.1 → 139.0 |
| 9,12,13-TriHOME | 329.1 | 211.0 | 329.1 → 211.0 |
Table 1: Differentiating MS/MS transitions for 9,10,13-TriHOME and 9,12,13-TriHOME.
The difference in fragmentation arises from the distinct locations of the hydroxyl groups, which influences the cleavage points along the fatty acid chain during CID. The following diagram illustrates this principle.
Caption: Differential fragmentation of TriHOME regioisomers in tandem mass spectrometry.
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines a validated method for the simultaneous quantification of 9,10,13-TriHOME and 9,12,13-TriHOME diastereomers using RP-UHPLC-MS/MS.[1][2]
1. Sample Preparation:
- Extraction of lipids from the biological matrix using a suitable solvent system (e.g., solid-phase extraction).
- Reconstitution of the dried extract in the initial mobile phase.
2. Chromatographic Separation:
- Column: Acquity UPLC BEH C18 column (2.1 × 150 mm, 1.7 µm particle size).[1][2]
- Mobile Phase A: 0.1% acetic acid in water.[1][2]
- Mobile Phase B: 5% methanol in acetonitrile.[1][2]
- Elution: Isocratic elution with 30% mobile phase B for 12.5 minutes.[1][2]
- Flow Rate: As optimized for the specific system.
- Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
3. Mass Spectrometric Detection:
- Instrument: Triple quadrupole mass spectrometer.[1][2]
- Ionization Mode: Electrospray ionization (ESI) in negative mode.
- Multiple Reaction Monitoring (MRM):
- For 9,10,13-TriHOME: Monitor the transition m/z 329.1 → 139.0.[1][2][7]
- For 9,12,13-TriHOME: Monitor the transition m/z 329.1 → 211.0.[1][2][7]
- Data Analysis: Integrate the peak areas for each transition and quantify against a standard curve of authentic standards.
Biological Significance: Why Differentiation Matters
The precise identification of 9,10,13-TriHOME and 9,12,13-TriHOME is not merely an analytical exercise; it is crucial for understanding their distinct biological roles. For example, 9(S),12(S),13(S)-TriHOME has been shown to inhibit nitric oxide production in microglia and degranulation in mast cells.[5][8] In contrast, certain TriHOMEs have been investigated for their potential role in skin barrier function and their levels have been found to be altered in conditions like asthma and chronic obstructive pulmonary disease (COPD).[1] Furthermore, 9,12,13-TriHOME has been described as a potential adjuvant for influenza vaccines.[1] These differing activities underscore the necessity of isomer-specific quantification to accurately interpret biological data and to guide drug discovery efforts.
Conclusion
The differentiation of 9,10,13-TriHOME and 9,12,13-TriHOME is a challenging yet achievable task with the right analytical strategy. By combining the separation power of advanced liquid chromatography with the specificity of tandem mass spectrometry, researchers can confidently identify and quantify these important lipid mediators. This guide provides a framework for developing and implementing robust analytical methods, ensuring the scientific integrity of studies involving these closely related but functionally distinct isomers. The ability to distinguish these molecules will undoubtedly accelerate our understanding of their roles in health and disease, paving the way for new therapeutic interventions.
References
- 1. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metabolomics.se [metabolomics.se]
- 3. metabolomics.se [metabolomics.se]
- 4. portlandpress.com [portlandpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 9(S),12(S),13(S)-TriHOME|Cas# 97134-11-7 [glpbio.cn]
A Senior Application Scientist's Guide to Assessing the Purity of Synthetic Methyl 11(R),12(S),13(S)-trihydroxy-12(Z)-octadecenoate Standards
For researchers, scientists, and professionals in drug development, the purity of a synthetic standard is not merely a matter of quality control; it is the bedrock of reliable and reproducible experimental data. This is particularly true for complex chiral molecules like Methyl 11(R),12(S),13(S)-trihydroxy-12(Z)-octadecenoate, a polyhydroxylated fatty acid with significant biological relevance. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for assessing the purity of this standard, moving beyond simple protocols to explain the "why" behind the "how."
The Criticality of Purity for a Chiral Trihydroxy Fatty Acid Ester
This compound belongs to the family of oxylipins, which are bioactive lipid mediators involved in a myriad of physiological and pathological processes.[1][2] The specific stereochemistry of the hydroxyl groups and the geometry of the double bond are paramount to its biological activity. Minor impurities, especially stereoisomers, can have drastically different, or even opposing, biological effects.[3][4] Therefore, a rigorous and multi-faceted approach to purity assessment is not just recommended, it is scientifically imperative.
The synthesis of such a complex molecule, whether through chemical or enzymatic routes, can often lead to a variety of impurities.[5][6] These can include:
-
Stereoisomers: Diastereomers and enantiomers with different arrangements of the hydroxyl groups.
-
Regioisomers: Isomers with hydroxyl groups at different positions on the fatty acid chain.
-
Geometric Isomers: The Z/E (cis/trans) isomer of the double bond.
-
Precursors and Byproducts: Unreacted starting materials or side-products from the synthesis.
-
Residual Solvents and Reagents: Trace amounts of chemicals used in the synthesis and purification process.
This guide will compare and contrast the three most powerful analytical techniques for identifying and quantifying these potential impurities: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
A Comparative Overview of Analytical Methodologies
The choice of analytical technique is a critical decision that should be guided by the specific purity question being asked. Each method offers unique advantages and inherent limitations for the analysis of a polar, chiral molecule like this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Application | Separation and quantification of non-volatile and thermally labile compounds, including stereoisomers. | Separation and quantification of volatile and semi-volatile compounds. | Unambiguous structural elucidation, including stereochemistry, and absolute purity determination (qNMR). |
| Sample Derivatization | Generally not required, but can be used to enhance detection. | Mandatory for polar analytes; trimethylsilyl (TMS) derivatization of hydroxyl groups is necessary.[7][8] | Not required. |
| Separation Principle | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on boiling point and polarity. | Not a separation technique; relies on the magnetic properties of atomic nuclei. |
| Detection | UV, MS, Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD). | Mass Spectrometry (MS), Flame Ionization Detector (FID). | Radiofrequency detection of nuclear spin transitions. |
| Key Strengths | Excellent for separating stereoisomers (with a chiral stationary phase), operates at ambient temperature.[9][10] | High chromatographic resolution and sensitivity, extensive spectral libraries for identification. | Provides detailed structural information, non-destructive, capable of absolute quantification without a specific reference standard for the analyte (qNMR).[11][12] |
| Key Limitations | Can have lower resolution than GC for some compounds, potential for matrix effects in MS detection. | Not suitable for thermally labile compounds, derivatization adds complexity and potential for artifacts. | Lower sensitivity compared to MS-based methods, can be complex to interpret for complex mixtures. |
| Typical LOD/LOQ | pg to low ng/mL range (with MS detection).[13][14] | pg range (with MS detection).[15] | µg to mg range. |
Visualizing the Purity Assessment Workflow
A comprehensive assessment of a synthetic standard's purity is a multi-step process, beginning with an understanding of the potential impurities and culminating in a holistic evaluation using orthogonal analytical techniques.
Caption: A comprehensive workflow for assessing the purity of synthetic standards.
Experimental Protocols for Purity Assessment
The following protocols are detailed, step-by-step methodologies for the key experiments discussed. These are based on established methods for the analysis of polyhydroxylated fatty acids and should be optimized for the specific instrumentation and standards available in your laboratory.
Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomeric Purity
This method is designed to separate the different stereoisomers of Methyl 11,12,13-trihydroxy-12(Z)-octadecenoate, which is the most critical aspect of its purity assessment.[9][10]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column oven.
-
UV or Mass Spectrometric (MS) detector.
-
Chiral stationary phase column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD).
Reagents:
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (optional, for acidic compounds)
-
Diethylamine (DEA) (optional, for basic compounds)
-
Synthetic standard of this compound.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Hexane:Isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for the specific column and isomers being separated. For acidic or basic analytes, 0.1% TFA or DEA can be added, respectively.[16]
-
Standard Preparation: Accurately weigh and dissolve the synthetic standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Chiralcel OD-H (or equivalent), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Hexane:Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm or MS with electrospray ionization (ESI) in negative ion mode.
-
-
Analysis: Inject the standard solution and record the chromatogram. The presence of multiple peaks indicates the presence of stereoisomers. The peak area of each isomer can be used to calculate the stereoisomeric purity.
Caption: Experimental workflow for chiral HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Overall Purity and Volatile Impurities
GC-MS is an excellent technique for assessing the overall purity of the sample and identifying any volatile or semi-volatile impurities. Due to the polar nature of the hydroxyl groups, derivatization is a mandatory step.[7][8]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary GC column suitable for FAME analysis (e.g., a polar column like a SP-2560 or equivalent).
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8]
-
Pyridine (anhydrous).
-
Hexane (GC grade).
-
Internal standard (e.g., methyl heptadecanoate).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthetic standard into a GC vial.
-
Add a known amount of the internal standard.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dry sample, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 150 °C, hold for 2 minutes, then ramp to 250 °C at 5 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-800.
-
-
Analysis: Inject 1 µL of the derivatized sample. The purity is determined by comparing the peak area of the main compound to the total area of all peaks (area percent). Impurities can be tentatively identified by comparing their mass spectra to a library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Absolute Purity (qNMR)
NMR is the gold standard for unambiguous structure elucidation and can also be used for a highly accurate purity assessment through quantitative NMR (qNMR).[11][12]
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
-
High-precision NMR tubes.
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, Methanol-d4).
-
Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone).
Procedure for Structural Confirmation:
-
Sample Preparation: Dissolve 5-10 mg of the synthetic standard in ~0.6 mL of a suitable deuterated solvent.
-
NMR Experiments:
-
1H NMR: Provides information on the number and chemical environment of protons.
-
13C NMR: Provides information on the carbon skeleton.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings through bonds, helping to establish the connectivity of the molecule.[17][18]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two to three bonds, further confirming the connectivity.[12]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which is crucial for confirming the relative stereochemistry of the hydroxyl groups.[17][19]
-
Procedure for Absolute Purity (qNMR): [20]
-
Sample Preparation:
-
Accurately weigh a known amount of the synthetic standard (e.g., 10 mg) and a known amount of a certified internal standard (e.g., 5 mg of maleic acid) into a vial.
-
Dissolve the mixture in a known volume of deuterated solvent.
-
-
1H qNMR Experiment:
-
Acquire a 1H NMR spectrum with parameters optimized for quantification (e.g., long relaxation delay, calibrated 90° pulse).
-
-
Data Analysis:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
The purity of the analyte can be calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_IS = purity of the internal standard.
-
Trustworthiness: A Self-Validating System
To ensure the trustworthiness of the purity assessment, a robust method validation should be performed for the chromatographic methods.[13][21] This involves evaluating:
-
Specificity: The ability to differentiate the analyte from potential impurities.
-
Linearity: The response of the detector across a range of concentrations.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The reproducibility of the measurement.
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.[14]
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be accurately quantified.[14]
By using orthogonal techniques (e.g., HPLC and GC-MS) and confirming the identity and purity with a primary method like qNMR, the purity assessment becomes a self-validating system, providing the highest level of confidence in the synthetic standard.
Conclusion
The assessment of purity for a complex synthetic standard like this compound requires a sophisticated, multi-pronged analytical approach. No single technique can provide a complete picture. Chiral HPLC is indispensable for determining stereoisomeric purity, GC-MS is a powerful tool for overall purity and identifying volatile impurities, and NMR spectroscopy provides the ultimate confirmation of structure and a means for absolute purity determination. By understanding the strengths and limitations of each technique and applying them in a logical, self-validating workflow, researchers can ensure the integrity of their standards and the reliability of their scientific endeavors.
References
- 1. Eosinophils synthesize trihydroxyoctadecenoic acids (TriHOMEs) via a 15-lipoxygenase dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total synthesis and adjuvant activity of all stereoisomers of pinellic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. uoguelph.ca [uoguelph.ca]
- 8. benchchem.com [benchchem.com]
- 9. Targeted chiral lipidomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aocs.org [aocs.org]
- 11. benchchem.com [benchchem.com]
- 12. magritek.com [magritek.com]
- 13. Development and Validation of a High-Throughput Ultrahigh-Performance Liquid Chromatography-Mass Spectrometry Approach for Screening of Oxylipins and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. longdom.org [longdom.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. zenodo.org [zenodo.org]
- 21. publications.aston.ac.uk [publications.aston.ac.uk]
A Researcher's Guide to Navigating the Complexities of Inter-Laboratory Oxidized Lipid Measurements
For researchers, scientists, and drug development professionals, the accurate measurement of oxidized lipids is paramount. These molecules, once dismissed as mere byproducts of cellular damage, are now recognized as critical signaling mediators and biomarkers in a host of physiological and pathological processes. However, their low abundance, inherent instability, and the vast diversity of isomeric structures present significant analytical challenges, leading to considerable variability in measurements between laboratories. This guide provides an in-depth comparison of methodologies, supported by available inter-laboratory comparison data, to empower researchers to make informed decisions in their experimental design and data interpretation.
The Challenge of Consistency: Lessons from Broad Lipidomics Inter-Laboratory Studies
The landscape of lipid analysis is marked by a diversity of techniques and methodologies, which, while fostering innovation, also contributes to challenges in data comparability across different studies. A landmark effort to assess and address this issue was the National Institute of Standards and Technology (NIST) inter-laboratory comparison exercise utilizing Standard Reference Material (SRM) 1950, a human plasma sample.[1][2][3][4] This study involved 31 diverse laboratories, each employing their unique lipidomics workflow.[1][3][4]
While the primary focus of the main publications was on major, non-oxidized lipid classes, the findings are highly relevant to the more challenging analysis of oxidized lipids. The study revealed significant variability in the quantification of many lipids, with the reported concentrations for some analytes varying by orders of magnitude between laboratories. A total of 1,527 unique lipids were identified across all participating labs, but consensus values could only be established for 339 of them, highlighting the discrepancies arising from different analytical approaches.[1][3][4] This underscores a critical takeaway for the field of oxidative lipidomics: if achieving consistency is a challenge for abundant, stable lipid species, the difficulty is amplified for low-abundance, labile oxidized lipids.
The primary sources of this variability stem from differences in:
-
Sample Preparation and Extraction: The choice of solvent systems (e.g., Folch, Bligh-Dyer, methyl-tert-butyl ether) and the inclusion or exclusion of antioxidants can significantly impact the recovery of different lipid classes and the potential for artificial oxidation.
-
Analytical Platforms: While liquid chromatography-mass spectrometry (LC-MS) is the dominant technology, variations in chromatography (normal-phase, reverse-phase), ionization sources (electrospray ionization, atmospheric pressure chemical ionization), and mass analyzer types (triple quadrupole, time-of-flight, Orbitrap) all contribute to differences in selectivity and sensitivity.[5]
-
Quantification Strategies: The use of different internal standards (or a lack thereof), calibration methods, and data processing software introduces further variability.
The following diagram illustrates the key stages in a typical oxidized lipid analysis workflow where variations between laboratories can be introduced.
Caption: Key sources of inter-laboratory variability in oxidized lipid analysis.
A Deeper Dive into Specific Classes of Oxidized Lipids: Methodologies and Comparison Data
Given the immense diversity of oxidized lipids, a class-specific approach to understanding analytical variability is essential.
F2-Isoprostanes: The "Gold Standard" with Caveats
F2-Isoprostanes, particularly 15-F2t-isoprostane (also known as 8-iso-PGF2α), are widely considered the "gold standard" for assessing in vivo oxidative stress due to their stability and formation primarily through non-enzymatic free radical-induced peroxidation of arachidonic acid.[6][7][8]
Methodologies:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Historically, GC-MS with negative ion chemical ionization (NICI) was the benchmark for F2-isoprostane analysis. This method offers high sensitivity and specificity but requires extensive sample purification and derivatization, making it labor-intensive.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the method of choice for most laboratories due to its high throughput, specificity, and reduced sample preparation requirements compared to GC-MS.[6][8]
-
Immunoassays (ELISA): While commercially available and easy to use, ELISAs for F2-isoprostanes are prone to cross-reactivity with other prostaglandin isomers and may lack the specificity of mass spectrometry-based methods.
Inter-Laboratory Comparison Insights:
While a large-scale, formal ring trial for F2-isoprostanes with publicly available detailed data is not readily found in recent literature, a meta-analysis of studies measuring 8-iso-PGF2α across 50 human health outcomes provides valuable insights into expected concentration ranges and highlights the influence of analytical methods.[9] The study reported that urinary concentrations of free 8-iso-PGF2α are approximately 100-fold higher than in plasma.[9] This difference in concentration ranges across sample types underscores the importance of using appropriate analytical methods with sufficient sensitivity for the matrix being studied. The consensus in the field is that mass spectrometry-based methods, particularly LC-MS/MS, provide superior analytical specificity and sensitivity compared to immunoassays for the quantification of F2-isoprostanes.[6]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Immunoassay (ELISA) |
| Specificity | High | High | Moderate to Low |
| Sensitivity | High | High | Moderate |
| Throughput | Low | High | High |
| Sample Prep | Extensive (derivatization required) | Moderate (solid-phase extraction common) | Minimal |
| Cost/Sample | High | Moderate | Low |
| Recommendation | Reference method, low-throughput studies | Method of choice for most applications | Screening, large epidemiological studies (with caution) |
Table 1. Comparison of Analytical Methods for F2-Isoprostane Measurement.
Oxysterols: Navigating a Complex Landscape of Isomers
Oxysterols, oxidized derivatives of cholesterol, are involved in numerous physiological processes, and their dysregulation is implicated in various diseases.[10][11] The analysis of oxysterols is challenging due to their low concentrations relative to cholesterol and the presence of numerous structurally similar isomers.[10]
Methodologies:
-
LC-MS/MS: This is the predominant technique for oxysterol analysis, often requiring derivatization to enhance ionization efficiency and chromatographic separation of isomers.[10][12]
-
GC-MS: Similar to isoprostane analysis, GC-MS can be used for oxysterols but requires derivatization and may not be suitable for thermally labile compounds.
Inter-Laboratory Comparison Insights:
Specific inter-laboratory comparison studies for a broad panel of oxysterols are not widely published. However, the development of isotopically labeled internal standard mixes, such as OxysterolSPLASH™, is a significant step towards improving the accuracy and comparability of measurements.[13] The use of such standards allows for the correction of variability in extraction efficiency and ionization suppression, which are major sources of error in LC-MS-based quantification. A study utilizing an optimized LC-MS/MS method for seven oxysterols in various mouse tissues demonstrated good linearity, precision, recovery, and sensitivity, highlighting the potential for robust and reproducible measurements when methods are carefully validated.[12]
Oxidized Phospholipids (OxPLs): A Frontier in Analytical Chemistry
Oxidized phospholipids are a diverse and complex class of lipids that play crucial roles in inflammation and atherosclerosis.[14][15] Their analysis is arguably the most challenging due to the vast number of potential oxidation products from different phospholipid species.
Methodologies:
-
LC-MS/MS: This is the primary tool for the detailed structural characterization and quantification of OxPLs.[5][16][17] Both targeted (Multiple Reaction Monitoring, MRM) and untargeted (high-resolution MS) approaches are employed.
-
Immunoassays: Monoclonal antibody-based assays, such as the one for OxPL-apoB, provide a measure of the total burden of oxidized phospholipids on apolipoprotein B-containing lipoproteins and have been used in numerous clinical studies.[14][15] However, they lack the molecular specificity of MS-based methods.
Inter-Laboratory Comparison Insights:
Given the analytical complexity, large-scale inter-laboratory comparisons for specific OxPLs are scarce. The development of comprehensive MS/MS spectral libraries for hundreds of OxPL molecular species is a critical step towards standardizing their identification and enabling more reliable quantification.[16][17] One study successfully developed a broad-targeted lipidomics system using triple quadrupole MS based on a measured MS/MS library, which allowed for the detection of OxPLs at levels as low as 10 fmol.[16][17] This highlights the potential for sensitive and specific analysis when well-characterized standards and optimized methods are used.
Experimental Protocols: Best Practices for Reproducible Measurements
To promote greater consistency in oxidized lipid analysis, adherence to validated and detailed protocols is essential. Below are example workflows for the extraction and analysis of F2-isoprostanes and a general approach for targeted oxysterol analysis.
Protocol 1: Extraction and Analysis of F2-Isoprostanes from Plasma/Urine by LC-MS/MS
This protocol is a generalized representation based on common practices in the field.
Caption: Workflow for F2-Isoprostane analysis by LC-MS/MS.
Step-by-Step Methodology:
-
Sample Preparation:
-
To 1 mL of plasma or urine, add an antioxidant such as butylated hydroxytoluene (BHT) to prevent ex vivo oxidation.
-
Spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., 8-iso-PGF2α-d4).
-
For the measurement of total isoprostanes (free and esterified), perform alkaline hydrolysis (e.g., with KOH) to release esterified isoprostanes.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the hydrolyzed and acidified sample onto the cartridge.
-
Wash the cartridge with water and then a low-percentage organic solvent (e.g., 15% methanol) to remove polar interferences.
-
-
Elution and Concentration:
-
Elute the isoprostanes with a higher-percentage organic solvent (e.g., methyl formate or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a small volume of the initial mobile phase.
-
Inject the sample onto a reverse-phase C18 column.
-
Perform chromatographic separation using a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a weak acid (e.g., formic or acetic acid).
-
Detect and quantify the target isoprostane and internal standard using a triple quadrupole mass spectrometer in negative ionization mode with Multiple Reaction Monitoring (MRM).
-
Protocol 2: General Workflow for Targeted Oxysterol Analysis by LC-MS/MS
Caption: General workflow for targeted oxysterol analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
To a biological sample (e.g., plasma, tissue homogenate), add a cocktail of stable isotope-labeled internal standards for the oxysterols of interest.
-
-
Saponification and Extraction:
-
Perform alkaline hydrolysis to release esterified oxysterols and to remove the bulk of glycerolipids.
-
Perform liquid-liquid extraction with a non-polar solvent like hexane to isolate the sterols.
-
-
Derivatization (Optional but Recommended):
-
To improve chromatographic separation of isomers and enhance ionization efficiency, derivatize the hydroxyl groups of the oxysterols (e.g., with picolinic acid or other charge-carrying reagents).
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample onto a suitable LC column (e.g., C18 or a specialized sterol column).
-
Use a gradient elution to separate the different oxysterol isomers.
-
Detect and quantify using a mass spectrometer, typically in positive ionization mode with MRM, monitoring for the characteristic fragments of the derivatized oxysterols.
-
Conclusion and Recommendations: Towards a More Harmonized Future
The accurate and reproducible measurement of oxidized lipids is a formidable but achievable goal. The significant inter-laboratory variability observed in broad lipidomics studies serves as a crucial reminder of the importance of methodological standardization. While a single, universally adopted protocol for all oxidized lipids is unlikely given their diverse chemistry, the adoption of class-specific best practices can greatly improve data quality and comparability.
Key Recommendations for Researchers:
-
Embrace Mass Spectrometry: For quantitative analysis of specific oxidized lipids, LC-MS/MS is the recommended platform due to its superior specificity and sensitivity over immunoassays.
-
Internal Standards are Non-Negotiable: The use of stable isotope-labeled internal standards for each analyte of interest is the most effective way to control for analytical variability introduced during sample preparation and analysis.
-
Method Validation is Crucial: Every laboratory should rigorously validate its methods for accuracy, precision, linearity, and sensitivity in the specific biological matrix being studied.
-
Participate in Proficiency Testing: When available, participation in ring trials or proficiency testing programs is invaluable for benchmarking laboratory performance against the wider scientific community.
-
Detailed Reporting is Essential: To enhance the reproducibility and comparability of data, publications should include detailed descriptions of the entire analytical workflow, from sample handling to data processing, in accordance with community-established reporting standards.
By fostering a culture of methodological transparency, rigorous validation, and collaborative comparison, the scientific community can move towards a future where data on these critical lipid mediators can be more reliably generated and interpreted, ultimately accelerating discoveries in health and disease.
References
- 1. Harmonizing lipidomics: NIST interlaboratory comparison exercise for lipidomics using SRM 1950-Metabolites in Frozen Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. touroscholar.touro.edu [touroscholar.touro.edu]
- 3. Harmonizing lipidomics: NIST interlaboratory comparison exercise for lipidomics using SRM 1950-Metabolites in Frozen Human Plasma. [sites.einsteinmed.edu]
- 4. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. mayocliniclabs.com [mayocliniclabs.com]
- 7. The isoprostanes—25 years later - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 9. Classifying oxidative stress by F2-isoprostane levels across human diseases: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New methods for analysis of oxysterols and related compounds by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxysterols: From redox bench to industry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Deep mining of oxysterols and cholestenoic acids in human plasma and cerebrospinal fluid: Quantification using isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Oxidized phospholipids are biomarkers, drug targets, and drug leads [frontiersin.org]
- 15. bostonheartdiagnostics.com [bostonheartdiagnostics.com]
- 16. Comprehensive analyses of oxidized phospholipids using a measured MS/MS spectra library - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comprehensive analyses of oxidized phospholipids using a measured MS/MS spectra library - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 11(R),12(S),13(S)-trihydroxy-12(Z)-octadecenoate
Disclaimer: This guide provides procedural recommendations for the disposal of Methyl 11(R),12(S),13(S)-trihydroxy-12(Z)-octadecenoate based on its chemical class and established best practices for laboratory waste management. As of this writing, a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible. Therefore, it is imperative to handle this substance with the caution afforded to a potentially hazardous chemical. This document serves as a supplement to, not a replacement for, your institution's comprehensive Chemical Hygiene Plan (CHP) and the guidance of your designated Chemical Hygiene Officer.
Hazard Characterization & The Precautionary Principle
This compound is a long-chain fatty acid methyl ester (FAME).[1][2][3] While many FAMEs are not classified as hazardous and may be readily biodegradable, the absence of specific toxicological data necessitates a conservative approach.[4][5] General safety information for related compounds suggests a potential for mild eye and skin irritation.[6][7]
In alignment with the Occupational Safety and Health Administration (OSHA) Laboratory Standard, any chemical with unknown hazard characteristics should be treated as hazardous.[8][9] This principle ensures the highest level of protection for laboratory personnel and the environment. Therefore, the following procedures are based on the assumption that this compound requires disposal as regulated chemical waste.
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of all laboratory chemicals in the United States is governed by federal and state regulations. The two primary frameworks are:
-
The Resource Conservation and Recovery Act (RCRA): Enforced by the Environmental Protection Agency (EPA), RCRA establishes the guidelines for managing and disposing of hazardous waste.[10][11] A core tenet of RCRA is the prohibition of disposing of chemical waste into regular trash or down the sewer system.[10]
-
Occupational Exposure to Hazardous Chemicals in Laboratories Standard (29 CFR 1910.1450): This OSHA standard, often called the "Laboratory Standard," requires employers to develop a written Chemical Hygiene Plan (CHP) .[8][9][12] The CHP is a laboratory-specific program that outlines procedures for the procurement, storage, handling, and disposal of all chemicals.[8]
Your facility's CHP is the definitive guide for all waste disposal procedures. It will specify the exact protocols for waste container selection, labeling, and storage.
Standard Operating Procedure (SOP) for Disposal
This step-by-step protocol provides a reliable framework for safely managing this compound waste from generation to final disposal.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to minimize exposure.
-
Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation or punctures before use.
-
Protective Clothing: A standard laboratory coat is required to protect against incidental contact.
Step 2: Waste Collection and Segregation
Proper collection is the foundation of safe disposal. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[4][6][13][14]
-
Select a Compatible Waste Container:
-
Use a container made of a material that will not react with the waste. For organic esters, glass or high-density polyethylene (HDPE) containers are typically appropriate.
-
The container must have a secure, leak-proof screw cap.[10][13]
-
Ensure the container is clean and free of any residue from previous contents to prevent unintended chemical reactions.
-
-
Label the Waste Container:
-
As soon as the first drop of waste is added, the container must be labeled.
-
The EPA requires that each label clearly states the words "Hazardous Waste" .[15]
-
The label must also include the full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.
-
Include the primary hazard associated with the waste. Lacking specific data, "Caution: Chemical Waste" or "Irritant" is a prudent starting point.
-
-
Segregate the Waste:
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
The SAA is a designated location within the laboratory, at or near the point of waste generation, where waste is collected.[13][15]
-
Storage:
-
Keep the waste container in your lab's designated SAA. This area must be under the direct supervision of laboratory personnel.[11]
-
The container must be kept closed at all times except when actively adding waste.[13][17] This minimizes the release of any potential vapors and prevents spills.
-
It is best practice to place the primary waste container within a secondary containment system (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[11]
-
-
Volume Limits:
-
An SAA can hold up to 55 gallons of a single hazardous waste stream, though laboratory quantities are typically much smaller.[15]
-
Step 4: Transfer for Professional Disposal
Once the waste container is full (typically filled to no more than 90% capacity to allow for expansion[11]), it must be prepared for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.
-
Finalize Labeling: Ensure the label is complete and legible.
-
Arrange for Pickup: Follow your facility's established procedure for requesting a waste pickup from the SAA.
-
Documentation: Complete any required waste tracking forms or logbooks as specified in your CHP. This creates a cradle-to-grave record of the waste, a key requirement of RCRA.[10]
Spill and Emergency Procedures
All laboratories must have an emergency response plan and a readily accessible spill kit.[10][12] In the event of a spill of this compound:
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Secure the location of the spill to prevent others from entering.
-
Assess the Spill: For a small, manageable spill, and only if you are trained to do so, proceed with cleanup. For large spills, evacuate the area and contact your facility's emergency response team.
-
Cleanup (Small Spills):
-
Wearing appropriate PPE, contain the spill using an absorbent material (e.g., vermiculite, sand, or a commercial sorbent pad).
-
Sweep or scoop the absorbed material into a designated waste container.[6][18][19]
-
Label the container as "Spill Debris: this compound" and manage it as hazardous waste.
-
Clean the spill area with soap and water.
-
Summary of Disposal Best Practices
The following table provides a quick-reference summary of the essential do's and don'ts for disposing of this compound.
| Do's | Don'ts |
| Consult your facility's Chemical Hygiene Plan (CHP). | Do NOT pour this chemical down the sink or drain.[4][14] |
| Wear appropriate PPE at all times. | Do NOT dispose of this chemical in the regular trash.[10] |
| Collect waste in a compatible, labeled container.[10][13] | Do NOT mix this waste with incompatible chemicals.[13] |
| Label the container with "Hazardous Waste" and the full chemical name.[15] | Do NOT leave the waste container open.[13][17] |
| Store the waste in a designated Satellite Accumulation Area (SAA).[13][15] | Do NOT fill the waste container to more than 90% capacity.[11] |
| Arrange for professional disposal through your EHS department. | Do NOT transport waste between different SAAs.[15] |
Visualized Disposal Workflow
The following diagram illustrates the compliant disposal pathway for this compound waste within a research facility.
Caption: Compliant workflow from chemical waste generation to final disposal.
References
- 1. This compound | Bioarp [bioarp.com]
- 2. 11,12,13-TriHOME | C18H34O5 | CID 5282962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. traxtal.com [traxtal.com]
- 4. carlroth.com [carlroth.com]
- 5. vitol.com [vitol.com]
- 6. gls.co.jp [gls.co.jp]
- 7. cpachem.com [cpachem.com]
- 8. osha.gov [osha.gov]
- 9. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 10. danielshealth.com [danielshealth.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. compliancy-group.com [compliancy-group.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. chemos.de [chemos.de]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. carlroth.com [carlroth.com]
- 17. epa.gov [epa.gov]
- 18. fishersci.dk [fishersci.dk]
- 19. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
